Aminoguanidine sulfate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7888. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-aminoguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.H2O4S/c2-1(3)5-4;1-5(2,3)4/h4H2,(H4,2,3,5);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLONNWGCEFSFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2834-84-6 | |
| Record name | Hydrazinecarboximidamide, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2834-84-6 | |
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DSSTOX Substance ID |
DTXSID401020920 | |
| Record name | Hydrazinecarboximidamide, sulfate (1:1) | |
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Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1068-42-4, 996-19-0, 2834-84-6 | |
| Record name | Hydrazinecarboximidamide, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Aminoguanidine hemisulfate | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=996-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Aminoguanidinium sulphate | |
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| Record name | Guanidine, sulfate (2:1) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Hydrazinecarboximidamide, sulfate (1:1) | |
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| Record name | Aminoguanidinium sulphate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.678 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIMAGEDINE MONOSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62X13LJ94Q | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Aminoguanidine Sulfate: A Technical Guide to its Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction: Aminoguanidine sulfate, also known as pimagedine, is a small molecule that has been the subject of extensive research due to its diverse pharmacological activities.[1] Initially investigated for its potential in treating diabetic complications, its development was halted due to safety and efficacy concerns in clinical trials.[2][3] Despite this, aminoguanidine remains a valuable tool in pharmacological research for its distinct inhibitory effects on several key enzymatic pathways. This technical guide provides an in-depth exploration of the core mechanisms of action of aminoguanidine, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways to serve as a comprehensive resource for the scientific community.
Inhibition of Advanced Glycation End-product (AGE) Formation
One of the most extensively documented actions of aminoguanidine is its ability to inhibit the formation of Advanced Glycation End-products (AGEs).[2][4][5] AGEs are a heterogeneous group of molecules formed from the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[4][6] This process, known as the Maillard reaction, is accelerated in hyperglycemic conditions and contributes to the pathophysiology of diabetic complications, such as nephropathy, retinopathy, and neuropathy, as well as age-related diseases.[4][7][8]
Aminoguanidine functions as a potent anti-glycation agent primarily by trapping reactive dicarbonyl species, which are key intermediates in AGE formation.[2][4][6] As a nucleophilic hydrazine compound, it rapidly reacts with and scavenges α,β-dicarbonyls like methylglyoxal, glyoxal, and 3-deoxyglucosone, preventing them from reacting with amino groups on proteins to form AGEs.[2][4][9] This action effectively reduces the cross-linking of proteins and subsequent tissue damage.[6][10]
References
- 1. Pimagedine - Wikipedia [en.wikipedia.org]
- 2. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and baseline characteristics for the aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1068-42-4 | Benchchem [benchchem.com]
- 5. Biological effects of aminoguanidine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is aminoguanidine and what does it do? | Antiaging Systems [antiaging-systems.com]
- 7. pnas.org [pnas.org]
- 8. Effects of aminoguanidine in preventing experimental diabetic nephropathy are related to the duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoguanidine: An AGE Product Inhibitor | Antiaging Systems Articles [antiaging-systems.com]
The Discovery of Aminoguanidine: A Technical History for the Modern Researcher
An in-depth guide tracing the journey of aminoguanidine from its initial synthesis in the late 19th century to its pivotal role in late 20th-century biomedical research, detailing the core chemical and biological discoveries that have shaped its scientific legacy.
Introduction
Aminoguanidine, a molecule of deceptively simple structure, has traversed a remarkable scientific trajectory. Initially synthesized as a chemical curiosity, it lay dormant in the annals of organic chemistry for nearly a century before emerging as a powerful investigational tool and therapeutic candidate. Its ability to interfere with fundamental biological processes has cemented its importance in fields ranging from diabetic complications to inflammation. This technical guide provides a comprehensive history of aminoguanidine's discovery, focusing on the seminal moments in its chemical synthesis and the elucidation of its key biological activities. For researchers and drug development professionals, this guide offers a detailed account of the foundational experiments, quantitative data, and evolving understanding of aminoguanidine's mechanisms of action.
The Genesis of a Molecule: Synthesis and Early Chemistry
The story of aminoguanidine begins in 1892 with the German chemist Johannes Thiele. His pioneering work, published in Liebigs Annalen der Chemie, described the first successful synthesis of this novel compound.[1][2] Thiele's method, a landmark in its time, involved the reduction of nitroguanidine. This foundational discovery laid the groundwork for all subsequent investigations into the chemistry and biology of aminoguanidine.
Experimental Protocols: Early Synthetic Methods
Over the decades, Thiele's original synthesis was refined and alternative methods were developed to improve yield and purity. Below are detailed protocols for some of the key early synthetic approaches.
Thiele's Synthesis (1892): Reduction of Nitroguanidine with Zinc Dust and Acetic Acid [1]
While the original 1892 publication provides a less detailed protocol than modern standards, the essential steps involved the gradual addition of zinc dust to a solution of nitroguanidine in acetic acid. The reaction is exothermic and requires careful temperature control.
-
Reactants: Nitroguanidine, Zinc Dust, Acetic Acid.
-
Procedure: Nitroguanidine was dissolved in acetic acid, and zinc dust was added portion-wise with constant stirring. The reaction mixture was cooled to prevent overheating. The reaction proceeds via the reduction of the nitro group to an amino group.
-
Isolation: The resulting aminoguanidine was typically isolated as a salt, such as the bicarbonate, due to the instability of the free base. The yield reported by Thiele was approximately 65% or less.[1]
Improved Synthesis: Reduction of Nitroguanidine with Zinc Dust in a Neutral Medium
Later modifications aimed to improve safety and yield by avoiding strongly acidic conditions.
-
Reactants: Nitroguanidine, Zinc Dust, Ammonium Sulfate solution.
-
Procedure: A suspension of nitroguanidine in an ammonium sulfate solution was treated with zinc powder. This method offered a more controlled reduction.
-
Isolation: The zinc oxide byproduct was filtered off, and the aminoguanidine was precipitated as the bicarbonate salt after the addition of ammonia to dissolve any remaining zinc.
Synthesis from Calcium Cyanamide and Hydrazine Sulfate
This method provided an alternative route from readily available industrial chemicals.
-
Reactants: Calcium Cyanamide, Hydrazine Sulfate.
-
Procedure: An aqueous solution of hydrazine sulfate was reacted with calcium cyanamide. This reaction produces an impure solution of aminoguanidine.
-
Isolation: The aminoguanidine was converted to its bicarbonate salt for purification. The free base could then be liberated by treatment with a strong base like sodium methoxide followed by extraction.
Logical Relationship of Early Syntheses
Caption: Early synthetic routes to aminoguanidine.
A New Beginning: The Biological Awakening
For much of the 20th century, aminoguanidine remained primarily of interest to synthetic chemists for its utility in creating heterocyclic compounds.[3] However, in the 1980s, a paradigm shift occurred as its potent biological activities began to be unveiled. This marked the beginning of aminoguanidine's second life as a crucial tool in biomedical research and a potential therapeutic agent.
Inhibition of Advanced Glycation End-products (AGEs)
The first major biological discovery was the identification of aminoguanidine as an inhibitor of the formation of Advanced Glycation End-products (AGEs). AGEs are harmful compounds that accumulate in the body with age and at an accelerated rate in diabetes, contributing to long-term complications.
In 1986, a seminal paper by Michael Brownlee and his colleagues, published in Science, demonstrated that aminoguanidine could prevent the cross-linking of proteins by glucose, a key step in AGE formation.[4][5][6] This discovery ignited intense interest in aminoguanidine as a potential therapy for diabetic complications.[7]
Experimental Protocol: Brownlee et al. (1986) In Vitro AGE Inhibition [4]
-
Model System: Bovine serum albumin (BSA) was used as the model protein.
-
Procedure: BSA was incubated with high concentrations of glucose in the presence or absence of aminoguanidine. The formation of fluorescent AGEs was monitored over time.
-
Key Finding: Aminoguanidine significantly inhibited the formation of fluorescent AGEs in a concentration-dependent manner.
Experimental Protocol: Brownlee et al. (1986) In Vivo AGE Inhibition in a Diabetic Rat Model [4]
-
Animal Model: Streptozotocin-induced diabetic rats.
-
Procedure: Diabetic rats were treated with aminoguanidine in their drinking water. After a set period, arterial wall collagen was isolated and analyzed for AGE-specific fluorescence and cross-linking.
-
Key Finding: Aminoguanidine treatment prevented the diabetes-induced increase in AGE-specific fluorescence and protein cross-linking in the arterial walls of diabetic rats.[4]
Quantitative Data: Inhibition of AGE Formation
| Study | Model System | Aminoguanidine Concentration | % Inhibition of AGE Formation | Reference |
| Edelstein & Brownlee (1992) | RNase A incubated with glucose | 1:5 to 1:50 (AG:glucose) | 67-85% | [8] |
| Miyata et al. (1998) | β2-microglobulin incubated with glucose | 1:8 to 1:1 (AG:glucose) | 30-70% (fluorescent AGEs) | [9] |
| Miyata et al. (1998) | β2-microglobulin incubated with glucose | 1:8 to 1:1 (AG:glucose) | 26-53% (CML formation) | [9] |
CML: Nε-(carboxymethyl)lysine, a non-fluorescent AGE
Proposed Mechanism of AGE Inhibition
The early hypothesis, which still holds true, was that aminoguanidine, as a nucleophilic hydrazine compound, traps reactive dicarbonyl intermediates that are precursors to AGEs.[10] This prevents them from reacting with proteins to form cross-links.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. Aminoguanidine prevents diabetes-induced arterial wall protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5852009A - Compositions, including pharmaceutical compositions, for inhibiting the advanced glycosylation of proteins, and therapeutic methods based thereon - Google Patents [patents.google.com]
- 6. revistanefrologia.com [revistanefrologia.com]
- 7. pnas.org [pnas.org]
- 8. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminoguanidine Sulfate: A Comprehensive Technical Overview of its Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Aminoguanidine, a small molecule of significant interest in biomedical research, has been investigated for over a century.[1] Initially recognized for its role as a diamine oxidase inhibitor, its therapeutic potential expanded dramatically with the discovery of its ability to inhibit the formation of advanced glycation end-products (AGEs) and to selectively inhibit inducible nitric oxide synthase (iNOS).[1][2] This guide provides a detailed examination of the chemical properties, structure, synthesis, and key mechanisms of action of its sulfate salt, a common form used in research.
Chemical Properties and Structure
Aminoguanidine sulfate is a nitrogen-rich organic compound, typically appearing as colorless or white crystals.[3][4] It is readily soluble in water but insoluble in ethanol.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | CH₆N₄·H₂O₄S or C₂H₁₂N₈·H₂SO₄ | [1][4][5][6] |
| Molecular Weight | ~172.17 g/mol | [5] |
| Melting Point | 206-208 °C (with decomposition) | [3][4][7] |
| Appearance | White to almost white powder or crystals | [3][4][6] |
| Solubility | Soluble in water, insoluble in ethanol | [3][4] |
| Boiling Point | 261.4°C at 760 mmHg (Predicted) | [4] |
| Flash Point | 111.9°C | [4] |
Table 2: Structural and Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-aminoguanidine;sulfuric acid | [5] |
| CAS Number | 1068-42-4 / 996-19-0 | [3][6][7] |
| Canonical SMILES | C(=NN)(N)N.OS(=O)(=O)O | [5] |
| InChI | InChI=1S/CH6N4.H2O4S/c2-1(3)5-4;1-5(2,3)4/h4H2,(H4,2,3,5);(H2,1,2,3,4) | [5] |
| InChIKey | XLONNWGCEFSFTN-UHFFFAOYSA-N | [5] |
Core Mechanisms of Action
Aminoguanidine's biological effects are multifaceted, stemming from its ability to interact with several key enzymatic pathways. Its primary mechanisms of interest include the inhibition of AGE formation, nitric oxide synthase, and diamine oxidase.[1][2]
One of the most extensively studied properties of aminoguanidine is its potent inhibition of AGE formation.[1] AGEs are harmful compounds formed through non-enzymatic reactions between sugars and proteins or lipids, and their accumulation is linked to diabetic complications and aging.[1][2] Aminoguanidine acts by trapping reactive carbonyl intermediates, such as methylglyoxal and glyoxal, thereby preventing them from cross-linking with proteins to form AGEs.[1]
Aminoguanidine is also a well-known inhibitor of nitric oxide synthase, with a notable selectivity for the inducible isoform (iNOS) over the constitutive isoforms (eNOS and nNOS).[1][2][8] Excessive production of nitric oxide (NO) by iNOS is implicated in the pathophysiology of inflammation and tissue damage.[1] Aminoguanidine's selective inhibition makes it a valuable pharmacological tool for studying the roles of NO in various disease states.[1][2]
Historically, one of the first biological activities discovered for aminoguanidine was its ability to inhibit diamine oxidase (DAO).[1][2] DAO is the primary enzyme responsible for the metabolism of extracellular histamine and other diamines like putrescine.[1][2] By inhibiting DAO, aminoguanidine can increase the systemic levels of these bioactive amines.[1]
Experimental Protocols
Several methods for the synthesis of aminoguanidine have been reported. The resulting aminoguanidine is often converted to a more stable salt, such as the bicarbonate or sulfate, for purification and storage.[9]
Method 1: From Calcium Cyanamide and Hydrazine Sulfate [9][10] This method involves the reaction of lime nitrogen (calcium cyanamide) with hydrazine sulfate.
-
Preparation of Hydrazine Sulfate Solution: Hydrazine hydrate is dissolved in water, and dilute sulfuric acid is added dropwise to prepare an aqueous solution of hydrazine sulfate.[10]
-
Reaction: Lime nitrogen is added to the hydrazine sulfate solution. The pH of the reaction is maintained between 7.2 and 7.8 with dilute sulfuric acid.[10] The reaction mixture is heated to approximately 70°C for several hours.[10]
-
Isolation: After the reaction is complete, the mixture is filtered. The aminoguanidine product in the filtrate is then typically precipitated as aminoguanidine bicarbonate by adding ammonium bicarbonate, followed by crystallization, filtration, and drying.[9][10] The bicarbonate salt can be subsequently converted to the sulfate salt.
Method 2: Reduction of Nitroguanidine [9] Aminoguanidine can also be prepared by the reduction of nitroguanidine using zinc powder in an acidic medium like acetic acid or in an ammonium sulfate solution.[9] The resulting aminoguanidine is often precipitated as the bicarbonate salt for purification.[9]
A validated High-Performance Liquid Chromatography (HPLC) method exists for the determination of residual aminoguanidine in drug substances.[11]
-
Principle: The method involves derivatization of aminoguanidine to make it detectable by UV-Vis spectrophotometry.
-
Column: BDS Hypersil C-18 (250 x 4.6 mm, 5µm).[11]
-
Derivatizing Agent: 1-Naphthyl isothiocyanate in methanol can be used.[11]
-
Detection: UV detection at a wavelength of 220 nm.[11]
-
Validation: The method is validated for specificity, precision, accuracy, and linearity. The limit of quantitation (LOQ) has been reported as 0.015 µg/ml and the limit of detection (LOD) as 0.010 µg/ml.[11]
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling the compound.[4] In case of eye contact, rinse immediately with plenty of water and seek medical advice.[4] It should be stored at room temperature.[6]
Conclusion
This compound remains a molecule of significant interest due to its diverse biological activities. Its well-characterized roles as an inhibitor of AGE formation, iNOS, and DAO make it an invaluable tool in research aimed at understanding and combating diseases such as diabetes, inflammation, and neurodegenerative disorders. The established protocols for its synthesis and analysis further facilitate its application in both basic and translational research settings.
References
- 1. This compound | 1068-42-4 | Benchchem [benchchem.com]
- 2. Biological effects of aminoguanidine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoguanidinium sulphate | 1068-42-4 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound | CH8N4O4S | CID 114832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | CAS 996-19-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminoguanidine - Sciencemadness Wiki [sciencemadness.org]
- 10. Page loading... [guidechem.com]
- 11. rjptonline.org [rjptonline.org]
The Role of Aminoguanidine Sulfate in the Inhibition of Advanced Glycation End-products (AGEs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. Their accumulation is implicated in the pathogenesis of various age-related diseases and diabetic complications. Aminoguanidine, a nucleophilic hydrazine compound, has been extensively investigated as a prototypical inhibitor of AGE formation. This technical guide provides an in-depth analysis of the core mechanisms of aminoguanidine's inhibitory action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways. While once a promising therapeutic candidate, clinical trials with aminoguanidine (pimagedine) were ultimately halted due to safety concerns and a lack of definitive efficacy.[1][2] Nevertheless, it remains a critical tool in preclinical research for understanding the role of AGEs in disease.
Introduction to Advanced Glycation End-products (AGEs)
The formation of AGEs is initiated by the Maillard reaction, a complex cascade of non-enzymatic browning reactions.[3] This process begins with the condensation of a reducing sugar's carbonyl group with a free amino group of a biological macromolecule to form a reversible Schiff base. This subsequently rearranges to a more stable Amadori product.[3][4] Over time, these early glycation products undergo a series of irreversible reactions, including dehydration, oxidation, and condensation, to form a diverse array of AGEs.[4] Key reactive dicarbonyl intermediates, such as glyoxal (GO), methylglyoxal (MGO), and 3-deoxyglucosone (3-DG), are major precursors in the accelerated formation of AGEs.[1][3]
The accumulation of AGEs contributes to the pathophysiology of numerous chronic diseases by several mechanisms. These include the cross-linking of proteins, which alters their structure and function, leading to tissue stiffening and compromised biological activity.[5][6] Furthermore, AGEs can interact with the Receptor for Advanced Glycation End-products (RAGE), triggering a cascade of intracellular signaling events that promote oxidative stress and inflammation.[6]
Mechanism of Action of Aminoguanidine Sulfate
Aminoguanidine primarily functions as a potent scavenger of reactive dicarbonyl compounds.[1][2][7] Its nucleophilic hydrazine group readily reacts with the carbonyl groups of α-oxoaldehydes like MGO, GO, and 3-DG.[1][2] This reaction prevents these highly reactive intermediates from reacting with proteins and other biological molecules to form AGEs. The products of this trapping reaction are stable, substituted 3-amino-1,2,4-triazine derivatives.[1]
While it was initially proposed that aminoguanidine might also react with and block Amadori products, studies have shown this to be a minor mechanism of its action. Research indicates that aminoguanidine has a limited effect on blocking Amadori groups, especially at lower concentrations.[8][9] Therefore, its primary role in AGE inhibition is the interception of dicarbonyl precursors.
Quantitative Data on Aminoguanidine's Inhibitory Efficacy
The inhibitory effects of aminoguanidine on AGE formation have been quantified in numerous in vitro studies. The following tables summarize key findings from the literature.
| Parameter | Value | Experimental Conditions | Reference |
| IC50 (Aminoguanidine) | 1 mM | BSA-AGE fluorescence assay | [10] |
| IC50 (Aminoguanidine) | 0.323 mg/mL | BSA-glucose assay (15 days incubation) | [11] |
| IC50 (Aminoguanidine) | 0.195 mg/mL | BSA-methylglyoxal assay (7 days incubation) | [11] |
Table 1: IC50 Values for Aminoguanidine in AGE Inhibition Assays
| Aminoguanidine:Glucose Molar Ratio | Inhibition of Fluorescent AGEs (%) | Inhibition of Nε-(carboxymethyl)lysine (CML) (%) | Experimental Conditions | Reference |
| 1:8 | 30 | 26 | β2-microglobulin incubated with 50 or 100 mM D-glucose for 3 weeks | [12] |
| 1:4 | - | - | β2-microglobulin incubated with 50 or 100 mM D-glucose for 3 weeks | [12] |
| 1:2 | - | - | β2-microglobulin incubated with 50 or 100 mM D-glucose for 3 weeks | [12] |
| 1:1 | 70 | 53 | β2-microglobulin incubated with 50 or 100 mM D-glucose for 3 weeks | [12] |
Table 2: Percentage Inhibition of AGE Formation by Aminoguanidine at Different Molar Ratios
| Aminoguanidine Concentration | Inhibition of Fluorescence (%) | Experimental Conditions | Reference |
| 1 mM | 31 | Bovine serum albumin glycated with glucose | [8] |
| 5 mM | 65 | Bovine serum albumin glycated with glucose | [8] |
| 10 mM | 69 | Bovine serum albumin glycated with glucose | [8] |
| 25 mM | 82 | Bovine serum albumin glycated with glucose | [8] |
Table 3: Dose-Dependent Inhibition of AGE-Related Fluorescence by Aminoguanidine
Experimental Protocols
In Vitro AGE Inhibition Assay (BSA-Glucose Method)
This is a widely used method to screen for potential AGE inhibitors.[11][13]
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
D-Glucose
-
Aminoguanidine hydrochloride (positive control)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium azide
-
96-well microtiter plates, black
-
Fluorometer
Procedure:
-
Prepare a stock solution of BSA (e.g., 10 mg/mL) in PBS.
-
Prepare a stock solution of D-glucose (e.g., 500 mM) in PBS.
-
Prepare stock solutions of aminoguanidine and test compounds at various concentrations in PBS.
-
In a 96-well plate, combine the BSA solution, glucose solution, and either aminoguanidine, test compound, or PBS (for the control group). A typical reaction mixture might contain a final concentration of 1 mg/mL BSA and 200 mM glucose.
-
Add sodium azide to a final concentration of 0.02% (w/v) to prevent microbial growth.
-
Seal the plate and incubate at 37°C for 7-15 days in the dark.[11]
-
After incubation, measure the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.[14]
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100
Quantification of Pentosidine and Nε-(carboxymethyl)lysine (CML) by HPLC
This protocol outlines the general steps for the analysis of specific AGEs.[15][16][17]
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Hydrochloric acid (6 M)
-
Internal standards for pentosidine and CML
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or ion-exchange)
-
HPLC system with a fluorescence detector or a mass spectrometer
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phases (specific to the method, often containing acetonitrile and an ion-pairing agent like heptafluorobutyric acid)
Procedure:
-
Acid Hydrolysis: To release pentosidine and CML from proteins, hydrolyze the sample with 6 M HCl at approximately 110°C for 16-24 hours in a sealed, oxygen-free tube.[15]
-
Sample Cleanup: After hydrolysis, neutralize the sample and perform a solid-phase extraction to remove interfering substances. The specific SPE protocol will depend on the nature of the sample and the target analyte.
-
HPLC Analysis:
-
Inject the purified sample onto the HPLC system.
-
For pentosidine, use a fluorescence detector with an excitation wavelength of around 335 nm and an emission wavelength of around 385 nm.[15]
-
For CML, which is non-fluorescent, derivatization may be required for fluorescence detection, or more commonly, detection is achieved using mass spectrometry (LC-MS/MS).[16][17]
-
-
Quantification: Quantify the amount of pentosidine and CML by comparing the peak areas of the analytes in the sample to those of known standards.
Visualizing the Pathways
AGE Formation and Inhibition by Aminoguanidine
Caption: Mechanism of AGE formation and its inhibition by aminoguanidine.
AGE-RAGE Signaling Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholars.direct [scholars.direct]
- 7. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Characteristics of RAGE and Advances in Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RAGE (receptor) - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Pentosidine and N-carboxymethyl-lysine: biomarkers for type 2 diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Aminoguanidine Sulfate and Nitric Oxide Synthase: A Technical Guide to Their Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the interaction between aminoguanidine sulfate and nitric oxide synthase (NOS). Overproduction of nitric oxide (NO) by the inducible isoform of nitric oxide synthase (iNOS) is implicated in the pathophysiology of various inflammatory diseases and diabetic complications.[1] Aminoguanidine has been identified as a selective inhibitor of iNOS, making it a valuable tool for research and a potential therapeutic agent.[2][3] This document details the mechanism of action, quantitative inhibition data, experimental protocols for assessing its activity, and the relevant signaling pathways.
Core Interaction: Selective Inhibition of iNOS
Aminoguanidine is a nucleophilic hydrazine compound that acts as a selective, mechanism-based inactivator of inducible nitric oxide synthase (iNOS).[4][5] Its selectivity for iNOS over the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), is a key feature of its pharmacological profile.[1][2] Studies have shown that aminoguanidine is significantly more potent in inhibiting iNOS, with some reports indicating it is 10 to 100-fold less potent as an inhibitor of the constitutive isoforms.[1] This selectivity is crucial for therapeutic applications, as constitutive NOS isoforms are responsible for essential physiological functions.
The mechanism of inactivation involves aminoguanidine acting as a substrate for the enzyme, and during the catalytic turnover, it inactivates the enzyme.[6] This inactivation is time- and concentration-dependent and requires the presence of cofactors necessary for NOS activity.[5] The inactivation of nNOS by aminoguanidine involves alteration of the prosthetic heme group.[7] In contrast, the inactivation of iNOS by aminoguanidine does not appear to involve heme destruction but rather proceeds through covalent modification of the iNOS protein and the heme residue while maintaining the integrity of the porphyrin ring.[8]
Quantitative Inhibition Data
The inhibitory potency of aminoguanidine against the different NOS isoforms has been quantified in various studies. The following table summarizes key quantitative data, including IC50 and Ki values. It is important to note that these values can vary depending on the experimental conditions, such as substrate concentration and the source of the enzyme.
| NOS Isoform | Parameter | Value | Species/Cell Type | Reference |
| iNOS | IC50 | 2.1 µM | Mouse | [9] |
| Ki | 16 µM | Murine Macrophage | [5] | |
| nNOS | Ki | 0.83 mM | GH3 Pituitary cNOS | [5] |
| eNOS | - | Millimolar range inhibition | Endothelial cNOS | [5] |
| iNOS vs. nNOS/eNOS | Selectivity | 10 to 100-fold less potent on constitutive isoforms | - | [1] |
| iNOS vs. nNOS/eNOS | Selectivity | Over 50-fold more effective on iNOS | - | [2] |
Experimental Protocols
In Vitro Nitric Oxide Synthase Inhibition Assay
This protocol outlines a general method for determining the inhibitory effect of aminoguanidine on NOS activity by measuring the conversion of L-arginine to L-citrulline.
1. Enzyme Preparation:
-
Recombinant human iNOS, nNOS, or eNOS can be used. Alternatively, lysates from cells or tissues known to express the specific isoform can be prepared. For example, iNOS can be induced in RAW 264.7 macrophages by stimulation with lipopolysaccharide (LPS) and interferon-gamma.[9]
2. Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing the following components (final concentrations):
-
1 mM NADPH
-
10 µM FAD
-
10 µM FMN
-
10 µM Tetrahydrobiopterin (BH4)
-
1 mM CaCl2 (for constitutive isoforms)
-
10 µg/ml Calmodulin (for constitutive isoforms)
-
L-[14C]arginine (specific activity adjusted to desired final concentration, e.g., 10-100 µM)
-
Varying concentrations of this compound or vehicle control.
-
3. Initiation of Reaction:
-
Pre-incubate the enzyme preparation with the reaction mixture containing all components except L-[14C]arginine for 5 minutes at 37°C.
-
Initiate the reaction by adding L-[14C]arginine.
4. Incubation:
-
Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 37°C. The incubation time should be within the linear range of the enzyme activity.
5. Termination of Reaction:
-
Stop the reaction by adding a stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).
6. Separation of L-Citrulline:
-
The product, L-[14C]citrulline, is separated from the unreacted substrate, L-[14C]arginine, using cation-exchange chromatography.
-
Apply the reaction mixture to a column packed with Dowex AG50WX-8 resin (Na+ form).
-
L-[14C]citrulline, being neutral, will pass through the column, while the positively charged L-[14C]arginine will be retained.
-
Elute the L-[14C]citrulline with water or a suitable buffer.
7. Quantification:
-
The amount of L-[14C]citrulline in the eluate is quantified using liquid scintillation counting.
-
Enzyme activity is expressed as pmol of L-citrulline formed per minute per mg of protein.
-
The inhibitory effect of aminoguanidine is calculated as the percentage of inhibition compared to the vehicle control. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the aminoguanidine concentration.
Signaling Pathways and Logical Relationships
The interaction of aminoguanidine with the nitric oxide synthase pathway is central to its pharmacological effects. The following diagrams illustrate the mechanism of NOS activation and the point of intervention for aminoguanidine.
Caption: General overview of NOS activation and aminoguanidine inhibition.
Caption: Workflow for in vitro NOS inhibition assay.
The selective inhibition of iNOS by aminoguanidine has been demonstrated in various experimental models, including isolated enzymes, cultured cells, and in vivo studies.[1][3] For instance, in endotoxin-treated rats, aminoguanidine effectively reduces the production of nitric oxide.[3] Furthermore, its therapeutic potential has been explored in conditions characterized by iNOS overexpression, such as autoimmune diabetes and experimental autoimmune encephalomyelitis.[2][4][10] In these models, aminoguanidine has been shown to delay disease onset and reduce severity.[2][4][10] These findings underscore the importance of the aminoguanidine-iNOS interaction as a target for drug development.
References
- 1. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of nitric oxide synthase by substituted aminoguanidines and aminoisothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoguanidine-mediated inactivation and alteration of neuronal nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine. [vivo.weill.cornell.edu]
- 9. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminoguanidine, a selective inhibitor of the inducible nitric oxide synthase, has different effects on experimental allergic encephalomyelitis in the induction and progression phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminoguanidine Sulfate as a Diamine Oxidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoguanidine, a small molecule inhibitor, has been a subject of extensive research due to its potent inhibitory effects on diamine oxidase (DAO), a key enzyme in histamine metabolism. This technical guide provides an in-depth overview of aminoguanidine sulfate as a DAO inhibitor, consolidating its mechanism of action, inhibitory kinetics, and physiological consequences. Detailed experimental protocols for assessing DAO inhibition are provided, alongside visualizations of the relevant biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential and biochemical implications of DAO inhibition by aminoguanidine.
Introduction to Diamine Oxidase (DAO)
Diamine oxidase (DAO), also known as histaminase, is a copper-containing amine oxidase that plays a critical role in the degradation of extracellular biogenic amines, most notably histamine.[1] By catalyzing the oxidative deamination of these compounds, DAO regulates their systemic levels and prevents the adverse effects associated with their accumulation. DAO is predominantly expressed in the small intestine, placenta, and kidneys. A deficiency in DAO activity is linked to histamine intolerance, a condition characterized by a range of symptoms mimicking an allergic reaction following the ingestion of histamine-rich foods.[1]
This compound: A Diamine Oxidase Inhibitor
Aminoguanidine is a structural analog of guanidine that acts as a potent inhibitor of diamine oxidase. Its sulfate salt is a common formulation used in research.
Mechanism of Action
Aminoguanidine inhibits DAO by binding to the copper-containing active site of the enzyme.[1] This interaction prevents the substrate, such as histamine or other diamines like putrescine, from accessing the catalytic site, thereby blocking their degradation. The inhibition by aminoguanidine is time-dependent and has been described as a two-step process involving the formation of two distinct enzyme-inhibitor complexes, leading to apparent inactivation of the enzyme.[2]
Quantitative Inhibition Data
The inhibitory potency of aminoguanidine against diamine oxidase has been characterized through kinetic studies. The following tables summarize the available quantitative data for the inhibition of porcine kidney DAO by aminoguanidine.
Table 1: Kinetic Parameters of Porcine Kidney Diamine Oxidase Inhibition by Aminoguanidine [2]
| Parameter | Value | Unit |
| k+1 | (2.5 ± 0.3) x 104 | M-1s-1 |
| k-1 | (1.3 ± 0.5) x 10-3 | s-1 |
| k+2 | (2.2 ± 0.5) x 10-3 | s-1 |
| k-2 | (3.0 ± 0.7) x 10-5 | s-1 |
These rate constants describe a two-step inhibition model: E + I ⇌ EI → E'I, where E is the enzyme, I is aminoguanidine, EI is the initial enzyme-inhibitor complex, and E'I is a more stable, slowly reversible complex.
From these rate constants, the individual and overall dissociation constants (Ki) can be calculated to provide a measure of the inhibitor's affinity for the enzyme.
Table 2: Calculated Inhibition Constants (Ki) for Aminoguanidine against Porcine Kidney Diamine Oxidase
| Inhibition Constant | Calculated Value | Unit |
| Ki1 (k-1/k+1) | 5.2 x 10-8 | M |
| Ki2 (k-2/k+2) | 1.36 x 10-2 | M |
| Overall Ki | 4.9 x 10-8 | M |
Selectivity Profile
It is crucial for drug development professionals to understand the selectivity of an inhibitor. Aminoguanidine is not entirely specific for DAO and has been shown to inhibit other enzymes, most notably inducible nitric oxide synthase (iNOS). This lack of absolute specificity should be considered when interpreting experimental results or considering its therapeutic applications.[3]
Signaling Pathways and Physiological Implications
The inhibition of DAO by aminoguanidine has significant downstream effects on histamine-mediated signaling pathways and overall physiology.
Histamine Metabolism Pathway
DAO is a primary enzyme responsible for the catabolism of extracellular histamine. Inhibition of DAO by aminoguanidine leads to an accumulation of histamine, which can then exert its effects through its four receptor subtypes (H1R, H2R, H3R, and H4R), leading to a variety of physiological responses.
References
Aminoguanidine Sulfate: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoguanidine, a small molecule hydrazine compound, has been the subject of extensive preclinical research primarily for its role as a potent inhibitor of advanced glycation end-product (AGE) formation. AGEs are implicated in the pathogenesis of diabetic complications, neurodegenerative diseases, and the aging process. This technical guide provides an in-depth overview of the preclinical studies of aminoguanidine sulfate, focusing on its mechanisms of action, efficacy in various disease models, and key experimental protocols.
Core Mechanisms of Action
This compound exerts its biological effects through three primary mechanisms:
-
Inhibition of Advanced Glycation End-product (AGE) Formation: Aminoguanidine is a powerful scavenger of reactive dicarbonyl compounds, such as methylglyoxal, glyoxal, and 3-deoxyglucosone, which are precursors to AGEs. By trapping these intermediates, aminoguanidine effectively inhibits the non-enzymatic glycation of proteins, lipids, and nucleic acids.
-
Inhibition of Nitric Oxide Synthase (NOS): Aminoguanidine is a selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform, with significantly less potency against the endothelial (eNOS) and neuronal (nNOS) isoforms.[1] This selective inhibition is crucial in pathological conditions characterized by the overproduction of nitric oxide, such as inflammation and septic shock.
-
Inhibition of Diamine Oxidase (DAO): Aminoguanidine is also a known inhibitor of diamine oxidase, an enzyme responsible for the degradation of histamine and other polyamines.[2][3][4] This action can modulate inflammatory and immune responses.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: Inhibitory Activity of Aminoguanidine
| Target | Metric | Value | Species/System | Reference |
| Inducible Nitric Oxide Synthase (iNOS) | IC50 | 2.1 µM | Mouse Macrophages | [5] |
| Neuronal Nitric Oxide Synthase (nNOS) | Selectivity vs. iNOS | 38-fold less potent | Rat | [5] |
| Endothelial Nitric Oxide Synthase (eNOS) | Selectivity vs. iNOS | 8-fold less potent | Bovine | [5] |
| Advanced Glycation End-products (AGEs) | % Inhibition (Fluorescent) | 30-70% | In vitro (β2-microglobulin) | |
| Advanced Glycation End-products (AGEs) | % Inhibition (Nε-(carboxymethyl)lysine) | 26-53% | In vitro (β2-microglobulin) |
Table 2: Efficacy in Preclinical Models of Diabetic Complications
| Model | Key Finding | Efficacy | Reference |
| Streptozotocin-induced diabetic rats (Nephropathy) | Reduction in urinary albumin excretion | Significant reduction | [6] |
| Streptozotocin-induced diabetic rats (Retinopathy) | Prevention of acellular capillary formation | 3.6-fold increase vs. 18.6-fold in untreated | [7] |
| Otsuka Long-Evans Tokushima Fatty (OLETF) rats (Nephropathy) | Reduction in serum AGEs | 18% reduction | [8] |
| Otsuka Long-Evans Tokushima Fatty (OLETF) rats (Nephropathy) | Reduction in mesangial expansion | 21.6% reduction | [8] |
Table 3: Pharmacokinetic and Toxicological Data
| Parameter | Value | Species | Reference |
| Half-life (t½) | 1.88 hours | Mouse (i.p.) | [9] |
| Peak Plasma Concentration (Cmax) | 9.0 µg/mL | Mouse (i.p.) | [9] |
| LD50 | > 5,000 mg/kg | Rat (oral) | [10] |
| Subcutaneous TDLO | 50 mg/kg | Mouse | [11] |
| Subcutaneous LDLO | 2,984 mg/kg | Rat | [11] |
Experimental Protocols
In Vivo Model: Streptozotocin-Induced Diabetic Rat
This protocol is widely used to model type 1 diabetes and its complications.
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).
-
Induction of Diabetes: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of streptozotocin (STZ) at a dose of 50-65 mg/kg, dissolved in cold 0.1 M citrate buffer (pH 4.5).[5][12] Diabetes is typically confirmed 48-72 hours post-injection by measuring blood glucose levels (a threshold of >300 mg/dL is common).[12]
-
Aminoguanidine Administration:
-
Route: Intraperitoneal injection,[5] subcutaneous injection,[3] or in drinking water.[12][13][14]
-
Dosage: Dosages vary depending on the study, ranging from 25 mg/kg/day (s.c.)[3] to 50 mg/kg/day (i.p.)[5][15] or 1 g/L in drinking water.[12][14]
-
Duration: Treatment duration can range from a few weeks to several months, depending on the diabetic complication being studied (e.g., 8 weeks for cardiovascular effects,[5] 32 weeks for nephropathy,[6] and up to 75 weeks for retinopathy[7]).
-
-
Outcome Measures: Blood glucose levels, urinary albumin excretion, histopathological analysis of target organs (kidney, retina), measurement of AGEs in tissues and serum.
In Vitro Model: AGE Inhibition in Mesangial Cells
This protocol assesses the direct effect of aminoguanidine on AGE formation in a cell type relevant to diabetic nephropathy.
-
Cell Line: Rat or human glomerular mesangial cells.
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Induction of Glycation: Cells are incubated with high glucose (e.g., 30 mM) to induce the formation of AGEs.
-
Aminoguanidine Treatment: Aminoguanidine is added to the culture medium at various concentrations (e.g., 0.5-1.0 mM) concurrently with the high glucose challenge.[16]
-
Outcome Measures:
-
Quantification of AGEs using ELISA or fluorescence spectroscopy.
-
Assessment of cellular markers of hypertrophy and fibrosis (e.g., collagen IV, fibronectin expression) via Western blot or RT-PCR.
-
Measurement of reactive oxygen species (ROS) production.
-
Signaling Pathways and Experimental Workflows
AGE-RAGE Signaling Pathway
The interaction of Advanced Glycation End-products (AGEs) with their Receptor for AGEs (RAGE) triggers a cascade of intracellular signaling events that contribute to diabetic complications. Aminoguanidine, by inhibiting AGE formation, indirectly modulates this pathway.
Caption: AGE-RAGE signaling pathway and the inhibitory action of aminoguanidine.
Nitric Oxide Synthase (NOS) Signaling Pathway
Aminoguanidine selectively inhibits the inducible nitric oxide synthase (iNOS), which is typically upregulated during inflammatory conditions, leading to excessive nitric oxide (NO) production.
Caption: Aminoguanidine's selective inhibition of the iNOS pathway.
Preclinical Experimental Workflow for Anti-Glycation Compounds
The following workflow outlines a typical preclinical evaluation process for a compound like aminoguanidine targeting AGE formation.
Caption: A generalized preclinical workflow for evaluating anti-glycation compounds.
Conclusion
This compound has demonstrated significant therapeutic potential in a wide range of preclinical studies, primarily through its robust inhibition of AGE formation and selective iNOS activity. The data presented in this guide highlight its efficacy in mitigating diabetic complications and provide a foundation for further research and development. The detailed experimental protocols and workflow diagrams offer a practical framework for scientists investigating aminoguanidine and other anti-glycation agents. While clinical development has faced challenges, the preclinical evidence underscores the importance of targeting the AGE-RAGE axis in age-related and diabetic pathologies.
References
- 1. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. seebeyondshop.com [seebeyondshop.com]
- 3. Aminoguanidine blocks intestinal diamine oxidase (DAO) activity and enhances the intestinal adaptive response to resection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. More Than a Diamine Oxidase Inhibitor: L-Aminoguanidine Modulates Polyamine-Related Abiotic Stress Responses of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoguanidine prevents arterial stiffening and cardiac hypertrophy in streptozotocin-induced diabetes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of aminoguanidine in preventing experimental diabetic nephropathy are related to the duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoguanidine treatment inhibits the development of experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of aminoguanidine on serum advanced glycation endproducts, urinary albilmin excretion, mesangial expansion, and glomerular basement membrane thickening in Otsuka Long-Evans Tokushima fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of aminoguanidine administration and effects on the diabetes frequency in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. publish.kne-publishing.com [publish.kne-publishing.com]
- 16. spandidos-publications.com [spandidos-publications.com]
Early Research on Aminoguanidine: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminoguanidine, a small molecule with a deceptively simple structure, captured significant scientific interest in the late 20th century as a promising therapeutic agent for a range of pathologies, most notably the complications of diabetes. Early research into its mechanism of action revealed a multifaceted pharmacological profile, primarily revolving around the inhibition of three key enzymatic and chemical processes: the formation of Advanced Glycation End-products (AGEs), the activity of nitric oxide synthase (NOS), and the function of diamine oxidase (DAO). This technical guide provides an in-depth analysis of the foundational research on aminoguanidine, presenting key quantitative data, detailed experimental protocols from seminal studies, and visual representations of the core biological pathways and experimental workflows.
Inhibition of Advanced Glycation End-product (AGE) Formation
One of the earliest and most extensively studied properties of aminoguanidine is its ability to inhibit the formation of Advanced Glycation End-products (AGEs). AGEs are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of diabetic complications, such as nephropathy, retinopathy, and neuropathy, as well as in the aging process.
Mechanism of Action
Early studies proposed that aminoguanidine acts as a nucleophilic scavenger.[1] It was thought to trap reactive carbonyl species, such as 3-deoxyglucosone, which are key intermediates in the Maillard reaction cascade that leads to AGE formation. By reacting with these precursors, aminoguanidine prevents them from cross-linking with proteins and forming irreversible AGEs.
Quantitative Data: In Vitro AGE Inhibition
The following table summarizes key quantitative findings from early in vitro studies on the inhibition of AGE formation by aminoguanidine.
| Protein Model | Glycating Agent | Aminoguanidine Concentration | Incubation Time | % Inhibition of AGE Formation | Reference |
| Bovine Serum Albumin (BSA) | Glucose | Not specified | 7-28 days | Up to 73.61% | [2] |
| Bovine Serum Albumin (BSA) | Fructose | Various | 7-28 days | Concentration-dependent | [3] |
| RNase A | Glucose | 1:5 to 1:50 (AG:Glucose molar ratio) | Not specified | 67-85% | [4] |
| Lysozyme | Ribose | 1 mM | 15 days | 58.3% | [5] |
Experimental Protocol: In Vitro AGE Inhibition Assay
This protocol is a generalized representation based on methodologies described in early research.[2][3][5]
Objective: To determine the in vitro efficacy of aminoguanidine in inhibiting the formation of fluorescent AGEs.
Materials:
-
Bovine Serum Albumin (BSA)
-
Reducing sugar (e.g., glucose, fructose, or ribose)
-
Aminoguanidine hydrochloride
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Sodium azide (to prevent microbial growth)
-
96-well microplate
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare a solution of BSA (e.g., 10 mg/mL) in phosphate buffer.
-
Prepare a solution of the reducing sugar (e.g., 0.2 M glucose).
-
Prepare stock solutions of aminoguanidine at various concentrations.
-
In a 96-well plate, combine the BSA solution, reducing sugar solution, and either aminoguanidine solution (test group) or an equivalent volume of buffer (control group).
-
A negative control (BSA and buffer without sugar) and a positive control with a known inhibitor can also be included.
-
Add sodium azide to a final concentration of 0.02% to all wells.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C for a period ranging from 7 to 28 days.
-
-
Measurement of AGE Formation:
-
After incubation, measure the fluorescence intensity of each well using a fluorescence spectrophotometer.
-
Typical excitation and emission wavelengths for fluorescent AGEs are around 350 nm and 450 nm, respectively.[3]
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the following formula:
-
Visualizations
Caption: Aminoguanidine's proposed mechanism of AGE inhibition.
Caption: Workflow for in vitro AGE inhibition assay.
Inhibition of Nitric Oxide Synthase (NOS)
Further research revealed that aminoguanidine is also an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. This discovery added another layer of complexity to aminoguanidine's pharmacological profile.
Mechanism of Action and Isoform Selectivity
Early studies demonstrated that aminoguanidine exhibits selective inhibition of the inducible isoform of NOS (iNOS or NOS2) over the constitutive isoforms (eNOS/NOS3 and nNOS/NOS1).[6][7][8] iNOS is typically expressed in response to inflammatory stimuli and produces large, sustained amounts of NO, which can be cytotoxic. The selective inhibition of iNOS suggested that aminoguanidine could be beneficial in conditions characterized by excessive NO production, such as inflammation and septic shock.
Quantitative Data: NOS Inhibition
The following table presents data on the inhibitory activity of aminoguanidine against different NOS isoforms.
| NOS Isoform | Experimental System | IC50 or Potency Comparison | Reference |
| iNOS | Cytokine-induced cells/organs | Equipotent to L-NMA* | [6] |
| eNOS/nNOS | Constitutive expression | 10 to 100-fold less potent than against iNOS | [6] |
| iNOS | - | Over 50-fold more effective at inhibiting iNOS than eNOS or nNOS | [7] |
| iNOS | Endotoxin-treated rat pulmonary artery | Dose-dependent inhibition | [8] |
*L-NMA (NG-monomethyl-L-arginine) is a well-characterized non-selective NOS inhibitor.
Experimental Protocol: NOS Inhibition Assay (Griess Assay for Nitrite)
This protocol is a generalized representation of methods used in early studies to assess NOS activity by measuring nitrite, a stable breakdown product of NO.
Objective: To determine the effect of aminoguanidine on NOS activity by quantifying nitrite production.
Materials:
-
Cell culture (e.g., macrophages) or tissue homogenates capable of expressing iNOS.
-
Inducing agents (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)).
-
Aminoguanidine hydrochloride.
-
Cell culture medium.
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in water.
-
-
Sodium nitrite standard solutions.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Cell Stimulation and Treatment:
-
Plate cells (e.g., murine macrophages) in a 96-well plate and allow them to adhere.
-
Treat the cells with inducing agents (e.g., LPS and IFN-γ) in the presence or absence of various concentrations of aminoguanidine.
-
Include control wells with unstimulated cells and stimulated cells without aminoguanidine.
-
Incubate for a period sufficient to allow for iNOS expression and NO production (e.g., 24 hours).
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Solution A (sulfanilamide) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B (NED) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
A purple/magenta color will develop in the presence of nitrite.
-
-
Quantification:
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples based on the standard curve.
-
-
Analysis:
-
Compare the nitrite concentrations in the aminoguanidine-treated groups to the stimulated, untreated control to determine the extent of inhibition.
-
Visualizations
Caption: Aminoguanidine's inhibition of nitric oxide synthesis.
Caption: Workflow for NOS inhibition assay using the Griess reagent.
Inhibition of Diamine Oxidase (DAO)
A third, less frequently highlighted, mechanism of aminoguanidine is its ability to inhibit diamine oxidase (DAO), also known as histaminase. DAO is an enzyme responsible for the degradation of extracellular histamine and other diamines, such as putrescine.
Mechanism of Action
Aminoguanidine is thought to inhibit DAO by binding to the copper-containing active site of the enzyme, thereby preventing it from metabolizing its substrates.[9] This inhibition leads to an increase in the local concentrations of histamine and other biogenic amines. The physiological consequences of this action are complex and can be either beneficial or detrimental depending on the context.
Quantitative Data: DAO Inhibition
Detailed quantitative data from early studies on the specific inhibitory concentrations (e.g., IC50) of aminoguanidine on DAO are less consistently reported in the readily available literature compared to its effects on AGEs and NOS. However, it is well-established as a potent DAO inhibitor.
Experimental Protocol: DAO Inhibition Assay
The following is a generalized protocol for assessing DAO activity, which can be adapted to study the inhibitory effects of aminoguanidine.
Objective: To measure the inhibition of DAO activity by aminoguanidine.
Materials:
-
Source of DAO enzyme (e.g., purified from porcine kidney or recombinant human DAO).
-
DAO substrate (e.g., putrescine or histamine).
-
Aminoguanidine hydrochloride.
-
Phosphate buffer (pH ~7.2).
-
Coupled assay components for detecting hydrogen peroxide (a product of the DAO reaction), such as horseradish peroxidase (HRP) and a chromogenic substrate (e.g., 4-aminoantipyrine and vanillic acid).
-
Spectrophotometer.
Procedure:
-
Reaction Setup:
-
In a cuvette or microplate well, combine the phosphate buffer, HRP, and the chromogenic substrate.
-
Add aminoguanidine at various concentrations to the test samples. Include a control sample without aminoguanidine.
-
Add the DAO enzyme solution and pre-incubate for a short period.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the DAO substrate (e.g., putrescine).
-
-
Measurement:
-
The DAO-catalyzed oxidation of the substrate produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).
-
The H₂O₂ is then used by HRP to oxidize the chromogenic substrate, resulting in a colored product.
-
Monitor the change in absorbance over time at the appropriate wavelength for the chosen chromogen.
-
-
Analysis:
-
The rate of the reaction is proportional to the DAO activity.
-
Compare the reaction rates in the presence of aminoguanidine to the control to determine the percentage of inhibition.
-
Visualization
Caption: Aminoguanidine's inhibition of diamine oxidase.
Clinical Context and Conclusion
The early, promising preclinical research on aminoguanidine, particularly its ability to inhibit AGE formation, led to its investigation in clinical trials for diabetic nephropathy. The Aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II) was a large-scale trial designed to evaluate its efficacy.[10] However, the trial was terminated prematurely due to safety concerns and a lack of robust efficacy.[3][11]
Despite its ultimate failure to become a mainstream therapeutic, the early research on aminoguanidine was instrumental in several respects. It validated the concept of AGE inhibition as a therapeutic strategy for diabetic complications, paving the way for the development of other AGE inhibitors. Furthermore, the elucidation of its effects on nitric oxide synthase highlighted the complex interplay of metabolic and inflammatory pathways in diabetes and other chronic diseases. The study of aminoguanidine serves as a valuable case study in drug development, demonstrating the importance of understanding a compound's full pharmacological profile, including its multiple mechanisms of action and potential off-target effects. The foundational research summarized in this whitepaper remains a cornerstone for scientists working on AGEs, nitric oxide biology, and the development of novel therapeutics for chronic diseases.
References
- 1. Aminoguanidine prevents diabetes-induced arterial wall protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. seebeyondshop.com [seebeyondshop.com]
- 10. Design and baseline characteristics for the aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminoguanidine Sulfate: A Technical Guide to Its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Aminoguanidine sulfate, a small molecule and derivative of guanidine, has garnered significant scientific interest for its potent and multifaceted antioxidant properties. Initially investigated for its ability to inhibit the formation of advanced glycation end-products (AGEs), its mechanism of action is now understood to be much broader, encompassing direct radical scavenging, modulation of enzymatic pathways, and metal chelation. This guide provides a detailed overview of the core antioxidant activities of aminoguanidine, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanisms of Antioxidant Action
Aminoguanidine (AG) exerts its protective effects against oxidative stress through several key mechanisms:
-
Inhibition of Advanced Glycation End-products (AGEs): One of the most well-documented functions of aminoguanidine is its role as an inhibitor of AGE formation.[1] AGEs are harmful compounds formed when proteins or lipids become non-enzymatically glycated and oxidized, a process accelerated in hyperglycemia and oxidative stress.[1][2] Aminoguanidine acts by trapping reactive carbonyl precursors of AGEs, such as methylglyoxal and 3-deoxyglucosone, thereby preventing the cross-linking and damage of proteins.[3][4]
-
Direct Scavenging of Reactive Oxygen Species (ROS): Aminoguanidine has demonstrated the ability to directly neutralize a variety of damaging free radicals. It is an effective scavenger of the highly reactive hydroxyl radical (•OH) and also quenches peroxyl radicals.[5][6] Studies have confirmed its direct scavenging activity against hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), and peroxynitrite (ONOO⁻).[7]
-
Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS): In inflammatory conditions, the inducible isoform of nitric oxide synthase (iNOS) can produce excessive amounts of the free radical nitric oxide (NO), leading to nitrosative stress. Aminoguanidine selectively inhibits iNOS, curtailing this overproduction.[8][9] It is reported to be 10 to 100 times less potent against the constitutive forms of NOS (eNOS and nNOS), making it a targeted inhibitor for pathological states.[10] The mechanism involves covalent modification and alteration of the enzyme's heme residue.[11]
-
Chelation of Transition Metal Ions: Aminoguanidine can act as a chelating agent, binding to transition metal ions like copper (Cu²⁺) and iron (Fe³⁺).[12] These metal ions are known to catalyze oxidative reactions, such as the Fenton and Haber-Weiss reactions, which generate highly destructive hydroxyl radicals. By sequestering these ions, aminoguanidine provides a secondary antioxidant effect, preventing the initiation of these damaging chain reactions.[12][13]
-
Enhancement of Endogenous Antioxidant Defenses: Beyond its direct actions, aminoguanidine administration has been shown to bolster the body's own antioxidant defense systems. It can increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[14][15]
Quantitative Data on Antioxidant Efficacy
The antioxidant effects of aminoguanidine have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Reactive Species Scavenging Activity
| Reactive Species | Assay Method | Concentration | Inhibition / Effect | Reference |
| Hydroxyl Radical (•OH) | Chemiluminescence | 1 mM | 95% inhibition of ferrous iron-induced CL | [7] |
| Hydrogen Peroxide (H₂O₂) | Chemiluminescence | 1 mM | 69% inhibition | [7] |
| Hypochlorous Acid (HOCl) | Chemiluminescence | 1 mM | 84% inhibition | [7] |
| Peroxynitrite (ONOO⁻) | Chemiluminescence | 10 mM | 99% inhibition | [7] |
| Intracellular ROS | Cellular Assay | - | 61% reduction in oxidant-induced ROS | [6] |
Table 2: Inhibition of Advanced Glycation End-products (AGEs)
| Protein/Molecule | Glycating Agent | AG:Glucose Molar Ratio | Inhibition | Reference |
| RNase A | Glucose | 1:5 to 1:50 | 67-85% | [4] |
| β2-microglobulin | Glucose | 1:8 to 1:1 | 30-70% (fluorescent AGEs) | [16] |
| β2-microglobulin | Glucose | 1:8 to 1:1 | 26-53% (CML formation) | [16] |
| Bovine Serum Albumin | Glucose | 1 mM IC₅₀ | 50% inhibition | [17] |
Table 3: Effects on Lipid Peroxidation and Endogenous Antioxidants in Animal Models
| Model | Tissue | Parameter | Effect of Aminoguanidine | Reference |
| Diabetic Rats | Erythrocytes | Malondialdehyde (MDA) | Decreased concentration after 12 weeks | [14] |
| Diabetic Rabbits | Vitreous Humor | Lipid Peroxides | Completely prevented a 2-fold increase | [6] |
| Diabetic Rats | Erythrocytes | SOD & Catalase Activity | Attenuated the decrease in activity | [14] |
| Diabetic Rats | Erythrocytes | GSH-Px Activity | Augmented activity after 12 weeks | [14] |
| Renal Ischemia | Kidney | GSH:GSSG Ratio | Prevented a 3.8-fold reduction | [18] |
Visualized Pathways and Workflows
Key Experimental Protocols
The antioxidant properties of aminoguanidine are evaluated using a range of established methodologies. Below are summaries of the core protocols.
This method provides direct evidence of scavenging for one of the most reactive oxygen species.
-
Principle: Electron Paramagnetic Resonance (EPR) spectroscopy is used to detect and quantify short-lived free radicals. A "spin-trapping" agent, 5,5-dimethyl-1-pyrroline N-oxide (DMPO), is used to react with hydroxyl radicals (•OH) to form a more stable radical adduct (DMPO-OH) that produces a characteristic EPR signal.[5] The scavenging activity of aminoguanidine is measured by its ability to reduce the intensity of this signal.[19]
-
Methodology:
-
Radical Generation: Hydroxyl radicals are generated in an aqueous solution, typically via a Fenton-like reaction (e.g., FeSO₄ + H₂O₂).[20][21]
-
Reaction Mixture: The reaction is performed in a buffer (e.g., phosphate buffer, pH 7.4) containing the radical generating system, the spin trap DMPO, and varying concentrations of aminoguanidine (or a control).[22]
-
EPR Measurement: The solution is immediately transferred to a capillary tube and placed within the EPR spectrometer. The characteristic four-line spectrum of the DMPO-OH adduct is recorded.
-
Quantification: The signal intensity of the DMPO-OH adduct is measured in the presence and absence of aminoguanidine. The percentage of inhibition is calculated to determine scavenging activity, and an IC₅₀ value (the concentration required to scavenge 50% of the radicals) can be determined from a dose-response curve.[19]
-
This assay measures the end-products of lipid peroxidation, providing an indicator of aminoguanidine's ability to protect cell membranes from oxidative damage.
-
Principle: This method quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation. Under acidic conditions and high temperature, MDA reacts with thiobarbituric acid (TBA) to form a pink-colored MDA-TBA₂ adduct, which can be measured colorimetrically at approximately 532 nm.[23][24]
-
Methodology:
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenate) are mixed with an acidic solution (e.g., trichloroacetic acid) to precipitate proteins and release MDA.[25][26]
-
Centrifugation: The sample is centrifuged, and the protein-free supernatant is collected.[26]
-
Reaction: The supernatant is mixed with a TBA solution and incubated in a boiling water bath for a set period (e.g., 10-60 minutes) to allow for the formation of the MDA-TBA₂ adduct.[24][25]
-
Measurement: After cooling, the absorbance of the resulting pink solution is measured with a spectrophotometer at ~532 nm.
-
Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with a known concentration of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).[27]
-
This assay evaluates the direct inhibitory effect of aminoguanidine on the glycation process.
-
Principle: A model protein, such as bovine serum albumin (BSA), is incubated with a high concentration of a reducing sugar (e.g., glucose) over an extended period to generate fluorescent AGEs in vitro.[28] The ability of aminoguanidine to inhibit this process is quantified by measuring the reduction in fluorescence.[16]
-
Methodology:
-
Reaction Mixture: A solution containing a known concentration of BSA and glucose is prepared in a phosphate buffer (pH 7.4). This is divided into groups with and without the addition of varying concentrations of aminoguanidine.[28]
-
Incubation: The mixtures are incubated under sterile conditions at 37°C for several weeks to allow for the slow formation of AGEs.
-
Fluorescence Measurement: At specified time points, aliquots are taken from each mixture. The fluorescence is measured using a spectrofluorometer, typically with an excitation wavelength around 350-370 nm and an emission wavelength around 440-445 nm.[29][30]
-
Quantification: The fluorescence intensity of the aminoguanidine-treated samples is compared to that of the untreated control (protein + glucose). The percentage of inhibition is calculated to assess the antiglycation activity.[28]
-
Conclusion
This compound is a potent antioxidant with a robust, multi-pronged mechanism of action. Its ability to inhibit the formation of advanced glycation end-products, directly scavenge reactive oxygen and nitrogen species, selectively inhibit iNOS, chelate pro-oxidant metal ions, and enhance endogenous antioxidant defenses makes it a compound of significant interest.[1][2][15] The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals exploring its therapeutic potential in conditions underpinned by oxidative stress and inflammation. While clinical development has faced challenges, the compound remains a valuable tool for research and a benchmark for the development of new antioxidant and anti-glycation therapies.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant properties of aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoguanidine inhibits reactive oxygen species formation, lipid peroxidation, and oxidant-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of antioxidant activities of aminoguanidine, methylguanidine and guanidine by luminol-enhanced chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Theoretical Study of the Iron Complexes with Aminoguanidine: Investigating Secondary Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of aminoguanidine on erythrocyte lipid peroxidation and activities of antioxidant enzymes in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | 1068-42-4 | Benchchem [benchchem.com]
- 16. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Method for assessing X-ray-induced hydroxyl radical-scavenging activity of biological compounds/materials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hydroxyl Radical Generation by the H2O2/CuII/Phenanthroline System under Both Neutral and Alkaline Conditions: An EPR/Spin-Trapping Investigation [mdpi.com]
- 21. Role of the Hydroxyl Radical-Generating System in the Estimation of the Antioxidant Activity of Plant Extracts by Electron Paramagnetic Resonance (EPR) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. interchim.fr [interchim.fr]
- 23. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 24. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 26. mmpc.org [mmpc.org]
- 27. ethosbiosciences.com [ethosbiosciences.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Minimal invasive fluorescence methods to quantify advanced glycation end products (AGEs) in skin and plasma of humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Serum Fluorescent Advanced Glycation End (F-AGE) products in gestational diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]
Aminoguanidine Sulfate and its Role in Mitigating Carbonyl Stress: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Reactive carbonyl species (RCS) are highly reactive aldehydes and ketones that are generated endogenously through various metabolic processes, particularly during hyperglycemia and oxidative stress. These molecules play a significant role in the pathophysiology of numerous diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders, primarily through the formation of advanced glycation end products (AGEs). Aminoguanidine, a nucleophilic hydrazine compound, has been extensively investigated as a potent scavenger of RCS. This technical guide provides an in-depth overview of the mechanisms of action of aminoguanidine sulfate, its efficacy in quenching key RCS, and its impact on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this critical area.
Introduction to Reactive Carbonyl Species and Carbonyl Stress
Carbonyl stress is a state of increased levels of RCS, which can overwhelm the body's natural detoxification mechanisms. Major RCS implicated in cellular damage include dicarbonyls such as methylglyoxal (MG), glyoxal (GO), and 3-deoxyglucosone (3-DG). These species are primarily formed as byproducts of glycolysis and the autoxidation of carbohydrates. RCS readily react with proteins, lipids, and nucleic acids, leading to the formation of AGEs. This process, known as the Maillard reaction, results in the alteration of protein structure and function, contributing to cellular dysfunction and the pathogenesis of various diseases.
This compound: A Prominent RCS Scavenger
This compound has emerged as a promising therapeutic agent due to its ability to directly trap RCS, thereby preventing the formation of AGEs. Its mechanism of action is centered around its nucleophilic hydrazine group, which readily reacts with the carbonyl groups of RCS.
Mechanism of Action
Aminoguanidine acts as a "carbonyl trap" by forming stable, non-toxic adducts with RCS. The primary reaction involves the formation of a hydrazone with a single carbonyl group. In the case of dicarbonyls like methylglyoxal and glyoxal, aminoguanidine can form a substituted 3-amino-1,2,4-triazine derivative, effectively neutralizing the reactive carbonyls and preventing them from reacting with biological macromolecules.[1][2]
Quantitative Efficacy of this compound
Numerous in vitro and in vivo studies have demonstrated the efficacy of aminoguanidine in scavenging RCS and inhibiting AGE formation. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Inhibition of Advanced Glycation End Product (AGE) Formation by Aminoguanidine
| Protein/Substrate | Glycating Agent | Aminoguanidine Concentration/Ratio | Percent Inhibition of AGE Formation | Reference |
| β2-microglobulin | D-glucose (50 or 100 mM) | 1:8 to 1:1 (AG:Glucose molar ratio) | 30 - 70% (fluorescent AGEs) | [3] |
| RNase A | D-glucose | 1:5 to 1:50 (AG:Glucose molar ratio) | 67 - 85% | [3] |
| Human Plasma Protein | Methylglyoxal (1 µM) | IC50: 203 ± 16 µM | 50% | [4] |
Table 2: Reaction Kinetics of Aminoguanidine with Reactive Carbonyl Species
| Reactive Carbonyl Species | Second-Order Rate Constant (k) | Conditions | Reference |
| Methylglyoxal (unhydrated) | 178 ± 15 M⁻¹s⁻¹ | pH 7.4, 37°C | [1] |
| Methylglyoxal (monohydrate) | 0.102 ± 0.001 M⁻¹s⁻¹ | pH 7.4, 37°C | [1] |
| Glyoxal | 0.892 ± 0.037 M⁻¹s⁻¹ | pH 7.4, 37°C | [1] |
| 3-Deoxyglucosone | (3.23 ± 0.25) x 10⁻³ M⁻¹s⁻¹ | pH 7.4, 37°C | [1] |
Impact on Downstream Signaling Pathways
The accumulation of AGEs leads to the activation of the Receptor for Advanced Glycation End products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. The engagement of RAGE by AGEs triggers a cascade of intracellular signaling events that contribute to inflammation, oxidative stress, and cellular damage. Aminoguanidine, by preventing AGE formation, indirectly modulates these pathways.
AGE-RAGE Signaling Axis
The binding of AGEs to RAGE initiates a signaling cascade that involves the activation of NADPH oxidase, leading to the generation of reactive oxygen species (ROS). This, in turn, activates key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), including Extracellular signal-Regulated Kinase (ERK1/2).[5][6]
Inhibition of NF-κB and MAPK Pathways by Aminoguanidine
By scavenging RCS and reducing the AGE load, aminoguanidine has been shown to attenuate the activation of the AGE-RAGE signaling pathway. Studies have demonstrated that aminoguanidine treatment can lead to a reduction in the nuclear translocation of NF-κB and decrease the phosphorylation of ERK1/2, thereby mitigating the pro-inflammatory and pro-fibrotic downstream effects.[7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of aminoguanidine and its interaction with RCS.
In Vitro AGE Inhibition Assay using Fluorescence Spectroscopy
Objective: To determine the inhibitory effect of aminoguanidine on the formation of fluorescent AGEs in vitro.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium azide
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mg/mL solution of BSA in PBS.
-
Prepare a 1 M solution of D-glucose in PBS.
-
Prepare a stock solution of this compound in PBS at a desired concentration.
-
In a 96-well black microplate, set up the following reaction mixtures (total volume of 200 µL per well):
-
Control: 100 µL BSA solution + 50 µL glucose solution + 50 µL PBS.
-
Aminoguanidine: 100 µL BSA solution + 50 µL glucose solution + 50 µL aminoguanidine solution (at various concentrations).
-
Blank: 100 µL BSA solution + 100 µL PBS.
-
-
Add sodium azide to a final concentration of 0.02% (w/v) to all wells to prevent microbial growth.
-
Seal the plate and incubate at 37°C for 7-28 days.
-
After incubation, measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm using a fluorescence microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of Aminoguanidine well - Fluorescence of Blank well) / (Fluorescence of Control well - Fluorescence of Blank well)] x 100
Quantification of Nε-(carboxymethyl)lysine (CML) by Competitive ELISA
Objective: To quantify the amount of CML, a major non-fluorescent AGE, in protein samples treated with and without aminoguanidine.
Materials:
-
CML-specific competitive ELISA kit (commercially available)
-
Protein samples from in vitro glycation experiments (as described in 6.1)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the CML competitive ELISA kit.
-
Typically, the procedure involves the following steps: a. Coating a microplate with a CML-conjugate. b. Adding standards and protein samples to the wells. c. Adding a CML-specific primary antibody. In a competitive format, the CML in the sample competes with the coated CML for antibody binding. d. Adding a secondary antibody conjugated to an enzyme (e.g., HRP). e. Adding a substrate that produces a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided CML standards.
-
Determine the concentration of CML in the samples by interpolating their absorbance values on the standard curve. A higher absorbance indicates a lower concentration of CML in the sample.
HPLC Analysis of Aminoguanidine-RCS Adducts
Objective: To detect and quantify the formation of adducts between aminoguanidine and RCS using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Reactive carbonyl species (e.g., methylglyoxal, glyoxal)
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
Mobile phase solvents (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation: a. Incubate aminoguanidine with the target RCS in a physiologically relevant buffer (e.g., PBS, pH 7.4) at 37°C. b. At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a quenching agent or by rapid freezing).
-
HPLC-UV Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The specific gradient will need to be optimized depending on the adducts of interest. c. Flow Rate: 1.0 mL/min. d. Detection: UV detector at a wavelength determined by the absorbance maximum of the aminoguanidine-RCS adduct (often in the range of 280-350 nm). e. Inject the prepared samples and standards of the expected adducts (if available). f. Quantify the adducts by comparing their peak areas to those of the standards.
-
LC-MS/MS Analysis (for higher specificity and sensitivity): a. Couple the HPLC system to a tandem mass spectrometer. b. Develop a multiple reaction monitoring (MRM) method to specifically detect the parent and fragment ions of the aminoguanidine-RCS adducts. This provides high selectivity and allows for quantification in complex biological matrices.[9][10]
Western Blot Analysis of RAGE and Phospho-ERK1/2
Objective: To assess the effect of aminoguanidine on the expression of RAGE and the phosphorylation of ERK1/2 in cells challenged with AGEs.
Materials:
-
Cell culture reagents
-
AGE-BSA (prepared in-house or commercially available)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-RAGE, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Culture cells (e.g., endothelial cells, macrophages) to a suitable confluency. b. Treat cells with AGE-BSA in the presence or absence of various concentrations of aminoguanidine for a specified time. Include a vehicle control.
-
Protein Extraction: a. Wash cells with ice-cold PBS and lyse them with lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-RAGE, anti-phospho-ERK1/2) overnight at 4°C. f. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST. h. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. i. Strip the membrane and re-probe with antibodies for total ERK1/2 and β-actin for normalization.
-
Quantification: a. Quantify the band intensities using densitometry software. b. Normalize the expression of RAGE and phospho-ERK1/2 to the loading control (β-actin) and total ERK1/2, respectively.[11][12][13][14]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.
Caption: Formation of Advanced Glycation End Products (AGEs) and its inhibition by aminoguanidine.
Caption: The AGE-RAGE signaling cascade and the inhibitory point of aminoguanidine.
References
- 1. Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. Aminoguanidine inhibits mitogen-activated protein kinase and improves cardiac performance and cardiovascular remodeling in failing hearts of salt-sensitive hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of NF-κB activity by aminoguanidine alleviates neuroinflammation induced by hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methylglyoxal Forms Diverse Mercaptomethylimidazole Crosslinks with Thiol and Guanidine Pairs in Endogenous Metabolites and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
Aminoguanidine Sulfate: A Technical Guide to its Role in Mitigating Protein Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein cross-linking, a consequence of the non-enzymatic glycation process, is a significant contributor to the pathophysiology of aging and diabetic complications. The formation of Advanced Glycation End-products (AGEs) leads to the irreversible cross-linking of proteins, particularly long-lived molecules like collagen, resulting in tissue stiffness and loss of function. Aminoguanidine sulfate has emerged as a key pharmacological agent in the study and inhibition of this process. This technical guide provides an in-depth analysis of the mechanism of action of aminoguanidine, quantitative data on its efficacy, detailed experimental protocols for its study, and a visual representation of the key pathways and workflows involved.
The Maillard Reaction and Advanced Glycation End-products (AGEs)
The Maillard reaction is a complex series of non-enzymatic reactions between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids.[1] This process, also known as glycation, begins with the formation of a reversible Schiff base, which then rearranges to a more stable Amadori product.[2] Over time, these Amadori products undergo a series of further reactions, including oxidation, dehydration, and condensation, to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[2]
A critical step in the formation of many AGEs is the generation of highly reactive dicarbonyl compounds, such as methylglyoxal (MGO), glyoxal (GO), and 3-deoxyglucosone (3-DG), through the degradation of Amadori products or the autoxidation of glucose.[3] These dicarbonyls are potent cross-linking agents that react with amino acid residues on proteins, leading to the formation of irreversible intra- and intermolecular cross-links.[1] This cross-linking alters the structure and function of proteins, contributing to the pathological consequences of AGE accumulation.[4]
Mechanism of Action of this compound
Aminoguanidine is a nucleophilic hydrazine compound that acts as a potent inhibitor of AGE formation.[5] Its primary mechanism of action is the trapping of reactive α-dicarbonyl compounds.[3] By reacting with the carbonyl groups of MGO, GO, and 3-DG, aminoguanidine forms substituted 3-amino-1,2,4-triazine derivatives, effectively neutralizing these reactive intermediates and preventing them from participating in protein cross-linking reactions.[6][7]
It is important to note that aminoguanidine is considered to inhibit the advanced stages of the Maillard reaction without significantly affecting the formation of early glycation products like Amadori compounds.[1][8] Beyond its role as a dicarbonyl scavenger, aminoguanidine also exhibits other pharmacological activities, including the inhibition of nitric oxide synthase (NOS) and semicarbazide-sensitive amine oxidase (SSAO).[9] These additional activities may contribute to its overall therapeutic effects but also need to be considered in experimental designs.
Figure 1: Mechanism of the Maillard reaction and the inhibitory action of aminoguanidine.
Quantitative Data on the Efficacy of Aminoguanidine
The inhibitory effect of aminoguanidine on protein cross-linking and AGE formation has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
| Parameter | Protein/Model System | Method | Inhibitor | Concentration/Dose | % Inhibition / Effect | Reference |
| Fluorescent AGE Formation | β2-microglobulin (in vitro) | Fluorospectrometry | Aminoguanidine | Molar ratio (AG:Glucose) 1:8 to 1:1 | 30 - 70% | [4] |
| Nε-(carboxymethyl)lysine (CML) Formation | β2-microglobulin (in vitro) | ELISA/Immunoblot | Aminoguanidine | Molar ratio (AG:Glucose) 1:8 to 1:1 | 26 - 53% | [4] |
| Glucose-derived AGE Formation | RNase A (in vitro) | Mass Spectrometry | Aminoguanidine | Molar ratio (AG:Glucose) 1:5 to 1:50 | 67 - 85% | [10] |
| Collagen Solubility | Diabetic Rats (in vivo) | Pepsin Digestion Assay | Aminoguanidine | 100 mg/kg body weight | 29% normalization | [11] |
| Methylglyoxal Scavenging | Human Plasma Protein (in vitro) | Not specified | Aminoguanidine | IC50: 203 ± 16 µM | 50% | [1] |
| AGE Formation | Glucose-BSA model (in vitro) | Fluorescence Spectroscopy | Aminoguanidine | 2.0 mg/mL | 73.61% | [12] |
Table 1: In Vitro and In Vivo Efficacy of Aminoguanidine in Inhibiting Protein Cross-linking and AGE Formation.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline key experimental protocols for studying the effects of aminoguanidine on protein cross-linking.
In Vitro Glycation of Collagen
This protocol describes a general procedure for the in vitro glycation of collagen, a commonly used protein to study cross-linking due to its long half-life in vivo.
Materials:
-
Type I Collagen (e.g., from rat tail tendon)
-
D-Glucose
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound
-
Sodium azide (as a bacteriostatic agent)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of Type I collagen (e.g., 2 mg/mL) in a suitable buffer (e.g., 0.05 M acetic acid).
-
Prepare a high-concentration stock solution of D-glucose (e.g., 500 mM) in PBS.
-
Prepare a stock solution of this compound in PBS.
-
In separate sterile tubes, set up the following reaction mixtures:
-
Control: Collagen solution + PBS.
-
Glycated Control: Collagen solution + Glucose solution.
-
Aminoguanidine Treatment: Collagen solution + Glucose solution + Aminoguanidine solution (at desired final concentrations).
-
-
Add sodium azide to a final concentration of 0.02% to all mixtures to prevent bacterial growth.
-
Incubate the mixtures at 37°C for a specified period (e.g., 1 to 5 days or longer, depending on the desired level of glycation).[13]
-
After incubation, terminate the reaction by extensively dialyzing the samples against a suitable buffer (e.g., 0.05 M acetic acid or PBS) at 4°C to remove unreacted glucose, aminoguanidine, and other small molecules.[13]
-
Store the prepared collagen samples at 4°C for subsequent analysis.
Figure 2: Experimental workflow for in vitro glycation of collagen.
Quantification of Advanced Glycation End-products (AGEs) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for the quantification of total AGEs in biological samples. Commercially available kits are often used for this purpose.
General Principle: Most commercial AGE ELISA kits are based on a competitive immunoassay format. Briefly, a microplate is pre-coated with an anti-AGE antibody. Standards and samples are added to the wells, followed by the addition of a biotin-conjugated AGE. The biotin-labeled AGE competes with the AGEs present in the sample for binding to the pre-coated antibody. The amount of bound biotinylated AGE is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable substrate. The intensity of the resulting color is inversely proportional to the concentration of AGEs in the sample.
Generalized Protocol (refer to specific kit instructions for details):
-
Sample Preparation: Prepare serum, plasma, or other biological fluid samples as per the kit's instructions. This may involve dilution of the samples.
-
Standard Curve Preparation: Reconstitute the AGE standard and prepare a series of dilutions to generate a standard curve.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the microplate.
-
Add the biotin-conjugated AGE reagent to all wells (except the blank).
-
Incubate the plate, typically for 60 minutes at 37°C.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the streptavidin-HRP conjugate to each well and incubate (e.g., 30-60 minutes at 37°C).
-
Wash the plate again.
-
Add the TMB substrate and incubate in the dark until a color develops (typically 10-20 minutes).
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of AGEs in the samples by interpolating their absorbance values from the standard curve.
-
Analysis of Protein Cross-linking by SDS-PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a technique used to separate proteins based on their molecular weight. It can be used to visualize the formation of high-molecular-weight aggregates and cross-linked protein species.
Materials:
-
Acrylamide/bis-acrylamide solution
-
Tris-HCl buffers (for stacking and resolving gels)
-
Sodium dodecyl sulfate (SDS)
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Protein samples (control, glycated, and aminoguanidine-treated)
-
Sample loading buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT)
-
Molecular weight markers
-
Electrophoresis apparatus and power supply
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Gel Casting: Prepare and cast a separating gel of an appropriate acrylamide concentration to resolve the expected range of protein sizes. Overlay with a stacking gel.
-
Sample Preparation: Mix an aliquot of each protein sample with the sample loading buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.
-
Electrophoresis: Load the prepared samples and molecular weight markers into the wells of the gel. Run the electrophoresis at a constant voltage or current until the dye front reaches the bottom of the gel.
-
Staining and Visualization: After electrophoresis, remove the gel and stain it with Coomassie Brilliant Blue to visualize the protein bands.
-
Analysis: Analyze the gel for the appearance of high-molecular-weight bands or a smear in the glycated samples, which is indicative of protein polymerization and cross-linking. Compare the band patterns of the control, glycated, and aminoguanidine-treated samples to assess the inhibitory effect of aminoguanidine on protein aggregation.
High-Performance Liquid Chromatography (HPLC) for Pentosidine Analysis
Pentosidine is a well-characterized fluorescent AGE cross-link. Its quantification by HPLC is a specific marker for the extent of protein cross-linking.
Sample Preparation:
-
Acid Hydrolysis: The protein sample (e.g., collagen) is hydrolyzed in 6 M HCl at 110°C for 18-24 hours under a nitrogen atmosphere to release the amino acids, including pentosidine.[14]
-
Solid-Phase Extraction (SPE): The hydrolysate is often purified and concentrated using a solid-phase extraction column (e.g., C18) to remove interfering substances.
HPLC Conditions (Example):
-
Column: A reversed-phase column, such as a C18 column (e.g., Supelcosil LC-318, 250 x 4.6 mm, 5 µm).[15]
-
Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA).[15]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Fluorescence detection is used, with excitation and emission wavelengths specific for pentosidine (e.g., Ex: 325-335 nm, Em: 385 nm).[15][16]
-
Quantification: The concentration of pentosidine is determined by comparing the peak area in the sample chromatogram to that of a known amount of a pentosidine standard.
Therapeutic Implications and Future Directions
Aminoguanidine has been extensively studied for its potential to prevent diabetic complications. In animal models of diabetes, it has been shown to ameliorate retinopathy, nephropathy, and neuropathy.[17] However, clinical trials in humans have had mixed results, and concerns about side effects have limited its therapeutic application.[18]
Despite these challenges, the principle of inhibiting AGE formation and protein cross-linking remains a valid therapeutic strategy. The research on aminoguanidine has paved the way for the development of new and more potent inhibitors of the Maillard reaction.[11] Future research will likely focus on identifying novel compounds with improved efficacy and safety profiles for the prevention and treatment of AGE-related diseases.
Conclusion
This compound is a valuable tool for researchers studying the mechanisms of protein cross-linking and the pathological consequences of AGE formation. Its ability to trap reactive dicarbonyl compounds provides a clear mechanism for its inhibitory effects. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working in this critical area of research. A thorough understanding of aminoguanidine's actions and the methodologies to study them is essential for the development of effective therapies to combat the debilitating effects of protein glycation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. web.uni-plovdiv.bg [web.uni-plovdiv.bg]
- 3. researchgate.net [researchgate.net]
- 4. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. krishgen.com [krishgen.com]
- 6. researchgate.net [researchgate.net]
- 7. The reaction of some dicarbonyl sugars with aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of diabetes and aminoguanidine therapy on renal advanced glycation end-product binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic dosing with aminoguanidine and novel advanced glycosylation end product-formation inhibitors ameliorates cross-linking of tail tendon collagen in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Early Stages of Ex Vivo Collagen Glycation Disrupt the Cellular Interaction and Its Remodeling by Mesenchymal Stem Cells—Morphological and Biochemical Evidence | MDPI [mdpi.com]
- 14. Total serum pentosidine quantification using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. analyt.natureblink.com [analyt.natureblink.com]
- 16. toukastress.jp [toukastress.jp]
- 17. academic.oup.com [academic.oup.com]
- 18. Design and baseline characteristics for the aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Aminoguanidine Sulfate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoguanidine, a small molecule and a structural analogue of guanidine, has been the subject of extensive research due to its diverse biological activities. It is primarily known for its roles as an inhibitor of advanced glycation end-product (AGE) formation, a selective inhibitor of inducible nitric oxide synthase (iNOS), and an inhibitor of diamine oxidase (DAO).[1][2] These properties make aminoguanidine a valuable tool in studying the pathogenesis of various conditions, including diabetic complications, inflammation, and neurodegenerative diseases. This document provides detailed protocols and application notes for key in vitro assays involving aminoguanidine sulfate.
Inhibition of Advanced Glycation End-product (AGE) Formation
One of the most well-documented actions of aminoguanidine is its ability to inhibit the formation of Advanced Glycation End-products (AGEs).[1] AGEs are harmful compounds formed when proteins or lipids become glycated after exposure to sugars.[1] Aminoguanidine is thought to exert its anti-glycation effect by trapping reactive carbonyl species, such as methylglyoxal and glyoxal, which are precursors to AGEs.[1][3]
Protocol: In Vitro Bovine Serum Albumin (BSA)-Glucose Antiglycation Assay
This assay is a widely used model to screen for antiglycation activity.[4][5]
Materials:
-
Bovine Serum Albumin (BSA)
-
Glucose and/or Fructose
-
This compound (positive control)
-
Phosphate buffer (pH 7.4)
-
Sodium azide
-
96-well microplate (black, clear bottom for fluorescence)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a stock solution of BSA (e.g., 40 mg/mL) in phosphate buffer.
-
Prepare stock solutions of glucose (e.g., 800 mM) and fructose (e.g., 800 mM) in phosphate buffer.[4]
-
Prepare various concentrations of this compound and test compounds in phosphate buffer.
-
In a 96-well plate, add the following to each well in order:
-
Include control wells:
-
Negative Control: BSA + sugars (without inhibitor).
-
Blank: BSA alone (without sugars or inhibitor).
-
-
Seal the plate and incubate at 37°C for 7 days in the dark.
-
After incubation, measure the fluorescence intensity at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Fluorescence of Negative Control - Fluorescence of Sample) / Fluorescence of Negative Control] x 100
Data Presentation:
| Compound | Concentration | % AGE Inhibition | IC50 Value | Reference |
| Aminoguanidine | 1:1 (molar ratio to glucose) | 53% (CML formation) | - | [6] |
| Aminoguanidine | 1:1 (molar ratio to glucose) | 70% (fluorescent AGEs) | - | [6] |
| Aminoguanidine | - | 73.61% | 1 mM | [4][7] |
| Quercetin (Control) | - | 82.43% | - | [4] |
CML: N(epsilon)-(carboxymethyl)lysine, a major non-fluorescent AGE.
Enzyme Inhibition Assays
Aminoguanidine is a known inhibitor of several enzymes, most notably diamine oxidase and inducible nitric oxide synthase.[1][2]
Diamine Oxidase (DAO) Inhibition
Aminoguanidine is a potent inhibitor of DAO, an enzyme responsible for the degradation of extracellular histamine and other diamines like putrescine.[1][8][9]
Protocol: DAO Inhibition Assay (Conceptual)
This protocol is based on the principle of measuring the product of DAO activity in the presence and absence of an inhibitor. A common method is the C14-putrescine assay.[10]
Materials:
-
Source of DAO (e.g., human placental DAO)
-
[14C]-Putrescine (substrate)
-
This compound
-
Scintillation fluid and counter
Procedure:
-
Pre-incubate the DAO enzyme source with various concentrations of this compound at 37°C.
-
Initiate the enzymatic reaction by adding [14C]-putrescine.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and extract the radioactive product.
-
Measure the radioactivity of the product using a scintillation counter.
-
Calculate the percentage of DAO inhibition for each concentration of aminoguanidine.
Data Presentation:
| Compound | Concentration | % DAO Inhibition | Reference |
| Aminoguanidine | - | 85% | [10] |
| Cimetidine | High Dose | 25% | [10] |
Nitric Oxide Synthase (NOS) Inhibition
Aminoguanidine selectively inhibits the inducible isoform of nitric oxide synthase (iNOS) over the constitutive isoforms (eNOS and nNOS).[11][12][13] This makes it a valuable tool for studying the pathological effects of excessive NO production in inflammatory conditions.[11]
Protocol: In Vitro NOS Inhibition Assay (Griess Assay)
This assay measures nitrite, a stable breakdown product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 murine macrophages
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plate (clear)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of aminoguanidine for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression and NO production.
-
Incubate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite to quantify nitrite concentration in the samples.
-
Calculate the percentage of NO production inhibition.
Data Presentation:
| Compound | Target | IC50 Value | Reference |
| Aminoguanidine | iNOS | 2.1 µM | [14] |
| Aminoguanidine | iNOS | 78% inhibition at 100 µM | [14] |
| 2-Ethylaminoguanidine | iNOS | KI = 55 µM (in RAW 264.7 cells) | [15] |
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of aminoguanidine or its derivatives to determine a safe therapeutic window for its application. The MTT assay is a common colorimetric assay for assessing cell metabolic activity.[4][5][16]
Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
Materials:
-
Cell line (e.g., J774 macrophages, L929 fibroblasts, MCF-7 breast cancer cells)[4][16]
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate (clear)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 2 x 10^5 cells/100 µL) and allow them to attach overnight.[5]
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 10 µM, 100 µM, 1000 µM).[4][5] Include untreated cells as a control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[16]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[17]
Data Presentation:
| Compound | Cell Line | IC50 Value | Reference |
| Aminoguanidine Derivative | MCF-7 | 181.05 µg/mL | [16] |
| Aminoguanidine Derivative | L929 (normal) | 356.54 µg/mL | [16] |
Note: The cytotoxicity of aminoguanidine and its derivatives is dose-dependent.[4][5] At lower concentrations (e.g., 10 µM), many derivatives show no toxic effects.[4][5]
References
- 1. This compound | 1068-42-4 | Benchchem [benchchem.com]
- 2. Biological effects of aminoguanidine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aminoguanidine blocks intestinal diamine oxidase (DAO) activity and enhances the intestinal adaptive response to resection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. seebeyondshop.com [seebeyondshop.com]
- 10. Daily variations of serum diamine oxidase and the influence of H1 and H2 blockers: a critical approach to routine diamine oxidase assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inactivation of nitric oxide synthase by substituted aminoguanidines and aminoisothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aminoguanidine-based bioactive proligand as AIEE probe for anticancer and anticovid studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00554F [pubs.rsc.org]
- 17. Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminoguanidine Sulfate in Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aminoguanidine sulfate in various animal models, summarizing key quantitative data and detailing experimental protocols. Aminoguanidine has been investigated for its therapeutic potential in a range of conditions, primarily due to its inhibitory effects on advanced glycation end product (AGE) formation and inducible nitric oxide synthase (iNOS).
I. Cardiovascular Applications
Aminoguanidine has been studied for its protective effects on the cardiovascular system, particularly in the context of diabetes and aging.
Data Summary: Cardiovascular Studies
| Animal Model | Condition | This compound Dosage & Administration | Duration | Key Findings | Reference |
| WAG/Rij rats | Aging | Not specified | 6 months (from 24 to 30 months of age) | Prevented age-related cardiac hypertrophy. | [1] |
| Fischer 344 and Sprague-Dawley rats | Aging | Not specified | 18 months (from 6 to 24 months of age) | Prevented age-related cardiac hypertrophy and decrease in endothelial-dependent vasodilatory response. | [1] |
| Streptozotocin-induced diabetic rats | Diabetes | Not specified | Not specified | Prevented hypertrophic alterations and reduced protein carbonylation in cardiac tissue. | [2] |
| New Zealand white rabbits | High-fat, high-cholesterol diet | 1 mg/mL in drinking water | 18 weeks | Prevented negative inotropic effects. | [3] |
| Normotensive and DOCA-salt hypertensive rats | Hemorrhagic shock | 100 mg/kg (infusion) | Acute | Did not show beneficial effects on hemodynamic parameters or survival rate. | [4] |
Experimental Protocol: Induction of Diabetes and Cardiovascular Assessment in Rats
This protocol outlines the induction of diabetes using streptozotocin (STZ) and subsequent assessment of cardiovascular parameters.
1. Animal Model:
-
Male Wistar rats are commonly used.[2]
2. Induction of Diabetes:
-
A single intraperitoneal injection of STZ (dissolved in citrate buffer) is administered to induce diabetes.[5]
-
In some models, a high-fat, high-carbohydrate diet is provided before STZ injection to model Type 2 diabetes.[5]
-
Fasting blood glucose levels >200 mg/dL are typically used to confirm diabetes.[5]
3. Aminoguanidine Administration:
-
Aminoguanidine can be administered in the drinking water.[3]
4. Cardiovascular Assessment:
-
Cardiac Hypertrophy: Heart weight is measured post-mortem.[1]
-
Aortic Nitric Oxide and Peroxynitrite Levels: These can be measured to assess vascular function.[2]
-
Cardiac Protein Carbonylation: This is a marker of oxidative stress in the heart tissue.[2]
-
Cardiac Contractile Function: Evaluated using methods like the Langendorff preparation.[3]
Signaling Pathway: Aminoguanidine in Diabetic Cardiomyopathy
References
- 1. Aminoguanidine prevents age-related arterial stiffening and cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial effects of aminoguanidine on the cardiovascular system of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Effect of aminoguanidine on cardiovascular responses and survival time during blood loss: A study in normotensive and deoxycorticosterone acetate-salt hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoguanidine reduces diabetes-associated cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Aminoguanidine Sulfate in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoguanidine sulfate is a small molecule inhibitor with multiple biological activities, making it a valuable tool in cell culture-based research. Primarily known as a selective inhibitor of inducible nitric oxide synthase (iNOS), it also plays a significant role in the inhibition of advanced glycation end product (AGE) formation and as a diamine oxidase (DAO) inhibitor.[1][2][3][4] These properties make it relevant for studies in inflammation, diabetes complications, neurodegenerative diseases, and cancer. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.
Mechanisms of Action
This compound's utility in cell culture stems from its ability to modulate specific enzymatic pathways:
-
Inhibition of Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS is implicated in various pathological processes, including inflammation and cytotoxicity.[2][5] Aminoguanidine is a selective inhibitor of iNOS, with 10 to 100-fold less potency against the constitutive isoforms (eNOS and nNOS).[2] This selectivity allows researchers to investigate the specific roles of iNOS in cellular signaling and disease models.
-
Inhibition of Advanced Glycation End Product (AGE) Formation: AGEs are formed through non-enzymatic reactions between sugars and proteins or lipids, contributing to cellular damage and aging.[6][7] Aminoguanidine traps reactive carbonyl species like methylglyoxal, glyoxal, and 3-deoxyglucosone, thereby preventing the formation of AGEs.[4][8]
-
Inhibition of Diamine Oxidase (DAO): DAO is an enzyme involved in the metabolism of histamine and polyamines.[9][10] By inhibiting DAO, aminoguanidine can modulate the levels of these bioactive molecules, which are involved in cell proliferation and immune responses.[11]
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data for the use of this compound in various experimental settings.
Table 1: Inhibition of Nitric Oxide Synthase (NOS) Isoforms
| NOS Isoform | Aminoguanidine Ki value | Reference |
| Inducible NOS (iNOS) | 16 µM | [12] |
| Constitutive NOS (cNOS) | 0.83 mM | [12] |
Table 2: Inhibition of Advanced Glycation End Product (AGE) Formation
| Experimental Condition | Aminoguanidine Concentration/Ratio | Observed Inhibition | Reference |
| In vitro incubation with D-glucose | Molar ratios of 1:8 to 1:1 (Aminoguanidine:Glucose) | 26% to 53% inhibition of N(epsilon)-(carboxymethyl)lysine formation | [3] |
| In vitro incubation with D-glucose | Molar ratios of 1:8 to 1:1 (Aminoguanidine:Glucose) | 30% to 70% inhibition of fluorescent AGE formation | [3] |
| Glyceraldehyde-induced TAGE formation in SH-SY5Y cells | 250 µM | Partial prevention of TAGE formation | [13] |
Table 3: Cytotoxicity Data
| Cell Line | Aminoguanidine Concentration | Effect | Reference |
| MCF-7 (Breast Cancer) | IC50: 181.05 µg/mL | Potent cytotoxic properties | [14] |
| L929 (Normal Fibroblast) | IC50: 356.54 µg/mL | Lesser cytotoxicity compared to MCF-7 | [14] |
| SH-SY5Y (Neuroblastoma) | 500 µM | Cytotoxicity observed | [13] |
| Glioblastoma cell line | 10 mM | Inhibition of cell proliferation and increased cell death | [15] |
| Hs68 (Normal Fibroblast) | 10 mM | Inhibition of cell proliferation | [15] |
Experimental Protocols
Protocol 1: Inhibition of iNOS-Mediated Nitric Oxide Production in Macrophages
This protocol describes the use of aminoguanidine to inhibit the production of nitric oxide in a murine macrophage cell line stimulated with inflammatory agents.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
This compound
-
Griess Reagent System for nitrite determination
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 500 µM). A vehicle control (medium only) should be included. Incubate for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) and IFN-γ (10 ng/mL) to the wells to induce iNOS expression and NO production. Include a negative control group with no stimulation.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well.
-
Griess Assay: Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This serves as an indicator of NO production.
-
Data Analysis: Compare the nitrite levels in the aminoguanidine-treated groups to the stimulated control to determine the inhibitory effect.
Protocol 2: Prevention of Advanced Glycation End Product (AGE) Formation in a Cell-Free System
This protocol outlines an in vitro assay to assess the ability of aminoguanidine to inhibit the formation of AGEs.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-glucose
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spectrofluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mg/mL solution of BSA in PBS.
-
Prepare a 1 M solution of D-glucose in PBS.
-
Prepare a stock solution of this compound in PBS.
-
-
Incubation Mixtures: In sterile tubes, set up the following reaction mixtures:
-
Control: BSA solution + PBS
-
Glycation Control: BSA solution + D-glucose (final concentration 50-100 mM)
-
Test Groups: BSA solution + D-glucose + varying concentrations of this compound.
-
-
Incubation: Incubate all tubes at 37°C for 3 weeks in the dark.
-
Fluorescence Measurement: After incubation, measure the fluorescence of each sample using a spectrofluorometer with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm. The formation of fluorescent AGEs will result in an increased fluorescence signal.
-
Data Analysis: Compare the fluorescence intensity of the aminoguanidine-treated groups to the glycation control to calculate the percentage inhibition of AGE formation.
Visualizations
Caption: Workflow for iNOS Inhibition Assay.
Caption: Aminoguanidine inhibits iNOS activity.
Caption: Aminoguanidine prevents AGE formation.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a versatile and potent inhibitor for cell culture studies, particularly in the fields of inflammation, diabetes, and neurobiology. Its well-characterized mechanisms of action against iNOS and AGE formation provide a solid foundation for its use in elucidating complex cellular pathways. Careful consideration of its concentration-dependent effects, including potential cytotoxicity at higher doses, is crucial for successful experimental design. The protocols and data provided herein serve as a comprehensive guide for researchers employing this compound in their cell culture applications.
References
- 1. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoguanidine: An AGE Product Inhibitor | Antiaging Systems Articles [antiaging-systems.com]
- 7. In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. seebeyondshop.com [seebeyondshop.com]
- 10. Diamine oxidase - Wikipedia [en.wikipedia.org]
- 11. The histamine-diamine oxidase system and mucosal proliferation under the influence of aminoguanidine and seventy percent resection of the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aminoguanidine-based bioactive proligand as AIEE probe for anticancer and anticovid studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00554F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Aminoguanidine Sulfate in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoguanidine sulfate is a small molecule inhibitor with well-documented efficacy in the modulation of critical biological pathways associated with various pathological conditions. Primarily recognized for its potent inhibitory effects on the formation of Advanced Glycation End-products (AGEs) and the activity of inducible Nitric Oxide Synthase (iNOS), aminoguanidine serves as a valuable tool in cellular and molecular biology research. Western blot analysis is a cornerstone technique for elucidating the effects of aminoguanidine on protein expression, post-translational modifications, and signaling cascades. These application notes provide a comprehensive guide to utilizing this compound in experimental setups for subsequent analysis by Western blotting.
Mechanism of Action
This compound's utility in research stems from two primary mechanisms:
-
Inhibition of Advanced Glycation End-products (AGEs) Formation: AGEs are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids.[1] This process, known as glycation, is implicated in the pathogenesis of diabetes, neurodegenerative diseases, and aging.[2][3] Aminoguanidine, a nucleophilic hydrazine compound, traps reactive carbonyl species that are precursors to AGEs, thereby inhibiting their formation.[2][3]
-
Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS): iNOS is an enzyme that produces large quantities of nitric oxide (NO), a key signaling molecule in inflammation and immune responses.[4][5] Overproduction of NO by iNOS can lead to cellular damage. Aminoguanidine acts as a selective inhibitor of iNOS, with significantly less effect on the constitutive forms of NOS (eNOS and nNOS).[4][5]
Applications in Western Blot Analysis
Western blotting is employed downstream of aminoguanidine treatment to investigate its effects on:
-
Protein Glycation: Assessing the reduction of AGEs on specific proteins.
-
Inflammatory Signaling: Analyzing the expression and activation of proteins in inflammatory pathways regulated by iNOS.
-
Oxidative Stress: Measuring markers of oxidative damage, such as protein carbonylation.
-
Cellular Signaling Cascades: Examining the phosphorylation status and expression levels of key signaling proteins, such as those in the MAPK/ERK pathway.[6]
Data Presentation
The following tables summarize quantitative data for the application of this compound in cell culture and in vitro experiments designed for Western blot analysis.
Table 1: this compound Concentrations for Inhibition of Advanced Glycation End-products (AGEs)
| Application | Model System | Aminoguanidine Concentration | Incubation Time | Reference |
| Inhibition of TAGE formation | SH-SY5Y neuroblastoma cells | 250 µM | 12 hours | [3] |
| Inhibition of glucose-induced N(epsilon)-(carboxymethyl)lysine formation | In vitro incubation with β2-microglobulin and glucose | Molar ratios of 1:8 to 1:1 (Aminoguanidine:Glucose) | 3 weeks | [7] |
| Inhibition of AGEs formation from glucose-BSA | In vitro | 2.0 mg/mL | 48 hours | [8] |
Table 2: this compound Concentrations for Inhibition of Inducible Nitric Oxide Synthase (iNOS)
| Application | Model System | Aminoguanidine Concentration | Incubation Time | Reference |
| Inhibition of NO production | RAW264.7 macrophages stimulated with LPS and IFNγ | 1 mM | Pre-treatment before stimulation | [9] |
| Inhibition of iNOS in T. spiralis-infected mice | In vivo (BALB/c mice) | 50 mg/kg b.w. (total dose) | Multiple administrations over 22 days | [10] |
| Neuroprotection in a rat model of chronic glaucoma | In vivo (rats) | 2.0 g/liter in drinking water | 6 months | [11] |
Mandatory Visualization
.dot
Caption: Inhibition of Advanced Glycation End-product (AGE) Formation by Aminoguanidine.
.dot
References
- 1. Advanced glycation end-product - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. Inhibition of nitric-oxide synthase 2 by aminoguanidine provides neuroprotection of retinal ganglion cells in a rat model of chronic glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aminoguanidine Sulfate in Diabetic Nephropathy Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease worldwide. The pathogenesis is complex, involving metabolic and hemodynamic factors that lead to progressive kidney damage. A key mechanism implicated in this process is the non-enzymatic glycation of proteins and lipids, which results in the formation and accumulation of Advanced Glycation End-products (AGEs). AGEs contribute to renal injury through various mechanisms, including cross-linking of extracellular matrix proteins, induction of oxidative stress, and activation of pro-inflammatory and pro-fibrotic signaling pathways.
Aminoguanidine sulfate is a small molecule that has been extensively studied as a potential therapeutic agent for diabetic nephropathy. Its primary mechanisms of action include the inhibition of AGE formation and the selective inhibition of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. These application notes provide an overview of the use of this compound in preclinical research models of diabetic nephropathy, including detailed experimental protocols, a summary of key quantitative findings, and visual representations of the underlying molecular pathways.
Mechanism of Action
This compound exerts its renoprotective effects through two principal mechanisms:
-
Inhibition of Advanced Glycation End-product (AGE) Formation: Chronic hyperglycemia in diabetes leads to the non-enzymatic reaction of glucose with proteins and lipids, forming reversible Schiff bases and Amadori products. Over time, these undergo further reactions to form irreversible, cross-linked structures known as AGEs.[1][2] Aminoguanidine, a hydrazine compound, is thought to trap reactive carbonyl intermediates, thereby preventing the formation of AGEs.[3] By inhibiting AGE accumulation, aminoguanidine mitigates their detrimental effects on the kidney, which include glomerular basement membrane thickening, mesangial expansion, and glomerulosclerosis.[1][4]
-
Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS): In diabetic nephropathy, inflammatory cytokines can induce the expression of iNOS, leading to the overproduction of nitric oxide (NO). While NO is an important signaling molecule, excessive amounts can contribute to oxidative stress and cellular damage. Aminoguanidine has been shown to be a selective inhibitor of iNOS, with less activity against the constitutive isoforms of NOS (eNOS and nNOS).[5] This selective inhibition helps to reduce nitrosative stress in the diabetic kidney.
Key Signaling Pathways
The pathogenesis of diabetic nephropathy involves complex signaling cascades. Aminoguanidine intervenes in these pathways primarily by reducing the AGE-RAGE signaling axis and its downstream inflammatory and fibrotic consequences.
References
- 1. Effects of aminoguanidine in preventing experimental diabetic nephropathy are related to the duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of aminoguanidine on glomerular basement membrane thickness and anionic charge in a diabetic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoguanidine decreases urinary albumin and high-molecular-weight proteins in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminoguanidine Sulfate Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of aminoguanidine sulfate in rat models for various research applications. The information compiled herein is intended to guide researchers in designing and executing experiments involving this compound.
Aminoguanidine is a small molecule that has been extensively studied for its therapeutic potential, primarily attributed to its dual mechanism of action: the inhibition of Advanced Glycation End-product (AGE) formation and the selective inhibition of inducible nitric oxide synthase (iNOS).[1][2] These properties make it a valuable tool in models of diseases where AGE accumulation and excessive nitric oxide production are pathogenic factors, such as diabetic complications, neurodegenerative diseases, and inflammatory conditions.[3][4][5]
Data Presentation: Efficacy in Preclinical Rat Models
The following tables summarize quantitative data from various studies on the effects of aminoguanidine administration in different rat models.
Table 1: Effects of Aminoguanidine on Diabetic Nephropathy in Rats
| Parameter | Animal Model | Aminoguanidine Dose & Route | Duration | Key Findings | Reference(s) |
| Urinary Albumin Excretion | Streptozotocin (STZ)-induced diabetic Sprague-Dawley rats | 1 g/L in drinking water | 32 weeks | Retarded the rise in albuminuria.[3] | [3] |
| Mesangial Expansion | STZ-induced diabetic Sprague-Dawley rats | 1 g/L in drinking water | 32 weeks | Prevented mesangial expansion.[3] | [3] |
| Glomerular Basement Membrane Thickness | STZ-induced diabetic Wistar rats | 1 g/L in drinking water | 8 weeks | Prevented the increase in GBM thickness.[6] | [6] |
| Renal AGE Accumulation | STZ-induced diabetic Sprague-Dawley rats | 1 g/L in drinking water | 32 weeks | Decreased renal AGEs as assessed by fluorescence and RIA.[3] | [3] |
| Renal Connective Tissue Growth Factor (CTGF) | STZ-induced diabetic Sprague-Dawley rats | Not specified | 32 weeks | Prevented increases in CTGF mRNA and protein expression.[7] | [7] |
| Blood Glucose Levels | STZ-induced diabetic Sprague-Dawley rats | 1 g/L in drinking water | 2 weeks | Prevented the increase in blood sugar levels.[8] | [8] |
Table 2: Neuroprotective Effects of Aminoguanidine in Rat Models
| Parameter | Animal Model | Aminoguanidine Dose & Route | Duration | Key Findings | Reference(s) |
| Retinal Ganglion Cell Loss | Chronic glaucoma rat model | 2 g/L in drinking water | 6 months | Provided neuroprotection of retinal ganglion cells.[4][9] | [4][9] |
| Spinal Cord Water Content | Compression spinal cord injury in Sprague-Dawley rats | 150 mg/kg, i.p. | Single dose post-injury | Significantly reduced spinal cord water content.[10] | [10] |
| Motor Function | Compression spinal cord injury in Sprague-Dawley rats | 150 mg/kg, i.p. | Single dose post-injury | Improved motor function.[10] | [10] |
Table 3: Effects of Aminoguanidine on Cardiovascular Parameters in Rats
| Parameter | Animal Model | Aminoguanidine Dose & Route | Duration | Key Findings | Reference(s) |
| Cardiac Fibrosis | Type 2 diabetic Wistar rats | 20 mg/kg/day, i.p. | 25 weeks | Significantly reduced cardiac fibrosis.[11] | [11] |
| Blood Pressure & Serum Lactate Dehydrogenase | Doxorubicin-induced cardiotoxicity in Wistar rats | 100 mg/kg, i.p. (every other day) | 2 weeks | Returned blood pressure and LDH to normal values.[12] | [12] |
| Mortality Rate | Doxorubicin-induced cardiotoxicity in Wistar rats | 100 mg/kg, i.p. (every other day) | 2 weeks | Reduced mortality rate.[12] | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound to rats.
Protocol 1: Induction of Type 1 Diabetes and Oral Administration of Aminoguanidine
This protocol is designed for studying the effects of aminoguanidine on complications associated with type 1 diabetes, such as diabetic nephropathy.
1. Materials:
-
This compound (or aminoguanidine bicarbonate/hydrochloride)[6][13][14]
-
Streptozotocin (STZ)
-
0.1 M Citrate buffer (pH 4.5)
-
Blood glucose meter and strips
-
Standard rat chow and water bottles
2. Induction of Diabetes:
-
Fast rats overnight prior to STZ injection.[7]
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 55 mg/kg body weight.[7][15]
-
Return rats to their cages with free access to food and water.
-
48-72 hours post-injection, measure blood glucose levels from a tail vein blood sample. Rats with blood glucose levels >300 mg/dL are considered diabetic and included in the study.[8][15]
3. Aminoguanidine Administration (Oral Route):
-
Prepare a solution of aminoguanidine in drinking water at a concentration of 1 g/L.[6][8][13]
-
Provide this solution as the sole source of drinking water to the treatment group of diabetic rats.
-
The control diabetic group should receive regular tap water.
-
Replace the aminoguanidine solution and water bottles three times per week to ensure stability and freshness.[4]
-
Monitor water consumption to estimate the daily dose of aminoguanidine.
4. Monitoring and Endpoint Analysis:
-
Monitor body weight and blood glucose levels weekly.
-
Collect urine over 24 hours at specified time points to measure parameters like albumin excretion.[3]
-
At the end of the study period (e.g., 8, 16, or 32 weeks), euthanize the rats and collect blood and tissues (e.g., kidneys, heart, aorta) for biochemical and histological analysis.[3][13]
Protocol 2: Intraperitoneal Administration of Aminoguanidine for Acute Studies
This protocol is suitable for studies investigating the acute effects of aminoguanidine, for example, in models of ischemia-reperfusion injury or endotoxic shock.
1. Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats
-
Syringes and needles (e.g., 25-gauge)
2. Preparation of Aminoguanidine Solution:
-
Dissolve this compound in sterile saline to the desired concentration. For example, to administer a dose of 150 mg/kg in an injection volume of 1 mL/kg, prepare a 150 mg/mL solution.
-
Ensure the solution is fully dissolved and sterile-filter if necessary.
3. Intraperitoneal (i.p.) Injection:
-
Weigh the rat to determine the exact volume of aminoguanidine solution to be injected.
-
Gently restrain the rat, exposing the lower abdominal quadrants.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure the needle has not entered a blood vessel or organ, then inject the solution.
4. Experimental Procedure (Example: Spinal Cord Injury Model):
-
Induce spinal cord injury using a standardized method (e.g., compression).
-
Administer aminoguanidine (e.g., 150 mg/kg, i.p.) immediately following the injury.[10]
-
Monitor the rats for motor function recovery at various time points post-injury.[10]
-
At the designated endpoint (e.g., 48 hours post-injury), euthanize the animals and collect spinal cord tissue for analysis of edema, oxidative stress markers, and protein expression.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by aminoguanidine and a typical experimental workflow.
Caption: Mechanism of action of aminoguanidine.
References
- 1. This compound | 1068-42-4 | Benchchem [benchchem.com]
- 2. Biological effects of aminoguanidine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of aminoguanidine in preventing experimental diabetic nephropathy are related to the duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of aminoguanidine on glomerular basement membrane thickness and anionic charge in a diabetic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric-oxide synthase 2 by aminoguanidine provides neuroprotection of retinal ganglion cells in a rat model of chronic glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of aminoguanidine on compression spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Protective effect of aminoguanidine against cardiovascular toxicity of chronic doxorubicin treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of aminoguanidine on lipid and protein oxidation in diabetic rat kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 15. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Advanced Glycation End-products (AGEs) Formation with Aminoguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids.[1] This process, known as the Maillard reaction, contributes to the aging process and the pathogenesis of various diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[1] The accumulation of AGEs can lead to detrimental cross-linking of proteins, altering their structure and function.[1]
Aminoguanidine is a nucleophilic hydrazine compound that has been extensively studied as an inhibitor of AGE formation.[2] It is believed to act by trapping reactive carbonyl species, which are precursors to AGEs, thereby preventing their formation.[1] The study of aminoguanidine and other potential AGE inhibitors is a significant area of research in the development of therapies for age-related and diabetic complications.[3]
These application notes provide an overview of the common methods used to measure AGEs and detailed protocols for in vitro assessment of AGE formation and its inhibition by aminoguanidine.
Methods for Measuring AGEs
Several methods are available for the quantification of AGEs, each with its own advantages and limitations. The choice of method often depends on the specific research question, the sample type, and the available equipment. A summary of common techniques is provided in the table below.
| Method | Principle | Advantages | Disadvantages | Typical Sample Types |
| Fluorescence Spectroscopy | Many AGEs exhibit intrinsic fluorescence. The total fluorescent AGEs can be quantified by measuring the fluorescence intensity at specific excitation and emission wavelengths (e.g., Ex: 370 nm, Em: 440 nm).[4][5] | Rapid, cost-effective, and requires simple sample preparation.[4] Suitable for high-throughput screening. | Lacks specificity as it measures a heterogeneous group of fluorescent compounds and not all AGEs are fluorescent.[6] Susceptible to interference from other fluorescent molecules.[7] | Serum, plasma, tissue homogenates, in vitro glycation reaction mixtures.[8][9] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes specific antibodies to detect and quantify particular AGEs (e.g., Nε-(carboxymethyl)lysine - CML) or total AGEs. Competitive ELISAs are commonly used.[8][10] | High sensitivity and specificity for the target AGE.[8] Can be used for various biological samples. | Can be time-consuming and more expensive than fluorescence assays. The results are dependent on the specificity of the antibody used. | Serum, plasma, tissue lysates, cell culture media, purified proteins.[10][11] |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies specific AGEs after acid hydrolysis of the protein sample. Often coupled with mass spectrometry (LC-MS) for definitive identification and quantification.[12][13] | Highly specific and allows for the quantification of individual non-fluorescent and fluorescent AGEs.[12] Considered a gold-standard method.[6] | Requires extensive sample preparation (hydrolysis and derivatization).[12] Requires specialized and expensive equipment. Lower throughput. | Protein hydrolysates from tissues, plasma, and other biological samples.[13] |
| Skin Autofluorescence | A non-invasive technique that measures the accumulation of fluorescent AGEs in the skin using a dedicated reader.[14][15][16] | Non-invasive, rapid, and provides an indication of long-term AGE accumulation.[14][15] | Measures a composite of fluorescent AGEs and may be influenced by other skin chromophores. Questionable specificity.[6][15] | In vivo measurement on human skin.[16] |
Experimental Protocols
Protocol 1: In Vitro Formation of AGEs and Inhibition by Aminoguanidine
This protocol describes the in vitro formation of AGEs using bovine serum albumin (BSA) and a reducing sugar, and the assessment of the inhibitory effect of aminoguanidine.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose (or D-Fructose or D-Ribose)
-
Aminoguanidine hydrochloride
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free water
-
96-well microplate (black, clear bottom for fluorescence reading)
-
Spectrofluorometer
Procedure:
-
Preparation of Reagents:
-
BSA Solution (10 mg/mL): Dissolve 100 mg of BSA in 10 mL of PBS (pH 7.4).
-
Glucose Solution (1 M): Dissolve 1.802 g of D-glucose in 10 mL of PBS (pH 7.4).
-
Aminoguanidine Stock Solution (100 mM): Dissolve 110.5 mg of aminoguanidine hydrochloride in 10 mL of PBS (pH 7.4). Prepare fresh.
-
Working Solutions of Aminoguanidine: Prepare serial dilutions of the aminoguanidine stock solution in PBS to obtain desired final concentrations in the assay (e.g., 0.1, 1, 10 mM).
-
-
Assay Setup (in a 96-well plate):
-
Control (No Glucose): 50 µL BSA solution + 50 µL PBS.
-
Blank (Glucose only): 50 µL PBS + 50 µL Glucose solution.
-
Positive Control (BSA + Glucose): 50 µL BSA solution + 50 µL Glucose solution.
-
Test Wells (BSA + Glucose + Aminoguanidine): 50 µL BSA solution + 25 µL Glucose solution + 25 µL of each aminoguanidine working solution.
-
Aminoguanidine Control (to check for intrinsic fluorescence): 50 µL PBS + 25 µL PBS + 25 µL of each aminoguanidine working solution.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C for 7 days in the dark. For a more rapid formation of AGEs, the incubation can be performed at a higher temperature (e.g., 50°C) or for a longer duration, though this may lead to protein denaturation.[17]
-
-
Measurement of Fluorescent AGEs:
-
Data Analysis:
-
Correct the fluorescence readings by subtracting the blank and control readings.
-
Calculate the percentage of inhibition of AGE formation for each concentration of aminoguanidine using the following formula: % Inhibition = [1 - (Fluorescence of Test Well - Fluorescence of Aminoguanidine Control) / (Fluorescence of Positive Control - Fluorescence of Control)] x 100
-
Protocol 2: Quantification of AGEs by Competitive ELISA
This protocol provides a general procedure for a competitive ELISA to quantify total AGEs. Specific kit instructions should always be followed.[8][9][10][11][18]
Materials:
-
AGEs ELISA Kit (containing pre-coated plate, AGEs standard, detection antibody, HRP-conjugate, substrate, and stop solution)
-
Samples (e.g., serum, plasma, or in vitro reaction mixtures)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation of Standards and Samples:
-
Reconstitute the AGEs standard as per the kit instructions to create a standard curve.
-
Dilute the samples to fall within the range of the standard curve.
-
-
Assay Procedure:
-
Add standards and samples to the wells of the pre-coated microplate.
-
Add the biotin-conjugated detection antibody to each well.[11] A competitive inhibition reaction will occur between the AGEs in the sample/standard and the AGEs coated on the plate for binding to the detection antibody.[8]
-
Incubate the plate according to the kit's instructions (e.g., 1 hour at 37°C).
-
Wash the plate multiple times with Wash Buffer to remove unbound reagents.
-
Add the HRP-conjugated reagent (e.g., Streptavidin-HRP) to each well and incubate.
-
Wash the plate again to remove unbound HRP-conjugate.
-
Add the TMB substrate to each well. A color change will develop.
-
Stop the reaction by adding the Stop Solution. The color will change from blue to yellow.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The intensity of the color is inversely proportional to the amount of AGEs in the sample.[8]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of AGEs in the samples by interpolating their absorbance values on the standard curve.
-
Protocol 3: General Protocol for HPLC Analysis of a Specific AGE (e.g., CML)
This protocol outlines the general steps for the analysis of Nε-(carboxymethyl)lysine (CML) by HPLC. This is an advanced technique requiring specialized expertise.
Materials:
-
Protein-containing sample
-
Hydrochloric acid (HCl), 6N
-
Derivatization agent (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - AQC)[12]
-
HPLC system with a fluorescence or mass spectrometry detector
-
C18 reverse-phase HPLC column
-
Mobile phase solvents (e.g., acetonitrile, water with trifluoroacetic acid)
-
CML standard
Procedure:
-
Sample Preparation (Acid Hydrolysis):
-
Lyophilize the protein sample.
-
Add 6N HCl to the sample.
-
Hydrolyze the protein by heating at 110°C for 24 hours in a sealed, evacuated tube.
-
Remove the HCl by evaporation under vacuum.
-
Reconstitute the hydrolysate in a suitable buffer.
-
-
Derivatization (if required for detection):
-
Follow a validated derivatization procedure for the specific AGE of interest. For CML using AQC, the hydrolysate is mixed with the derivatizing reagent and incubated.[12]
-
-
HPLC Analysis:
-
Inject the derivatized sample (or underivatized if the AGE is fluorescent) onto the HPLC system.
-
Separate the amino acids and AGEs using a gradient elution on a C18 column. The mobile phase gradient will typically involve increasing concentrations of an organic solvent like acetonitrile.
-
Detect the AGEs using a fluorescence detector (if derivatized or naturally fluorescent) or a mass spectrometer.
-
-
Quantification:
-
Identify the peak corresponding to the specific AGE by comparing its retention time with that of a known standard.
-
Quantify the amount of the AGE by integrating the peak area and comparing it to a standard curve generated with known concentrations of the AGE standard.
-
Visualizations
Signaling Pathway
Caption: AGE formation pathway and the inhibitory mechanism of aminoguanidine.
Experimental Workflow
Caption: Workflow for in vitro AGEs inhibition assay using aminoguanidine.
Comparison of AGEs Measurement Techniques
References
- 1. What is aminoguanidine and what does it do? | Antiaging Systems [antiaging-systems.com]
- 2. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MoreLife: Research Chemicals - Aminoguanidine [morelife.org]
- 4. Serum Fluorescent Advanced Glycation End (F-AGE) products in gestational diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific fluorescence assay for advanced glycation end products in blood and urine of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods to assess advanced glycation end-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tuning a 96-Well Microtiter Plate Fluorescence-Based Assay to Identify AGE Inhibitors in Crude Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abbexa.com [abbexa.com]
- 9. AGE ELISA Kit (A247259) [antibodies.com]
- 10. AGE Competitive ELISA [cellbiolabs.com]
- 11. cusabio.com [cusabio.com]
- 12. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine- and Nepsilon-(1-carboxyethyl)lysine-modified albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diagnoptics.com [diagnoptics.com]
- 15. Non-invasive Measurement of Advanced Glycation End-products - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 16. Advanced glycation end products measured by skin autofluorescence in a population with central obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. AGE (Advanced Glycation End) Assay Kit (ab238539) | Abcam [abcam.com]
Aminoguanidine Sulfate in Cardiovascular Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoguanidine sulfate is a small molecule inhibitor with a dual mechanism of action that has garnered significant interest in cardiovascular research. It functions as a selective inhibitor of inducible nitric oxide synthase (iNOS) and an inhibitor of the formation of advanced glycation end products (AGEs).[1][2] This dual activity makes it a valuable tool for investigating the pathophysiology of a wide range of cardiovascular diseases, including diabetic cardiomyopathy, atherosclerosis, myocardial infarction, and heart failure. These application notes provide an overview of the mechanisms of action of aminoguanidine and detailed protocols for its use in both in vivo and in vitro cardiovascular research models.
Introduction
Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. A growing body of evidence implicates the roles of inflammation, oxidative stress, and non-enzymatic glycation in the progression of these diseases. Aminoguanidine, by targeting both iNOS and AGE formation, offers a unique pharmacological tool to dissect these pathways.
Inhibition of Advanced Glycation End Products (AGEs): In conditions of hyperglycemia, such as diabetes, reducing sugars can non-enzymatically react with proteins, lipids, and nucleic acids to form AGEs.[2] These molecules contribute to cardiovascular complications by cross-linking extracellular matrix proteins, leading to increased arterial stiffness and ventricular dysfunction.[3][4] AGEs also interact with the receptor for AGEs (RAGE), triggering intracellular signaling cascades that promote inflammation and oxidative stress.[2][5] Aminoguanidine traps early glycation products, thereby preventing the formation of AGEs.[2]
Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS): While constitutive nitric oxide synthase (eNOS and nNOS) plays a crucial role in maintaining cardiovascular homeostasis, the inducible isoform (iNOS) is upregulated during inflammatory conditions and can produce excessive amounts of nitric oxide (NO).[1][6] High levels of NO can react with superoxide to form peroxynitrite, a potent oxidant that contributes to cellular damage and dysfunction in conditions like myocardial ischemia-reperfusion injury and septic shock.[7][8] Aminoguanidine has been shown to be a selective inhibitor of iNOS, making it a valuable agent to study the specific contributions of this enzyme in cardiovascular disease models.[1]
Data Presentation
The following tables summarize quantitative data from key studies on the effects of aminoguanidine in various cardiovascular models.
Table 1: Effects of Aminoguanidine on Cardiac and Vascular Parameters in Aging Rats
| Parameter | 24-mo-old Control | 30-mo-old Control | 30-mo-old Aminoguanidine-Treated |
| Heart Weight (mg) | 1276 ± 28 | 1896 ± 87 | 1267 ± 60 |
| Aortic Impedance (10³ dyne·sec·cm⁻⁵) | 12.4 ± 1.4 | 18.2 ± 1.9 | Not significantly different from 24-mo-old |
| Carotid Distensibility (mm Hg⁻¹) | 0.79 ± 0.11 | 0.34 ± 0.07 | Not significantly different from 24-mo-old |
Data from a study on normotensive WAG/Rij rats treated with aminoguanidine (1 g/liter in drinking water) from 24 to 30 months of age.[3]
Table 2: Effects of Aminoguanidine on Myocardial Infarction in Rats
| Parameter | Myocardial Ischemia-Reperfusion (MI/R) | MI/R + Aminoguanidine (200 mg/kg) |
| Myocardial Infarct Size (%) | 21 ± 1 | 14 ± 4 |
| Infarct Size/Risk Zone (%) | 53 ± 3 | 37 ± 5 |
Data from a study in anesthetized rats subjected to 30 minutes of left main coronary artery occlusion followed by 120 minutes of reperfusion.[7]
Table 3: Effects of Aminoguanidine in a Rat Model of Endotoxic Shock
| Parameter | Lipopolysaccharide (LPS) | LPS + Aminoguanidine (15 mg/kg) |
| Mean Arterial Pressure (mmHg) at 180 min | 79 ± 9 | 102 ± 3 |
| 24-hour Survival Rate (in mice) | 8% | 75% |
Data from a study in a rat model of circulatory shock induced by E. coli lipopolysaccharide.[9]
Table 4: Effects of Aminoguanidine on Cardiac Pumping Mechanics in Type 2 Diabetic Rats
| Parameter | Control | Type 2 Diabetes (T2D) | T2D + Aminoguanidine (50 mg/kg/day) |
| Maximal Systolic Elastance (Emax) | Significantly higher than T2D | Reduced | Significantly increased vs. T2D |
| Theoretical Maximum Flow (Qmax) | Significantly higher than T2D | Reduced | Significantly increased vs. T2D |
Data from a study in streptozotocin and nicotinamide-induced type 2 diabetic rats treated for 8 weeks.[10][11]
Experimental Protocols
Protocol 1: In Vivo Model of Age-Related Cardiovascular Dysfunction
Objective: To investigate the effect of aminoguanidine on age-related arterial stiffening and cardiac hypertrophy.
Animal Model: Male WAG/Rij rats.[3]
Experimental Groups:
-
Young Control: 24-month-old rats.
-
Aged Control: 30-month-old rats.
-
Aged Treatment: 24-month-old rats treated with aminoguanidine for 6 months.
Methodology:
-
House rats in a specific pathogen-free animal facility.
-
At 24 months of age, randomize rats into the control and experimental groups.
-
Administer aminoguanidine hemisulfate in the drinking water at a concentration of 1 g/liter to the treatment group.[3]
-
Monitor water consumption weekly to ensure consistent drug intake.
-
At 30 months of age, perform hemodynamic measurements, including arterial blood pressure and cardiac output.
-
Assess arterial stiffness by measuring aortic input impedance and carotid artery distensibility.[3]
-
Euthanize animals and harvest hearts and aortas for histological analysis (e.g., media thickness, collagen, and elastin content) and measurement of heart weight.[3]
Protocol 2: In Vivo Model of Myocardial Ischemia-Reperfusion Injury
Objective: To evaluate the protective effect of aminoguanidine on myocardial infarct size following ischemia-reperfusion.
Animal Model: Male Wistar rats.[7]
Experimental Groups:
-
Sham: Surgical procedure without coronary artery occlusion.
-
MI/R Control: Ischemia-reperfusion procedure.
-
MI/R + Aminoguanidine: Ischemia-reperfusion procedure with aminoguanidine treatment.
Methodology:
-
Anesthetize rats and ventilate mechanically.
-
Perform a left thoracotomy to expose the heart.
-
Occlude the left main coronary artery for 30 minutes using a suture.[7]
-
Administer aminoguanidine (200 mg/kg) intravenously 10 minutes before the onset of occlusion in the treatment group.[7]
-
After 30 minutes of ischemia, release the suture to allow for 120 minutes of reperfusion.[7]
-
At the end of the reperfusion period, re-occlude the coronary artery and infuse Evans blue dye to delineate the area at risk.
-
Excise the heart and slice it for incubation in triphenyltetrazolium chloride (TTC) to differentiate between infarcted and viable tissue.
-
Quantify the infarct size and the area at risk using planimetry.[7]
Protocol 3: In Vitro Model of Vascular Reactivity in Endotoxic Shock
Objective: To assess the effect of aminoguanidine on vascular hyporesponsiveness in an ex vivo model of endotoxemia.
Animal Model: Male albino rats.[12]
Experimental Groups:
-
Control: Saline-treated rats.
-
Endotoxemic: Lipopolysaccharide (LPS)-treated rats.
-
Endotoxemic + Aminoguanidine: LPS-treated rats receiving aminoguanidine.
Methodology:
-
Induce endotoxemia by intraperitoneal injection of LPS (Escherichia coli serotype 055:B5).[12]
-
One hour after LPS administration, administer aminoguanidine (25, 50, or 75 mg/kg) intraperitoneally.[12]
-
Eighteen hours after LPS administration, euthanize the rats and excise the thoracic aorta.[12]
-
Cut the aorta into rings and suspend them in organ baths containing Krebs solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Record isometric tension using a force transducer.
-
Assess contractile responses by constructing cumulative concentration-response curves to phenylephrine and potassium chloride.[12]
-
Evaluate endothelium-dependent relaxation by measuring the response to acetylcholine in pre-constricted aortic rings.[12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of AGE formation and its inhibition by aminoguanidine.
Caption: iNOS pathway and its inhibition by aminoguanidine in inflammation.
References
- 1. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advanced glycation end products: Key mediator and therapeutic target of cardiovascular complications in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoguanidine prevents age-related arterial stiffening and cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of advanced glycation end products in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Effects of aminoguanidine, a potent nitric oxide synthase inhibitor, on myocardial and organ structure in a rat model of hemorrhagic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of aminoguanidine on ischemia-reperfusion induced myocardial injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of aminoguanidine, a potent nitric oxide synthase inhibitor, on myocardial and organ structure in a rat model of hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminoguanidine attenuates the delayed circulatory failure and improves survival in rodent models of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminoguanidine prevents the impairment of cardiac pumping mechanics in rats with streptozotocin and nicotinamide-induced type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aminoguanidine prevents the impairment of cardiac pumping mechanics in rats with streptozotocin and nicotinamide-induced type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of aminoguanidine administration on vascular hyporeactivity in thoracic aorta from endotoxaemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminoguanidine Sulfate: Application Notes and Protocols for Studying Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoguanidine sulfate is a small molecule compound investigated for its therapeutic potential in various conditions characterized by inflammation and oxidative stress. In the context of neuroscience, it has garnered significant attention as a tool to study and modulate neuroinflammatory processes. Its primary mechanisms of action involve the inhibition of inducible nitric oxide synthase (iNOS) and the prevention of advanced glycation end-product (AGE) formation, both of which are key contributors to neuronal damage in a range of neurological disorders. These application notes provide an overview of the use of this compound in neuroinflammation research, including its mechanisms, applications in various disease models, and detailed experimental protocols.
Mechanism of Action
This compound mitigates neuroinflammation through two principal pathways:
-
Inhibition of Inducible Nitric Oxide Synthase (iNOS): In response to inflammatory stimuli, glial cells (microglia and astrocytes) upregulate iNOS, leading to a surge in nitric oxide (NO) production.[1][2] While NO is an important signaling molecule, excessive levels produced by iNOS are cytotoxic, leading to oxidative stress, neuronal damage, and potentiation of the inflammatory cascade.[3] Aminoguanidine acts as a selective inhibitor of iNOS, thereby reducing the production of excess NO and its damaging downstream effects.[4][5]
-
Inhibition of Advanced Glycation End-product (AGE) Formation: AGEs are harmful compounds formed when sugars react with proteins or lipids.[6][7] This process, known as glycation, is accelerated in hyperglycemic conditions but also occurs during normal aging and chronic inflammation.[8] AGEs can trigger inflammatory responses by binding to their receptor (RAGE) on microglia and other cells, perpetuating a cycle of inflammation and cellular stress.[6] Aminoguanidine traps reactive carbonyl compounds, thus inhibiting the formation of AGEs.[7][8]
References
- 1. Aminoguanidine treatment ameliorates inflammatory responses and memory impairment induced by amyloid-beta 25-35 injection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroinflammation in Parkinson’s Disease and its Treatment Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jtss.org [jtss.org]
- 4. Inhibition of NF-κB activity by aminoguanidine alleviates neuroinflammation induced by hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminoguanidine Sulfate in Streptozotocin-Induced Diabetic Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of aminoguanidine sulfate in preclinical studies involving streptozotocin (STZ)-induced diabetic rat models. The information is curated from various scientific studies to assist in the design and execution of experiments aimed at investigating the therapeutic potential of aminoguanidine in mitigating diabetic complications.
Introduction
Aminoguanidine, also known as pimagedine, is an inhibitor of advanced glycation end product (AGE) formation and a modulator of nitric oxide synthase.[1][2][3] AGEs are implicated in the pathogenesis of various diabetic complications, including nephropathy, retinopathy, and cardiovascular disease.[4][5][6] Aminoguanidine mitigates the progression of these complications in STZ-induced diabetic rat models by preventing the accumulation of AGEs.[6][7] These notes offer standardized protocols for the induction of diabetes with STZ and subsequent treatment with this compound, along with a summary of reported dosages and their effects.
Quantitative Data Summary
The following tables summarize the various dosages and administration routes of this compound and streptozotocin as reported in the literature for inducing diabetes and studying its complications in rats.
Table 1: Streptozotocin Dosage for Induction of Diabetes in Rats
| Strain of Rat | STZ Dose | Route of Administration | Vehicle | Key Outcomes |
| Sprague Dawley | 55 mg/kg | Intraperitoneal (IP) | Sodium Citrate Buffer | Induction of Type 1 diabetes, with blood glucose levels exceeding 300 mg/dL.[7][8] |
| Sprague Dawley | 55 mg/kg | Intravenous (IV) | Not Specified | Resulted in elevated plasma glucose and glycated hemoglobin levels.[9] |
| Wistar | 65 mg/kg | Intraperitoneal (IP) | Not Specified | Caused hyperglycemia, increased aortic responsiveness, and oxidative stress. |
| Wistar | 65 mg/kg | Tail Vein Injection | Citrate Buffer (0.1 M, pH 4.5) | Induced hyperglycemia, confirmed two days post-injection.[10] |
| Wistar (obese) | 35 mg/kg | Intraperitoneal (IP) | Not Specified | Induced Type 2 diabetes in obese rats, with a success rate of 83.33% at 7 days.[11] |
| Wistar | 20 mg/kg | Not Specified | Not Specified | Used in a model of Type 2 Diabetes Mellitus when combined with a high-fat, high-carbohydrate diet.[2] |
Table 2: this compound Dosage and Administration in STZ-Induced Diabetic Rats
| Strain of Rat | Aminoguanidine Dose | Route of Administration | Duration of Treatment | Key Findings |
| Sprague Dawley | 1 g/L | In drinking water | 2 weeks | Partially reversed increased urine flow and glomerular filtration rate; prevented blood sugar increase.[7] |
| Sprague Dawley | Not Specified | Not Specified | 32 weeks | Attenuated the increase in glomerular and renal tubular fluorescence.[6] |
| Wistar | 50 mg/kg | Intraperitoneal (IP) | 8 weeks | Prevented contractile dysfunction of the heart and augmentation in LV internal resistance.[12][13] |
| Wistar | 50 mg/kg | Intraperitoneal (IP) | 8 weeks | Protected against diabetes-derived deterioration in vascular dynamics.[10] |
| Wistar | 100 mg/kg | Intraperitoneal (IP) | 14 days | Tended to normalize enhanced aortic response to phenylephrine.[14] |
| Wistar | 1 g/L | In drinking water | 8 weeks | Prevented the decrease of anionic charged molecules in the glomerular basement membrane and its thickening.[15] |
| Wistar | 20 mg/kg | Not Specified | 25 weeks | Mitigated oxidative-associated cardiac fibrosis.[2] |
Experimental Protocols
Induction of Diabetes with Streptozotocin (STZ)
This protocol describes the induction of Type 1 diabetes in rats using a single high dose of STZ.
Materials:
-
Streptozotocin (STZ)
-
0.1 M Sodium Citrate Buffer (pH 4.5)
-
Male Sprague Dawley or Wistar rats (200-250 g)
-
Glucometer and test strips
-
Sterile syringes and needles
Procedure:
-
Fast the rats overnight before STZ administration.
-
Freshly prepare the STZ solution by dissolving it in cold 0.1 M sodium citrate buffer (pH 4.5) to a final concentration appropriate for the desired dosage (e.g., 55 mg/kg).
-
Keep the STZ solution on ice and protect it from light to prevent degradation.
-
Administer the STZ solution via a single intraperitoneal (IP) or intravenous (IV) injection.
-
Return the rats to their cages and provide free access to food and water. To prevent initial hypoglycemia, a 5% glucose solution can be provided in the drinking water for the first 24 hours post-injection.
-
Monitor blood glucose levels 48-72 hours after STZ injection from the tail vein. Rats with blood glucose levels consistently above 250-300 mg/dL are considered diabetic and can be included in the study.[7][8]
Administration of this compound
This section outlines two common methods for administering this compound to diabetic rats.
Protocol 3.2.1: Administration via Drinking Water
-
Prepare a stock solution of this compound in drinking water. A common concentration is 1 g/L.[7][15]
-
Provide the aminoguanidine-containing water to the treatment group of diabetic rats as their sole source of drinking water.
-
Prepare fresh aminoguanidine solution regularly (e.g., every 2-3 days) to ensure its stability.
-
Measure water consumption to monitor the daily dose of aminoguanidine received by each rat.
-
The control diabetic group should receive regular drinking water.
Protocol 3.2.2: Administration via Intraperitoneal (IP) Injection
-
Dissolve this compound in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., for a 50 mg/kg dose).
-
Administer the solution daily via IP injection to the treatment group of diabetic rats.[10][12][13]
-
The control diabetic group should receive daily IP injections of the vehicle (saline or PBS).
-
The treatment duration can vary from a few weeks to several months, depending on the study's objectives.[10][12]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of aminoguanidine and a typical experimental workflow.
Caption: Mechanism of action of aminoguanidine in preventing diabetic complications.
Caption: Experimental workflow for studying aminoguanidine in STZ-diabetic rats.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Aminoguanidine reduces diabetes-associated cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of aminoguanidine in preventing experimental diabetic nephropathy are related to the duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Aminoguanidine prevents arterial stiffening and cardiac hypertrophy in streptozotocin-induced diabetes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. Aminoguanidine prevents the impairment of cardiac pumping mechanics in rats with streptozotocin and nicotinamide-induced type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aminoguanidine prevents the impairment of cardiac pumping mechanics in rats with streptozotocin and nicotinamide-induced type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of aminoguanidine on glomerular basement membrane thickness and anionic charge in a diabetic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminoguanidine Sulfate in High-Glucose Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperglycemia, a hallmark of diabetes mellitus, is a key contributor to the development of diabetic complications. At the cellular level, high glucose concentrations lead to the non-enzymatic glycation of proteins and lipids, resulting in the formation of Advanced Glycation End Products (AGEs). The accumulation of AGEs and their interaction with the Receptor for Advanced Glycation End Products (RAGE) triggers a cascade of downstream signaling events, leading to oxidative stress, inflammation, and cellular dysfunction. Aminoguanidine sulfate is a well-established inhibitor of AGE formation and has been extensively used in in vitro high-glucose cell culture models to investigate the pathological mechanisms of hyperglycemia and to evaluate potential therapeutic interventions.
These application notes provide a comprehensive overview of the use of this compound in high-glucose cell culture models, including detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways involved.
Mechanism of Action of Aminoguanidine
Aminoguanidine is a nucleophilic hydrazine compound that primarily acts by trapping reactive dicarbonyl intermediates, such as methylglyoxal, glyoxal, and 3-deoxyglucosone, which are precursors in the formation of AGEs.[1] By reacting with these precursors, aminoguanidine prevents their interaction with proteins and thus inhibits the formation of AGEs.[1][2] Additionally, aminoguanidine has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS), which can contribute to its protective effects against high glucose-induced cellular damage.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of aminoguanidine in various high-glucose cell culture models.
Table 1: Inhibition of Advanced Glycation End Product (AGE) Formation by Aminoguanidine
| Cell Line/System | Glucose Concentration | Aminoguanidine Concentration | Inhibition of AGEs (%) | Reference |
| In vitro (β2-microglobulin) | 50 or 100 mM | 1:8 to 1:1 (AG:Glucose molar ratio) | 26 - 53% (Nε-(carboxymethyl)lysine) | [5] |
| In vitro (β2-microglobulin) | 50 or 100 mM | 1:8 to 1:1 (AG:Glucose molar ratio) | 30 - 70% (fluorescent AGEs) | [5] |
| In vitro (RNase A) | Not specified | 1:5 to 1:50 (AG:Glucose molar ratio) | 67 - 85% | [2] |
| In vitro (BSA-glucose model) | Not specified | 2.0 mg/mL | 73.61% | [6][7] |
Table 2: Effects of Aminoguanidine on Cellular Functions in High-Glucose Conditions
| Cell Line | Glucose Concentration | Aminoguanidine Concentration | Observed Effect | Reference |
| INS-1 (rat insulinoma) | 27 mM | 1 mM | Increased basal and glucose-stimulated insulin release | [4][8] |
| INS-1 (rat insulinoma) | 27 mM | 1 mM | Increased insulin content by 42% | [4][8] |
| INS-1 (rat insulinoma) | 27 mM | 1 mM | Partially counteracted the decline in preproinsulin mRNA | [4][8] |
| INS-1 (rat insulinoma) | 27 mM | 1 mM | Suppressed nitrite accumulation in culture media by 33% | [4][8] |
| Retinal Pigment Epithelial (RPE) cells | 5.5, 11, or 16.5 mM | 1, 3, or 10 µM | Inhibited glucose-induced VEGF mRNA expression |
Signaling Pathways
High glucose and subsequent AGE formation activate the RAGE signaling pathway, leading to a pro-inflammatory and pro-apoptotic cellular state. Aminoguanidine, by inhibiting AGE formation, can mitigate the activation of this pathway.
Experimental Workflow for Studying Aminoguanidine Effects
A typical workflow to investigate the effects of aminoguanidine in a high-glucose cell culture model is outlined below.
Experimental Protocols
Cell Culture and High-Glucose Treatment
This protocol is a general guideline and may need to be optimized for specific cell lines. The example below uses the INS-1 rat insulinoma cell line.
Materials:
-
INS-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
HEPES buffer
-
Sodium Pyruvate
-
2-mercaptoethanol
-
D-Glucose
-
This compound
-
Cell culture flasks/plates
Protocol:
-
Cell Culture: Culture INS-1 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol.[9] Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a desired density and allow them to adhere overnight.
-
High-Glucose Media Preparation: Prepare high-glucose media by adding D-glucose to the complete culture medium to a final concentration of, for example, 25 mM or 30 mM.[10] Prepare a normal glucose control medium with 5.5 mM D-glucose.
-
Aminoguanidine Preparation: Prepare a stock solution of this compound in sterile water or PBS. The final concentration in the culture medium typically ranges from 1 µM to 1 mM.[4]
-
Treatment:
-
Control Group: Replace the culture medium with normal glucose medium.
-
High-Glucose Group: Replace the culture medium with high-glucose medium.
-
Aminoguanidine Group: Replace the culture medium with high-glucose medium containing the desired concentration of aminoguanidine.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Measurement of Advanced Glycation End Products (AGEs) by ELISA
Materials:
-
AGE ELISA Kit (e.g., from Cell Biolabs, Inc. or Abcam)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
Microplate reader
Protocol:
-
Sample Preparation: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
ELISA Procedure: Follow the manufacturer's instructions for the AGE ELISA kit. Typically, this involves: a. Coating a 96-well plate with the cell lysates (normalized for protein concentration). b. Incubating with a primary anti-AGE antibody. c. Incubating with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Adding a substrate solution and stopping the reaction. e. Measuring the absorbance at 450 nm using a microplate reader.[11][12]
-
Data Analysis: Quantify the AGE concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of AGE-BSA provided in the kit.
Measurement of Fluorescent AGEs
Materials:
-
Cell lysis buffer
-
Fluorometer or fluorescence microplate reader
Protocol:
-
Sample Preparation: Prepare cell lysates as described in the ELISA protocol.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysates at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.[13][14]
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration of each sample. Compare the fluorescence of the high-glucose and aminoguanidine-treated groups to the control group.
Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Treatment: Seed and treat cells in a 96-well plate as described in the cell culture protocol.
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: Express cell viability as a percentage of the control group.
Measurement of Nitrite Concentration (Griess Assay)
Materials:
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Sample Collection: Collect the cell culture medium from each treatment group.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reaction: Add the Griess reagent to the culture medium samples and standards in a 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540-570 nm.[3]
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Western Blotting for RAGE and NF-κB
Materials:
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-RAGE, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against RAGE, NF-κB, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control.
Conclusion
This compound serves as a valuable tool for studying the mechanisms of high glucose-induced cellular damage in vitro. By inhibiting the formation of AGEs, it allows researchers to dissect the specific roles of glycation in various cellular processes. The protocols and data presented here provide a framework for designing and conducting experiments to investigate the effects of aminoguanidine and to explore novel therapeutic strategies for diabetic complications. It is important to note that while aminoguanidine is a potent inhibitor of AGE formation, it can also have other pharmacological effects, such as the inhibition of iNOS, which should be considered when interpreting results.[3]
References
- 1. RAGE (receptor) - Wikipedia [en.wikipedia.org]
- 2. 2.15. Oxidative Stress: Nitrite (NO2−) Concentration Assay [bio-protocol.org]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 9. INS-1 Cell Line - Central to Diabetes Research and Beta-Cell Function [cytion.com]
- 10. Hyperglycemia-Induced Dysregulated Fusion Intermediates in Insulin-Secreting Cells Visualized by Super-Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. Aminoguanidine exerts a beta-cell function-preserving effect in high glucose-cultured beta-cells (INS-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tuning a 96-Well Microtiter Plate Fluorescence-Based Assay to Identify AGE Inhibitors in Crude Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intermittent High Glucose Enhances Apoptosis in INS-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. General Immunoblotting Protocol | Rockland [rockland.com]
Assessing iNOS Inhibition with Aminoguanidine in Macrophages: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory response of macrophages, producing large amounts of nitric oxide (NO) upon activation by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1][2][3] This high level of NO production is a crucial component of the innate immune system's defense against pathogens.[1] However, excessive NO can also contribute to tissue damage in chronic inflammatory conditions.[4] Consequently, the inhibition of iNOS is a significant area of research for developing therapies for inflammatory diseases. Aminoguanidine has been identified as a selective inhibitor of iNOS, making it a valuable tool for studying the role of iNOS in inflammation.[5][6]
These application notes provide detailed protocols for assessing the inhibitory effects of aminoguanidine on iNOS activity in macrophage cell cultures. The protocols cover cell culture and stimulation, measurement of nitric oxide production, determination of iNOS protein expression, and assessment of cell viability.
iNOS Signaling Pathway in Macrophages
The expression of iNOS in macrophages is tightly regulated by a complex network of signaling pathways.[2] A primary pathway is initiated by the recognition of bacterial lipopolysaccharide (LPS) by Toll-like receptor 4 (TLR4) on the macrophage cell surface.[1] This interaction triggers an intracellular signaling cascade involving MyD88 and IRAK, which ultimately leads to the activation of the transcription factor NF-κB.[1] Activated NF-κB translocates to the nucleus and binds to the promoter region of the iNOS gene, initiating its transcription.[1] Concurrently, cytokines such as IFN-γ can activate the JAK/STAT signaling pathway, leading to the synthesis of the transcription factor IRF1, which also promotes iNOS transcription.[1][7] The convergence of these pathways results in robust iNOS expression and subsequent NO production.
Caption: iNOS signaling pathway in macrophages.
Experimental Workflow
The general workflow for assessing iNOS inhibition by aminoguanidine involves culturing macrophages, stimulating them to induce iNOS expression, treating them with various concentrations of aminoguanidine, and then measuring the outcomes. The primary endpoints are the levels of nitric oxide production and iNOS protein expression. A cell viability assay is also crucial to ensure that the observed inhibition is not due to cytotoxic effects of the inhibitor.
Caption: Experimental workflow for assessing iNOS inhibition.
Quantitative Data Summary
The following tables summarize representative quantitative data for the assessment of iNOS inhibition by aminoguanidine in macrophages.
Table 1: Inhibition of Nitric Oxide Production by Aminoguanidine
| Cell Line | Stimulant(s) | Aminoguanidine Conc. (µM) | % Inhibition of NO Production | Reference |
| RAW 264.7 | LPS (100 ng/mL) & IFN-γ | 100 | 78% | [8] |
| RAW 264.7 | LPS (100 ng/mL) | 100 | ~70% | [9] |
| RAW 264.7 | LPS (1 µg/mL) & IFN-γ (50 U/mL) | 30 | 84.3 ± 0.9% | [10] |
| RAW 264.7 | LPS (1 µg/mL) & IFN-γ (50 U/mL) | 50 | 92.1 ± 1.3% | [10] |
Table 2: IC50 Values for iNOS Inhibition
| Inhibitor | Cell Line / Enzyme Source | IC50 (µM) | Reference |
| Aminoguanidine | Mouse iNOS (enzyme assay) | 2.1 | [8] |
| Aminoguanidine | RAW 264.7 cells | 39.8 | [9] |
Experimental Protocols
Protocol 1: Macrophage Culture and Stimulation
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells/well for the Griess and MTT assays, or into 6-well plates for Western blotting. Allow the cells to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of aminoguanidine for 1 hour.
-
Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) and/or interferon-gamma (IFN-γ) (e.g., 10 ng/mL to 50 U/mL) to induce iNOS expression.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
Protocol 2: Measurement of Nitric Oxide (Griess Assay)
Nitric oxide production is assessed by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[11][12]
-
Sample Collection: After the 24-hour incubation period, carefully collect 100 µL of the cell culture supernatant from each well of the 96-well plate.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: In a new 96-well plate, add 100 µL of the collected supernatant to 100 µL of the Griess reagent.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[12][13]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol 3: Determination of iNOS Protein Expression (Western Blot)
Western blotting is used to quantify the amount of iNOS protein in cell lysates.[14]
-
Cell Lysis: After removing the supernatant, wash the cells in the 6-well plates with ice-cold PBS. Lyse the cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS (typically at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Normalization: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
Protocol 4: Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: After the 24-hour treatment period, remove the culture medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well of the 96-well plate.[16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15][16]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to subtract background absorbance.[18]
-
Analysis: Express the results as a percentage of the viability of the untreated control cells.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of iNOS function and cellular redox state by macrophage Gch1 reveals specific requirements for tetrahydrobiopterin in NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducible nitric oxide synthase blockade with aminoguanidine, protects mice infected with Nocardia brasiliensis from actinomycetoma development | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academy.miloa.eu [academy.miloa.eu]
- 10. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Aminoguanidine Sulfate in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoguanidine, a small molecule inhibitor, has garnered significant interest in in vivo research due to its multifaceted mechanisms of action. Primarily known as an inhibitor of advanced glycation end-product (AGE) formation, it is widely used in studies related to diabetes and its complications.[1] Additionally, aminoguanidine is a selective inhibitor of inducible nitric oxide synthase (iNOS) and an inhibitor of diamine oxidase, making it a valuable tool for investigating inflammatory processes, cardiovascular conditions, and neurological disorders.[1][2] These application notes provide detailed protocols for the preparation and administration of aminoguanidine sulfate for in vivo studies, along with a summary of commonly used dosages and relevant signaling pathways.
Materials and Equipment
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS, pH 7.2)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringes (1 mL, 5 mL, 10 mL)
-
Sterile needles (various gauges as appropriate for the animal model)
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Vortex mixer
-
pH meter (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Safety Precautions
This compound should be handled with care in a laboratory setting. It is irritating to the eyes, respiratory system, and skin.[3][4]
-
Handling: Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling the powder or solutions.[1][2] Avoid creating dust.[2][5]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood.[1]
-
Spills: In case of a spill, sweep up the solid material and place it in a suitable container for disposal.[2][5] For solutions, absorb with an inert material and dispose of it as chemical waste.
-
First Aid:
Preparation of this compound Solution for In Vivo Administration
This compound is readily soluble in water.[3][6] For in vivo studies, sterile saline or PBS are the recommended vehicles. It is advisable to prepare fresh solutions for each experiment, as aqueous solutions are not recommended for storage for more than one day.[7]
Protocol 1: Preparation of a 10 mg/mL Stock Solution
-
Weighing: Accurately weigh 100 mg of this compound powder using an analytical balance.
-
Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of sterile saline (0.9% NaCl) to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Use the solution immediately. If temporary storage is unavoidable, keep it at 2-8°C for no longer than 24 hours.
In Vivo Administration
The choice of administration route depends on the experimental design and the target organ. Common routes for aminoguanidine administration include:
-
Intraperitoneal (IP) Injection: A common route for systemic administration in rodents.
-
Intravenous (IV) Injection: For rapid systemic distribution.
-
Oral Gavage: For administration directly into the stomach.
-
Subcutaneous (SC) Injection: For slower, sustained release.
-
In Drinking Water: For chronic administration.[8]
Quantitative Data Summary
The dosage of this compound can vary significantly depending on the animal model, the condition being studied, and the administration route. The following table summarizes dosages from various in vivo studies.
| Animal Model | Condition | Dosage | Administration Route | Reference |
| Rat | Streptozotocin-induced diabetes | 100 mg/kg/day | Oral | [9] |
| Rat | Salt-sensitive hypertension | 150 mg/kg/day | Oral | |
| Rat | Endotoxic shock | 15 mg/kg | Intravenous | [10] |
| Rat | Endotoxin challenge | Osmotic pump | Subcutaneous | [9] |
| Mouse | Duchenne muscular dystrophy | 40 mg/kg | Intraperitoneal | [5] |
| Mouse | Nonobese diabetic | 50 mg/kg (twice daily) + 350 mg/L in drinking water | Intraperitoneal & Oral | [7] |
| Rabbit | Endotoxic shock | 30, 50, or 100 mg/kg | Intravenous | [11] |
Signaling Pathways and Experimental Workflow
Aminoguanidine exerts its effects through the modulation of several key signaling pathways.
Aminoguanidine's Mechanism of Action
Caption: Mechanism of action of aminoguanidine.
NF-κB Signaling Pathway Inhibition by Aminoguanidine
Caption: Inhibition of the NF-κB pathway by aminoguanidine.[2]
AKT/FOXO1 Signaling Pathway Modulation by Aminoguanidine
Caption: Modulation of the AKT/FOXO1 pathway by aminoguanidine.[5]
General Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo studies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. chembk.com [chembk.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. hidayuchemical.com [hidayuchemical.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic dosing with aminoguanidine and novel advanced glycosylation end product-formation inhibitors ameliorates cross-linking of tail tendon collagen in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. This compound | 996-19-0 [chemicalbook.com]
Application Notes and Protocols: Quantifying Aminoguanidine's Effects on Collagen Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen, the most abundant protein in the body, undergoes a non-enzymatic process of cross-linking, which is accelerated in conditions of hyperglycemia and oxidative stress. This process, primarily driven by the formation of Advanced Glycation End-products (AGEs), leads to alterations in the biomechanical properties of tissues, contributing to the pathogenesis of age-related and diabetes-associated complications. Aminoguanidine, a nucleophilic hydrazine compound, has been investigated for its potential to inhibit the formation of AGEs and consequently mitigate the detrimental effects of excessive collagen cross-linking.[1][2][3][4] These application notes provide a comprehensive overview of the quantitative effects of aminoguanidine on collagen cross-linking and detailed protocols for key experimental assays.
Mechanism of Action of Aminoguanidine
Aminoguanidine primarily functions by trapping reactive α-dicarbonyl compounds, such as 3-deoxyglucosone, glyoxal, and methylglyoxal, which are intermediates in the Maillard reaction pathway that leads to the formation of AGEs.[5] By reacting with these intermediates, aminoguanidine prevents their subsequent reaction with amino groups on proteins like collagen, thereby inhibiting the formation of cross-links.[2][6] This action helps in preserving the normal structure and function of collagen.
Quantitative Effects of Aminoguanidine on Collagen Cross-Linking
The efficacy of aminoguanidine in inhibiting collagen cross-linking and AGE formation has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Inhibition of Advanced Glycation End-products (AGEs) by Aminoguanidine
| Parameter Measured | Experimental System | Aminoguanidine Concentration/Ratio | Glucose Concentration | Incubation Time | Inhibition (%) | Reference |
| Fluorescent AGEs | RNase A incubated with glucose | 1:5 (AG:Glucose molar ratio) | 0.5 M | 7 days | 85% | [6] |
| Fluorescent AGEs | RNase A incubated with glucose | 1:50 (AG:Glucose molar ratio) | 0.5 M | 7 days | 67% | [6] |
| Nε-(carboxymethyl)lysine (CML) | β2-microglobulin incubated with glucose | 1:8 to 1:1 (AG:Glucose molar ratio) | 50 or 100 mM | 3 weeks | 26-53% | [1] |
| Fluorescent AGEs | β2-microglobulin incubated with glucose | 1:8 to 1:1 (AG:Glucose molar ratio) | 50 or 100 mM | 3 weeks | 30-70% | [1] |
| Fluorescent AGEs | Normal and diabetic plasma | 5 mM and 10 mM | Varying | 5 weeks | Significant inhibition | [7] |
Table 2: In Vivo Effects of Aminoguanidine on Collagen Properties in Animal Models
| Animal Model | Treatment | Duration | Parameter Measured | Effect of Aminoguanidine | Reference |
| Streptozotocin-induced diabetic rats | 25 mg/kg/day aminoguanidine | 120 days | Tail tendon stability in 7 M urea | Prevented the increase in stability | [3] |
| Streptozotocin-induced diabetic rats | 25 mg/kg/day aminoguanidine | 120 days | Tail tendon tensile strength | Prevented the increase in tensile strength | [3] |
| Streptozotocin-induced diabetic rats | 25 mg/kg/day aminoguanidine | 120 days | Fluorescent browning products in tail tendon collagen | Reduced the amount of fluorescent products | [3] |
| Fischer 344 rats (aging model) | 1 g/L aminoguanidine in drinking water | 6 to 24 months of age | Tail Tendon Break Time (TBT) in urea | Modest decrease (approached significance, p=0.077) | [5][8] |
| Fischer 344 rats (aging model) | 1 g/L aminoguanidine in drinking water | 6 to 24 months of age | Collagen glycation (furosine) and glycoxidation (pentosidine, CML) | No significant effect | [5][8] |
| Streptozotocin-induced diabetic Lewis rats | 100 mg/kg body weight aminoguanidine | Chronic | Solubility of tail tendon collagen after pepsin digestion | 29% normalization of solubility | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of aminoguanidine action and the workflow of common experimental procedures, the following diagrams are provided.
Caption: Inhibition of the Maillard Reaction by Aminoguanidine.
Caption: General Experimental Workflow for Quantifying Collagen Cross-linking.
Experimental Protocols
Quantification of Pentosidine by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods described for the analysis of pentosidine in biological samples.[8][10][11][12]
a. Sample Preparation (Acid Hydrolysis)
-
Obtain tissue samples (e.g., skin, tendon) and lyophilize to determine dry weight.
-
Hydrolyze approximately 5-10 mg of dried tissue in 2 mL of 6 N HCl at 110°C for 16-24 hours in a sealed, vacuum-purged tube.
-
After hydrolysis, cool the samples and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried hydrolysate in a known volume of HPLC-grade water or the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
b. HPLC Analysis
-
HPLC System: A system equipped with a fluorescence detector and a C18 reverse-phase column is required.
-
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water.
-
Mobile Phase B: 0.1% HFBA in acetonitrile.
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-30% B (linear gradient)
-
25-30 min: 30-100% B (wash)
-
30-35 min: 100-10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation at 335 nm and emission at 385 nm.
-
Quantification: Prepare a standard curve using a synthetic pentosidine standard of known concentrations. Normalize pentosidine levels to the collagen content of the tissue, which can be determined by measuring hydroxyproline concentration in the same hydrolysate.
Measurement of Fluorescent AGEs by Fluorospectrometry
This protocol is suitable for in vitro experiments assessing the inhibition of fluorescent AGE formation.[1][6]
-
Incubation: Incubate the protein of interest (e.g., bovine serum albumin or collagen) with glucose at a physiological temperature (37°C) in a phosphate buffer (pH 7.4) in the presence or absence of various concentrations of aminoguanidine.
-
Sample Preparation: At specified time points, take aliquots of the incubation mixture. Dilute the samples in the same phosphate buffer to a suitable concentration for fluorescence measurement.
-
Fluorescence Measurement:
-
Use a fluorescence spectrophotometer.
-
Set the excitation wavelength to 370 nm and the emission wavelength to 440 nm.
-
Measure the fluorescence intensity of the samples.
-
Subtract the fluorescence of a blank sample (protein incubated without glucose) from all readings.
-
-
Data Analysis: Calculate the percentage of inhibition of AGE formation by aminoguanidine by comparing the fluorescence intensity of samples with aminoguanidine to the control (protein + glucose without aminoguanidine).
-
% Inhibition = [1 - (Fluorescence with AG / Fluorescence without AG)] * 100
-
Assessment of Collagen Cross-Linking by Tail Tendon Break Time (TBT)
This biomechanical assay provides a functional measure of collagen cross-linking.[5][8]
-
Sample Collection: Excise tail tendons from rats.
-
Procedure:
-
Isolate individual tendon fibers.
-
Suspend a tendon fiber in a tube containing a concentrated urea solution (e.g., 7 M urea) at a constant temperature (e.g., 40°C).
-
Attach a weight (e.g., 2 g) to the lower end of the tendon fiber.
-
Measure the time it takes for the tendon fiber to break. This is the tail tendon break time.
-
-
Data Analysis: Compare the TBT of tendons from aminoguanidine-treated animals to those from untreated control animals. An increase in TBT indicates increased cross-linking.
Evaluation of Collagen Solubility by Pepsin Digestion and SDS-PAGE
This method assesses the degree of collagen cross-linking by measuring its resistance to enzymatic digestion.[9][13]
-
Sample Preparation: Isolate collagen-rich tissues (e.g., tail tendons).
-
Pepsin Digestion:
-
Incubate a known amount of tissue with pepsin (e.g., 10 µg/mL) in an acidic buffer (e.g., 0.5 M acetic acid) at 4°C for a defined period (e.g., 24 hours) with gentle shaking.
-
The concentration of pepsin and digestion time may need to be optimized depending on the tissue and the extent of cross-linking.
-
-
Separation of Soluble and Insoluble Collagen:
-
After digestion, centrifuge the samples to separate the soluble (supernatant) and insoluble (pellet) collagen fractions.
-
-
Quantification:
-
Quantify the amount of collagen in both fractions. This can be done using a hydroxyproline assay or by running the samples on an SDS-PAGE gel and quantifying the collagen bands (α, β, and γ chains) using densitometry.
-
-
Data Analysis: Calculate the percentage of collagen solubility. A decrease in solubility is indicative of an increase in cross-linking. Compare the solubility of collagen from aminoguanidine-treated samples to controls.
Conclusion
Aminoguanidine has been demonstrated to be an effective inhibitor of AGE-mediated collagen cross-linking, primarily through its action as a scavenger of reactive dicarbonyl intermediates. The protocols outlined in these application notes provide robust methods for quantifying the effects of aminoguanidine and other potential inhibitors on collagen cross-linking. The selection of the most appropriate assay will depend on the specific research question, available resources, and the nature of the samples being investigated. These tools are valuable for researchers in the fields of aging, diabetes, and drug development aimed at mitigating the pathological consequences of excessive collagen cross-linking.
References
- 1. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoguanidine treatment reduces the increase in collagen stability of rats with experimental diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoguanidine prevents diabetes-induced arterial wall protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of chronic aminoguanidine treatment on age-related glycation, glycoxidation, and collagen cross-linking in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. Measurement of pentosidine in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of Pentosidine in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 13. diabetesjournals.org [diabetesjournals.org]
Troubleshooting & Optimization
Technical Support Center: Aminoguanidine Sulfate in Experimental Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminoguanidine sulfate. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Aminoguanidine (AG) is primarily known as an inhibitor of the formation of advanced glycation end products (AGEs).[1] It functions by trapping reactive α-dicarbonyl compounds like methylglyoxal (MGO), glyoxal (GO), and 3-deoxyglucosone, which are precursors to AGEs.[1] By reacting with these precursors, aminoguanidine prevents them from modifying proteins, lipids, and nucleic acids, thus inhibiting the formation of AGEs.[1]
Q2: What are the common experimental applications of this compound?
A2: Aminoguanidine is widely used in experimental models to study the pathological effects of AGEs, particularly in the context of diabetes and its complications. It has been shown to ameliorate diabetic nephropathy, retinopathy, and neuropathy in animal models.[2] It is also used in in vitro studies to prevent AGE formation on proteins like bovine serum albumin (BSA) and to investigate the cellular responses to AGEs.[3][4]
Q3: What are the known off-target effects of aminoguanidine?
A3: Besides inhibiting AGE formation, aminoguanidine is also known to inhibit nitric oxide synthase (NOS), with a degree of selectivity for the inducible isoform (iNOS).[1][5] At higher concentrations, it can also inhibit semicarbazide-sensitive amine oxidase (SSAO).[1] Furthermore, as a highly reactive nucleophilic reagent, it can interact with other biological molecules containing carbonyl groups, such as pyridoxal phosphate and pyruvate.[1]
Q4: Is aminoguanidine toxic to cells in culture?
A4: Yes, aminoguanidine can exhibit cytotoxicity at high concentrations. The cytotoxic effects are dose-dependent. For instance, in human hepatocarcinoma HepG2 cells, dose-dependent apoptosis was observed at concentrations of 10-40 mM, with necrosis occurring at concentrations higher than 40 mM. Therefore, it is crucial to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q5: How should this compound be stored?
A5: this compound should be stored in a cool, dry place with the container tightly closed.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Biochemical Assays
Aminoguanidine's high reactivity can potentially lead to interference in various biochemical assays.
| Potential Cause | Recommended Action |
| Direct reaction with assay reagents | Aminoguanidine, as a nucleophilic compound, can react with components of colorimetric or fluorometric assays. Run a control with aminoguanidine in the assay buffer without the analyte to check for background signal. |
| Interference with protein quantification assays (e.g., BCA assay) | The BCA assay is sensitive to reducing agents and chelating agents.[6] While direct interference by aminoguanidine isn't extensively documented, its chemical nature suggests a potential for interaction. To mitigate this, consider protein precipitation (e.g., with trichloroacetic acid) to separate the protein from interfering substances before quantification.[7] Alternatively, use a dye-based assay like the Bradford assay, which may be less susceptible to interference from aminoguanidine, though it is still important to run appropriate controls.[5] |
| Autofluorescence | While not a commonly reported issue, it is good practice to check for autofluorescence of aminoguanidine at the excitation and emission wavelengths of your assay, especially in fluorescence-based measurements.[7] Include a control with aminoguanidine alone to assess its contribution to the fluorescence signal. |
| Alteration of enzyme activity | Aminoguanidine can inhibit the activity of certain enzymes, such as NOS and SSAO.[1] If your experimental system involves these enzymes, the observed effects might be due to this inhibition rather than the prevention of AGE formation. Use specific inhibitors for these enzymes as controls to dissect the underlying mechanisms. |
Issue 2: Cellular Toxicity or Unintended Biological Effects
High concentrations of aminoguanidine can be toxic to cells and lead to off-target biological effects.
| Parameter | Recommended Concentration Range | Notes |
| In vitro AGEs Inhibition | 100 µM - 1 mM | Effective concentrations for inhibiting AGE formation in cell culture are typically in this range. However, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. |
| In vitro Cytotoxicity | > 500 µM | Cytotoxicity can be observed at concentrations above 500 µM in some cell lines.[1] It is strongly recommended to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to establish the non-toxic working concentration. |
| In vivo studies (rodents) | 20 - 100 mg/kg/day | Doses in this range have been used in rats to study its effects on diabetic complications.[8][9] However, the optimal dose can vary depending on the animal model and the specific endpoint being studied. |
Issue 3: Inconsistent Inhibition of AGE Formation
Variability in the inhibition of AGE formation can arise from several factors in your experimental setup.
| Potential Cause | Recommended Action |
| Suboptimal aminoguanidine concentration | The inhibitory effect of aminoguanidine is dose-dependent.[3][4] Ensure that the concentration used is sufficient to effectively trap the reactive carbonyl species generated in your system. A dose-response experiment is highly recommended. |
| Timing of aminoguanidine addition | Aminoguanidine is most effective when present during the formation of AGEs. For in vitro glycation assays, it should be added at the beginning of the incubation period. In cell culture experiments, pre-incubation with aminoguanidine before inducing AGE formation may be beneficial. |
| pH of the reaction buffer | The reactivity of aminoguanidine can be influenced by pH. Ensure that the pH of your buffer system is stable and appropriate for the glycation reaction and the activity of aminoguanidine. |
| Presence of other reactive molecules | The experimental medium may contain other molecules that can react with aminoguanidine, reducing its effective concentration for inhibiting AGE formation. Use a defined and consistent medium for your experiments. |
Quantitative Data Summary
Table 1: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Aminoguanidine
| NOS Isoform | IC50 Value | Species | Notes |
| iNOS (inducible) | 2.1 µM | Mouse | Aminoguanidine is a selective inhibitor of iNOS.[10] |
| nNOS (neuronal) | - | Rat | Aminoguanidine is significantly less potent against nNOS compared to iNOS.[3] |
| eNOS (endothelial) | - | Bovine | Aminoguanidine is significantly less potent against eNOS compared to iNOS.[10] |
Table 2: Reported Cytotoxic Concentrations of Aminoguanidine in Cell Culture
| Cell Line | Concentration | Effect |
| Human Hepatocarcinoma (HepG2) | 10 - 40 mM | Dose-dependent apoptosis |
| Human Hepatocarcinoma (HepG2) | > 40 mM | Necrosis |
Experimental Protocols
Protocol 1: In Vitro Inhibition of BSA Glycation by Aminoguanidine
This protocol describes a common method to assess the ability of aminoguanidine to inhibit the formation of fluorescent AGEs from bovine serum albumin (BSA) and glucose.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Sodium azide (optional, as a preservative)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a stock solution of BSA (e.g., 10 mg/mL) in PBS.
-
Prepare a stock solution of D-glucose (e.g., 500 mM) in PBS.
-
Prepare a stock solution of this compound (e.g., 10 mM) in PBS.
-
In a 96-well black microplate, set up the following reaction mixtures (example volumes for a 200 µL final volume):
-
Control (BSA + Glucose): 100 µL BSA solution + 50 µL Glucose solution + 50 µL PBS
-
Aminoguanidine-treated: 100 µL BSA solution + 50 µL Glucose solution + 50 µL Aminoguanidine solution (at various final concentrations)
-
Blank (BSA alone): 100 µL BSA solution + 100 µL PBS
-
-
(Optional) Add sodium azide to a final concentration of 0.02% to prevent microbial growth.
-
Seal the plate and incubate at 37°C for 1-4 weeks in the dark.
-
At desired time points, measure the fluorescence intensity at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.[3]
-
Calculate the percentage of inhibition of AGE formation by aminoguanidine compared to the control.
Protocol 2: Assessing the Protective Effect of Aminoguanidine on Cultured Cells Exposed to AGEs
This protocol outlines a general procedure to evaluate if aminoguanidine can protect cells from the detrimental effects of pre-formed AGEs or inhibit the formation of AGEs in the culture medium.
Materials:
-
Your cell line of interest (e.g., endothelial cells, neuronal cells)
-
Complete cell culture medium
-
Pre-formed AGEs (e.g., glycated BSA, prepared as in Protocol 1 or purchased commercially)
-
This compound
-
Cell viability assay kit (e.g., MTT, WST-1)
-
Assay kits for downstream markers of AGE signaling (e.g., ROS production, inflammatory cytokine secretion)
Procedure:
-
Seed your cells in a suitable culture plate (e.g., 96-well plate for viability assays) and allow them to adhere overnight.
-
Prepare the following treatment conditions in complete cell culture medium:
-
Control: Medium alone
-
AGEs-treated: Medium containing a predetermined concentration of AGEs
-
Aminoguanidine + AGEs: Medium containing AGEs and a non-toxic concentration of aminoguanidine
-
Aminoguanidine alone: Medium containing the same concentration of aminoguanidine as in the co-treatment group
-
-
Remove the old medium from the cells and add the prepared treatment media.
-
Incubate the cells for the desired period (e.g., 24-72 hours).
-
Assess cell viability using an appropriate assay according to the manufacturer's instructions.
-
For mechanistic studies, collect the cell culture supernatant to measure secreted factors (e.g., cytokines via ELISA) or lyse the cells to analyze intracellular markers (e.g., ROS levels, protein expression via Western blot). In a study with Neuro-2A cells, aminoguanidine improved neuronal cell viability when the cells were exposed to a conditioned medium from microglial cells that had been incubated with glycated BSA.[4]
Visualizations
Caption: Mechanism of AGE formation and its inhibition by aminoguanidine.
Caption: Simplified signaling pathway of Advanced Glycation End Products (AGEs).
Caption: Troubleshooting workflow for experiments involving aminoguanidine.
References
- 1. preprints.org [preprints.org]
- 2. Aminoguanidine-based bioactive proligand as AIEE probe for anticancer and anticovid studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00554F [pubs.rsc.org]
- 3. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Aminoguanidine does not influence tissue extravasation of albumin in endotoxaemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Aminoguanidine Sulfate Concentration In Vitro
For researchers, scientists, and drug development professionals utilizing aminoguanidine sulfate in in-vitro experiments, this technical support center provides essential guidance on concentration optimization, troubleshooting common issues, and answers frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems that may arise during your experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Question: Why am I observing high cytotoxicity or low cell viability after treating my cells with this compound?
Answer: High cytotoxicity is a common issue and can stem from several factors related to this compound concentration and experimental setup.
-
Cause 1: Concentration is too high. Aminoguanidine's cytotoxic effects are dose-dependent.[1] Concentrations as low as 500 µM have been reported to induce cytotoxicity in some cell lines.[2]
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Start with a broad range of concentrations (e.g., 10 µM to 1 mM) and assess cell viability using a standard method like the MTT assay.[1]
-
Cause 2: Interaction with serum components. Amine oxidases present in fetal calf serum (FCS), a common cell culture supplement, can convert polyamines into toxic intermediates, and this effect can be exacerbated in the presence of aminoguanidine.[3]
-
Solution: Consider reducing the FCS concentration, using a serum-free medium, or pre-treating the FCS with aminoguanidine to inhibit amine oxidase activity before adding it to your culture.[3]
-
Cause 3: Instability of aminoguanidine in aqueous solutions. Aminoguanidine solutions can be unstable, especially when stored for extended periods.
-
Solution: Prepare fresh aqueous solutions of this compound for each experiment. For longer-term storage, consider preparing stock solutions in DMSO and storing them at -80°C.
Question: My experiment to inhibit Advanced Glycation End-product (AGE) formation is showing inconsistent or no effect. What should I do?
Answer: Inconsistent or absent inhibition of AGE formation can be due to suboptimal experimental conditions.
-
Cause 1: Inadequate aminoguanidine to glucose molar ratio. The inhibitory effect of aminoguanidine on AGE formation is dependent on its molar ratio to the reducing sugar (e.g., glucose) in the medium.[4]
-
Solution: Ensure the aminoguanidine-to-glucose molar ratio is sufficient. Ratios of 1:8 to 1:1 have been shown to inhibit AGE formation by 26% to 53%.[4] Adjust the concentration of aminoguanidine based on the glucose concentration in your cell culture medium.
-
Cause 2: Insufficient incubation time. The formation of AGEs is a slow process, and the inhibitory action of aminoguanidine may not be apparent in short-term experiments.
-
Solution: Increase the incubation time of your experiment. Studies demonstrating effective AGE inhibition often involve incubation periods of several days to weeks.[4]
Question: I am not observing the expected inhibition of inducible nitric oxide synthase (iNOS) activity. How can I troubleshoot this?
Answer: A lack of iNOS inhibition could be related to the specific experimental model and conditions.
-
Cause 1: Aminoguanidine concentration is too low. While aminoguanidine is a selective inhibitor of iNOS, a sufficient concentration is still required to achieve significant inhibition.[5]
-
Solution: Increase the concentration of aminoguanidine in a stepwise manner. In cultured rat hepatocytes, aminoguanidine has been shown to block nitric oxide (NO) production in a dose-dependent manner.[6]
-
Cause 2: The timing of aminoguanidine addition is not optimal. For experiments involving induction of iNOS (e.g., with lipopolysaccharide or cytokines), the timing of aminoguanidine treatment is crucial.
-
Solution: Add aminoguanidine to the cell culture prior to or concurrently with the iNOS-inducing agent.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the in-vitro use of this compound.
What is the primary mechanism of action of this compound in vitro?
This compound has two primary mechanisms of action:
-
Inhibition of Advanced Glycation End-product (AGE) formation: It traps reactive carbonyl species, which are precursors to AGEs, thereby preventing their formation.[6] AGEs are formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids and are implicated in diabetic complications and aging.[6][7]
-
Selective inhibition of inducible nitric oxide synthase (iNOS): It selectively inhibits the iNOS isoform, which is responsible for the production of large amounts of nitric oxide (NO) during inflammatory responses.[5][8][9]
What is a typical starting concentration range for this compound in cell culture experiments?
A typical starting range for in-vitro experiments is between 10 µM and 1 mM. However, the optimal concentration is highly dependent on the cell type, experimental endpoint, and duration of treatment. A dose-response study is always recommended to determine the optimal concentration for your specific experimental conditions.[1][10]
How should I prepare and store this compound solutions?
For immediate use, this compound can be dissolved in water or cell culture medium. However, aqueous solutions may be unstable for more than a day. For longer-term storage, it is recommended to prepare stock solutions in an organic solvent like DMSO and store them in aliquots at -80°C.
Is this compound cytotoxic?
Yes, this compound can be cytotoxic at higher concentrations.[1][2] The cytotoxic effects are dose-dependent and vary between cell lines.[1] It is crucial to perform a viability assay to determine the non-toxic concentration range for your specific cells.
Can this compound affect other enzymes besides iNOS?
Yes, aminoguanidine is also a known inhibitor of diamine oxidase (DAO) and semicarbazide-sensitive amine oxidase (SSAO).[6] This should be considered when interpreting experimental results, as inhibition of these enzymes can have various biological effects.
Data Presentation
Table 1: Cytotoxicity of Aminoguanidine Derivatives in J774 Macrophages
| Concentration | % Cell Viability (Mean ± SE) |
| 10 µM | >80% for 17 out of 19 derivatives |
| 100 µM | >80% for 10 out of 19 derivatives |
| 1000 µM | Significant decrease in viability |
Data summarized from a study on aminoguanidine derivatives, indicating a dose-dependent cytotoxic effect.[1]
Table 2: Inhibition of Advanced Glycation End-product (AGE) Formation by Aminoguanidine
| Aminoguanidine:Glucose Molar Ratio | Inhibition of Nε-(carboxymethyl)lysine Formation | Inhibition of Fluorescent AGE Formation |
| 1:8 to 1:1 | 26% - 53% | 30% - 70% |
In vitro study showing the dose-dependent inhibition of glucose-induced AGE formation on β2-microglobulin.[4]
Experimental Protocols
Protocol 1: Determination of Aminoguanidine Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells (e.g., J774 macrophages) in a 96-well plate at a density of 2 x 10^5 cells/100 µL per well.[1]
-
Cell Culture: Maintain cells in a suitable culture medium (e.g., DMEM with 10% FBS and 1% antibiotic) at 37°C in a 5% CO2 incubator.[1]
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 10 µM, 100 µM, 1000 µM) for the desired experimental duration (e.g., 48 hours). Include an untreated control group.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Protocol 2: In Vitro Inhibition of AGE Formation (BSA-Glucose Model)
-
Reaction Mixture Preparation: In a sterile 96-well plate, prepare a reaction mixture containing bovine serum albumin (BSA) and a high concentration of glucose in a phosphate buffer (pH 7.4).[1][11]
-
Treatment: Add different concentrations of this compound to the reaction mixtures. Include a positive control (e.g., a known AGE inhibitor) and a negative control (no inhibitor).[1]
-
Incubation: Incubate the plate at 37°C for an extended period (e.g., 48 hours or longer).[1]
-
Fluorescence Measurement: Measure the formation of fluorescent AGEs using a fluorescence spectrophotometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.[12]
-
Calculation: Calculate the percentage inhibition of AGE formation for each aminoguanidine concentration relative to the negative control.
Visualizations
Caption: Inhibition of AGE formation by aminoguanidine.
Caption: Experimental workflow for iNOS inhibition.
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilization of Aminoguanidine Prevents Cytotoxic Effects of Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 1068-42-4 | Benchchem [benchchem.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological effects of aminoguanidine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of inhibition of synthesis of inducible nitric oxide synthase-derived nitric oxide by aminoguanidine on the in vitro maturation of oocyte-cumulus complexes of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aminoguanidine exerts a beta-cell function-preserving effect in high glucose-cultured beta-cells (INS-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aminoguanidine Sulfate in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using aminoguanidine sulfate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell culture?
This compound has multiple mechanisms of action. It is primarily known as an inhibitor of Advanced Glycation End-products (AGEs) formation by trapping reactive dicarbonyl compounds like methylglyoxal, glyoxal, and 3-deoxyglucosone.[1][2] Additionally, it is a selective inhibitor of inducible nitric oxide synthase (iNOS), which is responsible for the overproduction of nitric oxide (NO) in inflammatory conditions.[1][3][4] It also inhibits diamine oxidase (semicarbazide-sensitive amine oxidase), an enzyme involved in the metabolism of polyamines.[5]
Q2: What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell type and the experimental objective. For selective inhibition of AGE formation, it is advisable to use concentrations not exceeding 500 µM.[2] For iNOS inhibition, concentrations in the range of 100 µM to 1 mM have been used.[3][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How should I prepare and store this compound stock solutions?
Aminoguanidine hydrochloride is soluble in water at up to 50 mg/mL, and gentle heating may be required for complete dissolution. However, aqueous solutions of aminoguanidine are reported to be unstable for more than one day.[7] Therefore, it is recommended to prepare fresh solutions for each experiment. For longer-term storage, some sources suggest that solutions in DMSO may be stored at -80°C.[7]
Q4: Can this compound interfere with common cell viability assays?
Yes, caution should be exercised. As a reducing agent, aminoguanidine has the potential to interfere with tetrazolium-based assays like the MTT assay by directly reducing the MTT reagent, leading to false-positive results. It is recommended to include appropriate controls, such as wells with aminoguanidine but without cells, to account for any non-enzymatic reduction of the assay reagent.
Q5: Is this compound toxic to all cell lines?
The cytotoxicity of this compound is cell line-dependent and concentration-dependent.[8] Some studies have shown that it has low toxicity to normal cells while exhibiting cytotoxic effects on certain cancer cell lines at high concentrations.[9] For instance, a novel bakuchiol aminoguanidine derivative showed an IC50 of 31.23±1.58 µmol/L at 72h in normal mouse liver (AML-12) cells, while being more potent against MDA-MB-231 breast cancer cells.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high cell death | - High concentration of aminoguanidine: Concentrations above the optimal range can be cytotoxic. - Cell line sensitivity: Some cell lines are more sensitive to aminoguanidine than others. - Contamination of stock solution. | - Perform a dose-response curve to determine the IC50 value for your specific cell line. - Start with a lower concentration range based on literature for similar cell types. - Prepare fresh stock solution for each experiment.[7] |
| Inconsistent or non-reproducible results | - Instability of aminoguanidine in aqueous solution: Aminoguanidine can degrade in culture medium over time.[7] - Interaction with media components: Components in the serum or media may interact with aminoguanidine.[5][10] - Variability in cell seeding density. | - Prepare fresh aminoguanidine solutions for each experiment. - Consider using serum-free medium or reducing the serum concentration if compatible with your cells. Pre-incubating FCS with aminoguanidine can also be an option.[5] - Ensure consistent cell seeding density across all wells and experiments. |
| No observable effect of aminoguanidine | - Sub-optimal concentration: The concentration used may be too low to elicit a response. - Inactivation of the compound: The compound may have degraded if not stored properly or if the solution is old. - Cell line is resistant. | - Increase the concentration of aminoguanidine based on a thorough literature review and preliminary dose-response studies. - Always use freshly prepared solutions. - Verify the expression of the target enzyme (e.g., iNOS) in your cell line if that is the intended pathway. |
| Interference with MTT or other viability assays | - Direct reduction of the assay reagent: Aminoguanidine, as a reducing agent, can chemically reduce tetrazolium salts. | - Include a "no-cell" control with media and aminoguanidine at all tested concentrations to measure background absorbance. - Subtract the background absorbance from the absorbance of the corresponding wells with cells. - Consider using an alternative viability assay that is not based on redox potential, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[5] |
Quantitative Data
Table 1: IC50 Values of Aminoguanidine and its Derivatives in Various Cell Lines
| Compound | Cell Line | IC50 Value | Incubation Time | Reference |
| Novel Bakuchiol Aminoguanidine Derivative 2 | MDA-MB-231 (human breast cancer) | 13.11 ± 1.09 µM | 24 h | [9] |
| 6.91 ± 1.78 µM | 48 h | [9] | ||
| 2.23 ± 1.32 µM | 72 h | [9] | ||
| AML-12 (mouse normal liver) | 31.23 ± 1.58 µM | 72 h | [9] | |
| 1,3-bis(2-hydroxy-3,5-diiodophenyl-methylideneamino)guanidine | MCF-7 (human breast cancer) | 181.05 µg/mL | Not Specified | [11][12] |
| L929 (mouse fibroblast) | 356.54 µg/mL | Not Specified | [11][12] | |
| Aminoguanidine Derivatives | J774 (macrophage) | Non-toxic at 10 µM for 17 of 19 derivatives | Not Specified | [8] |
Note: Data for this compound specifically is limited in publicly available literature. The provided data for derivatives can offer a starting point for estimating concentration ranges.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures.[13]
Materials:
-
This compound
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Cells of interest
-
Complete cell culture medium
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare fresh serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include untreated control wells and "no-cell" background control wells for each aminoguanidine concentration.
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Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
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Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is based on standard procedures for apoptosis detection by flow cytometry.[14][15][16]
Materials:
-
This compound-treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of this compound for the appropriate time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
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Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
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Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both.
Visualizations
References
- 1. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoguanidine selectively decreases cyclic GMP levels produced by inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilization of Aminoguanidine Prevents Cytotoxic Effects of Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. アミノグアニジン 塩酸塩 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Controversial behavior of aminoguanidine in the presence of either reducing sugars or soluble glycated bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminoguanidine-based bioactive proligand as AIEE probe for anticancer and anticovid studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00554F [pubs.rsc.org]
- 12. Aminoguanidine-based bioactive proligand as AIEE probe for anticancer and anticovid studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Bax-induced apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
Technical Support Center: Aminoguanidine Sulfate in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using aminoguanidine sulfate in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in rodent models?
A1: Based on preclinical studies, the side effects of this compound in rodents appear to be dose-dependent. High doses have been associated with fetal resorption in pregnant mice and rats.[1] In non-pregnant animals, reported side effects include alterations in blood biochemistry, such as changes in plasma sodium, creatinine, and urea concentrations.[2] It's important to note that aminoguanidine is generally considered to have low lethality when administered intraperitoneally to young mice and rats.[1]
Q2: Can this compound administration affect kidney function in animal models?
A2: Studies have shown that aminoguanidine can influence kidney-related biochemical markers. For instance, in free-fed rats, aminoguanidine ingestion led to a reduction in plasma creatinine concentration.[2] Conversely, in dietary-restricted rats, it caused an increase in plasma urea concentrations.[2] In diabetic rat models, aminoguanidine treatment did not significantly affect the glomerular filtration rate (GFR) or glomerular damage.[3][4]
Q3: What is the effect of this compound on the developing fetus in animal models?
A3: High doses of this compound have been shown to have toxic effects on fetuses in mice and rats. Intraperitoneal injection of maximum tolerated doses (750 mg/kg in mice and 500 mg/kg in rats) during gestation days 7 to 13 resulted in a comparatively high incidence of fetal resorption.[1] However, severe external abnormalities were not observed in the rodent fetuses.[1] The lower toxicity in rodents compared to chick embryos may be due to its rapid excretion and lack of metabolism in mice.[1]
Q4: How does this compound interact with other substances in experimental models?
A4: Aminoguanidine has been shown to have protective effects in various disease models. For example, it can attenuate arsenic-induced hepatic oxidative stress in mice and protect against carbon tetrachloride-induced hepatotoxicity. It has also been shown to reduce the cardiotoxicity of doxorubicin in rats. In models of endotoxic shock, aminoguanidine can improve survival rates.[5]
Q5: What is the primary mechanism of action of aminoguanidine that might be linked to its side effects?
A5: Aminoguanidine has several mechanisms of action. It is a potent inhibitor of advanced glycation end-product (AGE) formation, which is implicated in diabetic complications.[6][7] It also inhibits nitric oxide synthase (NOS), particularly the inducible isoform (iNOS).[5][6] Additionally, aminoguanidine inhibits diamine oxidase (DAO), an enzyme involved in the degradation of histamine.[6] These varied effects on multiple biological pathways could contribute to its observed side effects.
Troubleshooting Guides
Problem: Unexpected changes in blood biochemistry.
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Possible Cause: The nutritional state of the animals can influence the effects of aminoguanidine on blood parameters.[2]
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Troubleshooting Steps:
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Ensure consistent and controlled dietary conditions for all experimental and control groups.
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Monitor food and water intake, as aminoguanidine has been reported to influence these in some models.
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Collect baseline blood samples before starting aminoguanidine administration to have a clear reference point for each animal.
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Consider that aminoguanidine can interfere with certain biochemical assays, such as the measurement of creatinine.[2] It is advisable to validate your assay in the presence of aminoguanidine.
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Problem: High incidence of fetal resorption in breeding studies.
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Possible Cause: High doses of this compound can be toxic to fetuses.[1]
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Troubleshooting Steps:
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Re-evaluate the dosage being used. Consider performing a dose-response study to find the optimal therapeutic dose with minimal fetal toxicity.
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Administer the compound at a different stage of gestation to see if the timing of exposure influences the outcome. The highest resorption rates were observed when administered between days 7 and 13 of gestation in rodents.[1]
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Monitor the health of the pregnant animals closely for any signs of distress.
-
Quantitative Data Summary
Table 1: Effects of this compound on Blood Biochemistry in Rats
| Parameter | Animal Model | Dosage | Duration | Effect | Reference |
| Plasma Creatinine | Free-fed Wistar rats | 50-60 mg/kg/day (oral) | 3 weeks | Reduction | [2] |
| Plasma Sodium | Dietary-restricted Wistar rats | 50-60 mg/kg/day (oral) | 3 weeks | Reduction | [2] |
| Total Plasma Proteins | Dietary-restricted Wistar rats | 50-60 mg/kg/day (oral) | 3 weeks | Reduction | [2] |
| Plasma Urea | Dietary-restricted Wistar rats | 50-60 mg/kg/day (oral) | 3 weeks | Increase | [2] |
| Blood Glucose | STZ-induced diabetic rats | 1 g/L in drinking water | 2 weeks | Prevention of increase | [3][4] |
| Sodium Excretion | STZ-induced diabetic rats | 1 g/L in drinking water | 2 weeks | Decrease | [3][4] |
Table 2: Fetal Toxicity of this compound in Pregnant Rodents
| Animal Model | Dosage (intraperitoneal) | Gestational Period of Administration | Observed Effect | Reference |
| Mice | 750 mg/kg | Days 7-13 | High incidence of fetal resorption | [1] |
| Rats | 500 mg/kg | Days 7-13 | High incidence of fetal resorption | [1] |
Experimental Protocols
Protocol: Administration of this compound and Monitoring for Side Effects in a Rat Model of Diabetes
This protocol is a synthesis of methodologies described in the cited literature.[3][4]
1. Animal Model:
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Species: Male Sprague-Dawley rats (200-250g).
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Induction of Diabetes: A single intraperitoneal (IP) injection of streptozotocin (STZ) at 55 mg/kg, dissolved in sodium citrate buffer. Control animals receive an injection of the buffer alone.
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Confirmation of Diabetes: Measure blood glucose levels 48 hours after STZ injection. Animals with blood glucose levels >300 mg/dL are considered diabetic.
2. Aminoguanidine Administration:
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Route: Oral, in drinking water.
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Dosage: 1 g/L of this compound in the drinking water.
-
Duration: 2 weeks.
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Control Groups:
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Vehicle (non-diabetic rats receiving normal drinking water).
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Vehicle + AG (non-diabetic rats receiving aminoguanidine in drinking water).
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STZ-induced (diabetic rats receiving normal drinking water).
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STZ-induced + AG (diabetic rats receiving aminoguanidine in drinking water).
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3. Monitoring for Side Effects:
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Daily Observations: Monitor general health, body weight, food consumption, and water intake. Systemic toxicity can be indicated by a decrease in body weight or changes in consumption patterns.
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Weekly Blood Sampling: Collect blood samples via a tail vein or saphenous vein to monitor:
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Blood glucose levels.
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Kidney function markers (creatinine, BUN).
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Liver function markers (ALT, AST).
-
-
Urine Collection: Place animals in metabolic cages to collect 24-hour urine samples to measure:
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Urine volume.
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Urinary protein excretion.
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Glomerular Filtration Rate (GFR).
-
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Post-mortem Analysis: At the end of the study, euthanize the animals and collect blood for a complete biochemical analysis. Perform histopathological examination of key organs such as the kidneys, liver, and heart to look for any microscopic damage.
Visualizations
Caption: Experimental workflow for assessing aminoguanidine side effects.
Caption: Key signaling pathways affected by aminoguanidine.
References
- 1. Fetal toxicity of aminoguanidine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An investigation into the effects of aminoguanidine treatment on the plasma and blood of free-fed and dietary-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Aminoguanidine attenuates the delayed circulatory failure and improves survival in rodent models of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological effects of aminoguanidine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoguanidine treatment inhibits the development of experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aminoguanidine Sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminoguanidine sulfate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare an aqueous solution of this compound?
For aqueous solutions, dissolve the this compound crystals in your desired aqueous buffer. The solubility in PBS (pH 7.2) is approximately 100 mg/mL.[1] For organic solvents, aminoguanidine hydrochloride is soluble in ethanol (approx. 1.6 mg/mL), DMSO (approx. 5.5 mg/mL), and dimethyl formamide (approx. 5 mg/mL).[1] When preparing a stock solution in an organic solvent, it is recommended to purge the solvent with an inert gas.[1]
Q2: How stable is this compound in an aqueous solution?
Aqueous solutions of aminoguanidine salts are known to be unstable. It is strongly recommended to prepare these solutions fresh for each experiment.[2] Do not store aqueous solutions for more than one day.[1] The instability is a known characteristic, though detailed kinetics in simple aqueous buffers are not extensively published.
Q3: What are the recommended storage conditions for this compound solutions?
For aqueous solutions, fresh preparation is critical due to instability.[1][2] If a stock solution must be prepared in advance, using DMSO and storing it in aliquots at -80°C may offer extended stability.[2] Solid this compound should be stored at room temperature in a dry, well-ventilated place, with the container tightly closed.[2][3]
Q4: What are the known degradation products of aminoguanidine in solution?
While the precise degradation pathway in a simple aqueous solution is not well-documented in the readily available literature, aminoguanidine is known to be highly reactive. It can react with carbonyl compounds to form various derivatives. In biological systems or in the presence of reactive aldehydes, it forms 3-amino-1,2,4-triazine derivatives.[4] It is also highly basic and can absorb carbon dioxide from the atmosphere to form carbonates.[4]
Troubleshooting Guide
Problem: I am seeing inconsistent results in my experiments using an this compound solution.
-
Possible Cause 1: Solution Degradation.
-
Possible Cause 2: Improper Storage.
-
Troubleshooting Step: If you are using a stock solution, how is it being stored? For longer-term storage, consider using DMSO as the solvent and keeping aliquots at -80°C.[2] Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: pH of the Solution.
-
Troubleshooting Step: The pH of your solution can affect the stability of aminoguanidine. While specific data on pH-dependent degradation is limited, it is a factor to consider. Ensure the pH of your buffer is appropriate for your experiment and consistently maintained.
-
Problem: My this compound solution has a slight yellow tint.
-
Possible Cause: Potential Degradation.
-
Troubleshooting Step: A change in color can indicate degradation of the compound. Discard the solution and prepare a fresh one. Ensure the solid this compound used is a white to off-white crystalline powder.
-
Data Presentation
Table 1: Summary of Aminoguanidine Salt Stability in Solution
| Solvent | Recommended Storage Duration | Storage Temperature | Notes |
| Aqueous Buffers | < 24 hours | 4°C (short-term) | Fresh preparation is strongly recommended for optimal activity.[1][2] |
| DMSO | Extended periods | -80°C | Suggested as a more stable alternative for stock solutions.[2] |
Experimental Protocols
Protocol for Preparation of a Fresh Aqueous Solution of this compound
-
Materials:
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This compound (solid)
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile conical tubes or vials
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Vortex mixer
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Sterile filter (optional, if sterile solution is required)
-
-
Procedure:
-
On the day of the experiment, weigh the required amount of solid this compound in a sterile conical tube.
-
Add the desired volume of the aqueous buffer to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.
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If a sterile solution is required, pass it through a 0.22 µm sterile filter.
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Use the freshly prepared solution immediately for your experiment.
-
Discard any unused portion of the aqueous solution after 24 hours.
-
Visualizations
Caption: Workflow for the preparation and use of aqueous this compound solutions.
Caption: Factors influencing the stability of this compound in solution.
References
Aminoguanidine Sulfate Interference Resource Center
Welcome to the Technical Support Center for Aminoguanidine Sulfate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential assay interference when using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule compound known for its inhibitory effects in two key biological pathways. Firstly, it is a selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide (NO) during inflammatory responses.[1][2][3][4] Secondly, aminoguanidine is a well-documented inhibitor of the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications and aging.[5][6][7][8] It acts by trapping reactive dicarbonyl compounds, which are precursors to AGEs.[6]
Q2: In which types of assays is this compound likely to cause interference?
This compound has the potential to interfere with two common types of laboratory assays:
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Colorimetric Protein Assays: Specifically, copper-based assays like the Bicinchoninic Acid (BCA) assay.
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Enzyme-Linked Immunosorbent Assays (ELISAs): Particularly those that utilize a horseradish peroxidase (HRP) conjugate for signal detection.
Q3: What is the likely mechanism of interference in BCA protein assays?
The BCA assay relies on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein, followed by the chelation of Cu¹⁺ by bicinchoninic acid to produce a colorimetric signal. Substances with reducing properties can also reduce Cu²⁺, leading to an overestimation of protein concentration. While direct studies are limited, the chemical structure of aminoguanidine, containing a hydrazine group, suggests it may act as a reducing agent, thus interfering with the assay.
Q4: How might this compound interfere with ELISA results?
Interference in ELISAs can occur through several mechanisms. A key point of interference for aminoguanidine is its potential to inhibit the enzymatic activity of horseradish peroxidase (HRP), a common enzyme conjugate used for signal generation in ELISAs. Additionally, aminoguanidine has been shown to generate hydrogen peroxide in vitro, which could affect the stability of the HRP substrate and lead to inaccurate results.[9]
Q5: At what concentrations is this compound typically used in experiments?
The concentration of aminoguanidine can vary significantly depending on the experimental context. For selective inhibition of AGE formation in vitro, concentrations should ideally not exceed 500 µM.[6] However, other in vitro studies investigating AGEs inhibition have used concentrations as high as 5 mM and 10 mM.[7] In animal studies, aminoguanidine has been administered in drinking water at a concentration of 1 g/L.[2] The peak plasma concentration in clinical trials was approximately 50 µM.[6]
Troubleshooting Guides
BCA Protein Assay Interference
Problem: My protein concentrations are unexpectedly high in samples containing this compound when measured by the BCA assay.
Possible Cause: this compound may be acting as a reducing agent, leading to a false-positive signal.
Solutions:
-
Sample Dilution: If the protein concentration is sufficiently high, diluting the sample can lower the aminoguanidine concentration to a non-interfering level.
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Create a Specific Standard Curve: Prepare your protein standards in the same buffer, including the same concentration of this compound as your samples. This will help to correct for the background signal produced by aminoguanidine.
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Alternative Protein Quantification Methods: Switch to a protein assay method that is not based on copper reduction, such as the Bradford assay.
-
Removal of Aminoguanidine: For critical applications, consider removing aminoguanidine from the sample prior to the assay using methods like dialysis or buffer exchange chromatography.
ELISA Interference
Problem: I am observing lower than expected signal or inconsistent results in my HRP-based ELISA when samples contain this compound.
Possible Cause: Aminoguanidine may be inhibiting the enzymatic activity of HRP or reacting with components of the substrate solution.
Solutions:
-
Increase HRP Conjugate Concentration: A slight increase in the concentration of the HRP-conjugated antibody may overcome partial inhibition. This should be optimized to avoid increasing background signal.
-
Alternative Enzyme Conjugate: Consider using an ELISA system with a different enzyme conjugate, such as alkaline phosphatase (AP).
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Sample Dilution: Diluting the sample can reduce the concentration of aminoguanidine to a level where its inhibitory effect on HRP is minimized.
-
Control for Substrate Effects: Include control wells with aminoguanidine and the HRP substrate (without the analyte and antibodies) to assess any direct reaction that may contribute to background or signal instability.
-
Aminoguanidine Removal: Prior to performing the ELISA, remove aminoguanidine from your samples using techniques like dialysis or desalting columns.
Quantitative Data Summary
| Parameter | Concentration | Context | Reference |
| Selective AGE Inhibition (in vitro) | < 500 µM | Recommended for selective action | [6] |
| AGE Inhibition (in vitro) | 5 mM - 10 mM | Effective in inhibiting AGE formation | [7] |
| In vivo Administration (mice) | 1 g/L in drinking water | Glomerulosclerosis study | [2] |
| Peak Plasma Concentration (clinical trial) | ~ 50 µM | Human pharmacokinetic data | [6] |
Experimental Protocols
Protocol 1: Mitigation of BCA Assay Interference by Standard Curve Matching
Objective: To accurately quantify protein in the presence of a known concentration of this compound.
Methodology:
-
Prepare Protein Standards: Prepare a serial dilution of a known protein standard (e.g., BSA) in a buffer that does not contain this compound.
-
Prepare Aminoguanidine-Containing Standards: Prepare an identical set of protein standards in the same buffer, but supplemented with the same concentration of this compound as your experimental samples.
-
Prepare Samples: Ensure your unknown samples are in the same buffer containing this compound.
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Perform BCA Assay: Follow the manufacturer's instructions for the BCA assay, running both sets of standards and your unknown samples on the same plate.
-
Data Analysis: Generate two standard curves. Use the standard curve prepared without aminoguanidine to assess the degree of interference. Use the standard curve prepared with aminoguanidine to calculate the protein concentration of your unknown samples. The background absorbance from the aminoguanidine will be inherently subtracted during this calculation.
Protocol 2: Removal of this compound using Desalting Columns
Objective: To remove this compound from protein samples prior to performing a sensitive downstream assay.
Methodology:
-
Select a Desalting Column: Choose a spin desalting column with a molecular weight cutoff (MWCO) that is appropriate for your protein of interest (e.g., a 7K MWCO column is suitable for proteins larger than 7 kDa).
-
Equilibrate the Column: Equilibrate the desalting column with a buffer that is compatible with your downstream assay (e.g., PBS for ELISA). Follow the manufacturer's instructions for equilibration, which typically involves centrifugation steps.
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Apply the Sample: Load your protein sample containing this compound onto the equilibrated column.
-
Elute the Protein: Centrifuge the column according to the manufacturer's protocol. The larger protein molecules will be eluted in the void volume, while the smaller this compound molecules will be retained in the column matrix.
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Assay the Sample: Your eluted sample is now ready for use in your BCA assay or ELISA.
Visualizations
Caption: Aminoguanidine inhibits the inducible Nitric Oxide Synthase (iNOS) pathway.
Caption: Aminoguanidine inhibits Advanced Glycation End-product (AGE) formation.
Caption: A logical workflow for troubleshooting aminoguanidine assay interference.
References
- 1. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoguanidine reduces glomerular inducible nitric oxide synthase (iNOS) and transforming growth factor-beta 1 (TGF-beta1) mRNA expression and diminishes glomerulosclerosis in NZB/W F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminoguanidine: a drug proposed for prophylaxis in diabetes inhibits catalase and generates hydrogen peroxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
aminoguanidine sulfate clinical trial limitations and side effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the clinical trial limitations and side effects of aminoguanidine sulfate (also known as pimagedine).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Aminoguanidine is an inhibitor of the formation of advanced glycation end products (AGEs).[1] It is a nucleophilic compound that reacts with alpha,beta-dicarbonyl compounds like methylglyoxal, glyoxal, and 3-deoxyglucosone, preventing them from forming cross-links with proteins.[2] The accumulation of AGEs is implicated in the pathogenesis of diabetic complications, such as nephropathy and retinopathy.
Q2: Why were the major clinical trials for aminoguanidine in diabetic nephropathy terminated prematurely?
The clinical trials for aminoguanidine (pimagedine) in diabetic nephropathy were terminated early due to a combination of safety concerns and an apparent lack of efficacy.[2][3]
Q3: What were the primary efficacy limitations observed in the aminoguanidine clinical trials?
In a large, randomized, double-masked, placebo-controlled study in 690 patients with type 1 diabetes mellitus and nephropathy, aminoguanidine did not demonstrate a statistically significant beneficial effect on the primary endpoint, which was the time to doubling of serum creatinine (p = 0.099).[4] While there was a trend towards a slower decline in glomerular filtration rate and a reduction in proteinuria, the primary goal for preventing the progression of overt nephropathy was not met.[4]
Troubleshooting Guide for Experimental Issues
Issue 1: Difficulty in replicating the renoprotective effects of aminoguanidine observed in preclinical studies.
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Possible Cause: The clinical efficacy of aminoguanidine appears to be less robust than what was observed in animal models. The ACTION II trial, a large study in patients with type 2 diabetic nephropathy, was terminated early, suggesting that the positive preclinical results did not translate to this patient population.[5]
-
Troubleshooting Steps:
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Review Preclinical vs. Clinical Data: Critically evaluate the differences in study design, patient populations, and drug dosages between the preclinical studies and the human clinical trials.
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Consider Alternative Endpoints: While the primary endpoint of doubling serum creatinine was not met in the type 1 diabetes trial, there were positive effects on secondary endpoints like proteinuria and retinopathy.[4] Your experimental design could focus on these more responsive measures.
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Investigate Dose-Response: The clinical trials used specific doses (150 mg and 300 mg twice daily).[4] It is possible that the optimal therapeutic window was not achieved.
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Issue 2: Observing unexpected adverse events in an experimental model.
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Possible Cause: Aminoguanidine has a known profile of side effects that were identified in clinical trials. Your model might be sensitive to these off-target effects.
-
Troubleshooting Steps:
-
Monitor for Key Side Effects: Be vigilant for signs of liver function abnormalities, gastrointestinal issues, flu-like symptoms, anemia, and vasculitis, as these were reported in human trials.
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Assess Renal Function Closely: A rare but serious side effect of glomerulonephritis was observed in patients on high-dose aminoguanidine.[4] Monitor renal parameters in your model carefully.
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Evaluate Nutritional Status: Preclinical studies suggest that the effects of aminoguanidine can be influenced by the nutritional state of the subject. Ensure consistent and controlled dietary conditions in your experiments.
-
Quantitative Data from Clinical Trials
Table 1: Efficacy Outcomes of Aminoguanidine in Type 1 Diabetic Nephropathy
| Endpoint | Placebo Group | Aminoguanidine Group (Combined Doses) | p-value |
| Doubling of Serum Creatinine | 26% (61/236) | 20% (91/454) | 0.099 |
| Progression of Retinopathy (≥3 steps) | 16% (28/179) | 10% (31/324) | 0.030 |
| Mean Reduction in Proteinuria (at 36 months) | 35 mg/24h | 732 mg/24h (low dose), 329 mg/24h (high dose) | ≤ 0.001 |
| Decrease in eGFR (at 36 months) | 9.80 ml/min/1.73 m² | 6.26 ml/min/1.73 m² | 0.05 |
Data from the randomized, double-masked, placebo-controlled study in patients with type 1 diabetes mellitus and nephropathy.[4]
Table 2: Reported Side Effects of Aminoguanidine in Clinical Trials
| Side Effect | Incidence/Details |
| Glomerulonephritis | 3 patients on high-dose (300 mg twice daily) aminoguanidine, 0 in low-dose and placebo groups.[4] |
| Liver Function Abnormalities | Reported as a side effect. |
| Flu-like Symptoms | Reported as a side effect. |
| Gastrointestinal Alterations | Reported as a side effect. |
| Vasculitis | Reported as a rare side effect. |
| Anemia | Reported as a side effect. |
Experimental Protocols
Protocol: Aminoguanidine Administration in a Clinical Trial for Type 1 Diabetic Nephropathy
-
Study Design: Randomized, double-masked, placebo-controlled.
-
Patient Population: 690 patients with type 1 diabetes mellitus, nephropathy, and retinopathy.[4]
-
Treatment Arms:
-
Duration: 2-4 years.[4]
-
Primary Endpoint: Time to doubling of serum creatinine.[4]
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Secondary Endpoints: Evaluations of proteinuria, kidney function, and retinopathy.[4]
Visualizations
Caption: Mechanism of action of aminoguanidine.
Caption: Aminoguanidine clinical trial workflow and outcomes.
References
- 1. Pimagedine: a novel therapy for diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized trial of an inhibitor of formation of advanced glycation end products in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and baseline characteristics for the aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aminoguanidine-Induced Vitamin B6 Deficiency in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating aminoguanidine-induced vitamin B6 deficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind aminoguanidine-induced vitamin B6 deficiency?
A1: Aminoguanidine induces vitamin B6 deficiency primarily by reacting with pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6. The hydrazine group of aminoguanidine forms a stable Schiff base with the aldehyde group of PLP. This reaction inactivates PLP, rendering it unavailable as a crucial coenzyme for numerous metabolic reactions.
Q2: What are the common signs of vitamin B6 deficiency in rodent models treated with aminoguanidine?
A2: While overt clinical signs may vary depending on the dose and duration of aminoguanidine administration, researchers should monitor for dermatological issues, neurological signs such as an abnormal gait, and changes in body weight.[1] Biochemical markers are more sensitive indicators and include decreased plasma and tissue levels of PLP and reduced activity of PLP-dependent enzymes like aminotransferases.
Q3: How can I prevent or mitigate vitamin B6 deficiency in my aminoguanidine-treated animal models?
A3: Co-administration of pyridoxine (a form of vitamin B6) has been attempted, but it may not be effective and could even lead to an excess formation of the inactive PLP-aminoguanidine adduct.[2] A more promising approach is the use of a pre-formed pyridoxal-aminoguanidine adduct. This compound retains the therapeutic effects of aminoguanidine, such as inhibiting advanced glycation end-product formation, without depleting endogenous vitamin B6 levels.[3] In fact, this adduct has shown superior efficacy in preventing diabetic neuropathy and cataracts in rats compared to aminoguanidine alone.[3][4]
Q4: Besides direct PLP depletion, are there other effects of aminoguanidine I should be aware of in my experiments?
A4: Yes, aminoguanidine has several other biological activities. It is a known inhibitor of inducible nitric oxide synthase (iNOS) and diamine oxidase.[5] These inhibitory effects can influence inflammatory and vascular responses in your experimental model and should be considered when interpreting results.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected reduction in PLP levels after aminoguanidine administration.
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Possible Cause: Insufficient dose or duration of aminoguanidine treatment.
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Solution: Ensure the dose and administration period are consistent with established protocols. For example, administration of 7 mM aminoguanidine in the drinking water of mice for 18 weeks has been shown to cause a significant decrease in liver PLP levels.[2]
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Possible Cause: Issues with the formulation or stability of aminoguanidine in the drinking water.
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Solution: Prepare fresh aminoguanidine solutions regularly and protect them from light to prevent degradation. Ensure accurate calculation of the concentration in the drinking water.
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Possible Cause: Variability in water consumption among animals.
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Solution: Monitor individual water intake to ensure consistent dosing. If variability is high, consider alternative administration routes such as oral gavage for more precise dosing.
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Problem 2: Difficulty in accurately measuring PLP levels in tissue or plasma samples from aminoguanidine-treated animals.
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Possible Cause: Interference from the aminoguanidine-PLP adduct during HPLC analysis.
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Solution: Optimize your HPLC method to ensure clear separation of the PLP peak from the adduct peak. This may involve adjusting the mobile phase composition, gradient, or using a different column. While specific interference from the adduct isn't widely reported as a major issue in standard PLP assays, being mindful of peak purity is crucial.
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Possible Cause: Degradation of PLP during sample collection and processing.
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Solution: PLP is sensitive to light and temperature.[2] Collect and process samples under low-light conditions and keep them on ice. For long-term storage, samples should be kept at -80°C.
-
-
Possible Cause: Poor peak shape (e.g., tailing) in HPLC chromatograms.
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Solution: This can be due to interactions between the phosphate group of PLP and the silica-based column. Using an ion-pairing reagent in the mobile phase or adjusting the pH can improve peak shape.[2]
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Problem 3: Unexpected changes in liver enzymes (ALT, AST) in aminoguanidine-treated animals.
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Possible Cause: Aminoguanidine can have hepatoprotective or, in some contexts, confounding effects on liver enzymes. For instance, aminoguanidine has been shown to reduce elevated ALT and AST levels in models of liver injury.[6][7][8][9]
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Solution: When assessing vitamin B6 deficiency through PLP-dependent enzyme activity, it is crucial to measure the enzyme activity directly in tissue homogenates, both with and without the addition of exogenous PLP. This allows for the calculation of the apoenzyme to holoenzyme ratio, providing a more direct measure of functional vitamin B6 status. Relying solely on serum ALT and AST levels can be misleading due to aminoguanidine's other biological effects.
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Data Presentation
Table 1: Effect of Aminoguanidine on Pyridoxal 5'-Phosphate (PLP) Levels and Adduct Formation in Mice
| Parameter | Control Group | Aminoguanidine-Treated Group | Reference |
| Liver PLP (nmol/g wet tissue) | 17.4 ± 1.3 | 4.0 ± 1.4 | [2] |
| Liver PLP-AG Adduct (nmol/g tissue) | Not Detected | 12.1 ± 1.6 | [2] |
| Kidney PLP-AG Adduct (nmol/g tissue) | Not Detected | 3.8 ± 0.64 | [2] |
| Data are presented as mean ± SD. Treatment involved administration of 7 mM aminoguanidine in drinking water for 18 weeks. |
Table 2: Effect of Aminoguanidine on Liver Function Parameters in a Rat Model of CCl4-Induced Liver Injury
| Parameter | CCl4-Treated Group | CCl4 + Aminoguanidine-Treated Group | p-value | Reference |
| AST (U/L) | 285.4 ± 25.1 | 162.8 ± 18.3 | < 0.001 | [7] |
| ALT (U/L) | 198.6 ± 15.7 | 115.2 ± 12.9 | < 0.01 | [7] |
| Data are presented as mean ± SD. Aminoguanidine was administered at a dose of 150 mg/kg, i.p., for 10 days prior to CCl4 exposure. |
Experimental Protocols
Protocol 1: Induction of Vitamin B6 Deficiency in Mice with Aminoguanidine
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Animal Model: Male mice.
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Aminoguanidine Administration: Dissolve aminoguanidine in the drinking water at a concentration of 7 mM.
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Duration: Provide the aminoguanidine-containing water ad libitum for 18 weeks.
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Control Group: Provide regular drinking water.
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Outcome Measurement: At the end of the study period, collect liver and kidney tissues for the analysis of PLP levels and the formation of the PLP-aminoguanidine adduct.[2]
Protocol 2: Measurement of PLP in Plasma/Tissue by HPLC
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Sample Preparation:
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Homogenize tissue samples in a suitable buffer.
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Precipitate proteins using trichloroacetic acid (TCA).
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Centrifuge to collect the supernatant.
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Protect samples from light and keep them on ice throughout the process.[2]
-
-
Derivatization (Pre-column):
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React the sample with semicarbazide to form a fluorescent semicarbazone derivative of PLP. This enhances detection sensitivity.[10]
-
-
HPLC Analysis:
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Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The pH should be optimized to ensure good peak shape.
-
Detection: Fluorescence detector.
-
-
Quantification:
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Generate a standard curve using known concentrations of PLP.
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Calculate the PLP concentration in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Mechanism of aminoguanidine-induced vitamin B6 deficiency.
Caption: Experimental workflow for studying aminoguanidine's effect on B6.
Caption: Troubleshooting logic for inconsistent PLP measurements.
References
- 1. Dietary Vitamin B6 Deficiency Impairs Gut Microbiota and Host and Microbial Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyridoxal-aminoguanidine adduct is more effective than aminoguanidine in preventing neuropathy and cataract in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological effects of aminoguanidine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoguanidine Improved Liver Function and Attenuated Oxidative Stress in Hypothyroid Rats by Propylthiouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Aminoguanidine Improved Liver Function and Attenuated Oxidative Stress in Hypothyroid Rats by Propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aminoguanidine Use in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of aminoguanidine in animal studies, with a specific focus on minimizing potential hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: Is aminoguanidine hepatotoxic in animal models?
A1: While many studies highlight the hepatoprotective effects of aminoguanidine against various toxins, some evidence suggests that it may exhibit a dose-dependent toxicity.[1][2][3] One study noted an "inverted dose-response," where a higher dose (100 mg/kg) was less effective in protecting against liver damage than a lower dose (50 mg/kg), hinting at potential pro-oxidant effects or saturation of protective pathways at higher concentrations.[1] Another study on diabetic rats, however, found no evidence of hepatotoxicity at a dosage of 1 g/L in drinking water.[4][5] Therefore, while not overtly hepatotoxic at commonly used therapeutic doses in many models, the potential for liver injury, particularly at higher concentrations, should be considered.
Q2: What is the primary mechanism of aminoguanidine's action related to the liver?
A2: Aminoguanidine's primary mechanism involves the selective inhibition of inducible nitric oxide synthase (iNOS), which is often upregulated during inflammatory processes and contributes to oxidative stress.[1][6] By inhibiting iNOS, aminoguanidine reduces the production of nitric oxide (NO), a mediator implicated in the pathology of various forms of liver injury.[7][8][9] Additionally, aminoguanidine has antioxidant properties, helping to mitigate oxidative damage by reducing lipid peroxidation and protein carbonylation, and preserving endogenous antioxidant defenses.[1][10][11][12]
Q3: What are the signs of potential hepatotoxicity to monitor in animals receiving aminoguanidine?
A3: Researchers should monitor both clinical and biochemical signs. Clinical signs may include changes in body weight, food and water consumption, and general appearance or behavior.[1] Biochemical indicators are crucial and include serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[6][9] Elevated levels of these enzymes can indicate hepatocellular damage.
Q4: How can I select an appropriate dose of aminoguanidine to minimize the risk of hepatotoxicity?
A4: Dose selection is critical. The optimal effective and safe dose can be model-dependent. For instance, in a mouse model of arsenic-induced liver injury, 50 mg/kg/day administered intraperitoneally (i.p.) was found to be optimally protective, while 100 mg/kg/day was less effective.[1][2] In studies using rat models of liver injury induced by toxins like carbon tetrachloride or thioacetamide, doses ranging from 25 mg/kg to 150 mg/kg (i.p.) have been shown to be protective.[11][13][14][15] A thorough review of the literature for your specific animal model and disease state is recommended. Starting with a lower dose and performing dose-escalation studies while monitoring liver function markers is a prudent approach.
Q5: Are there any known interactions of aminoguanidine that could affect the liver?
A5: While specific drug-drug interaction studies focusing on hepatotoxicity are not extensively detailed in the provided results, the potential for interactions exists. As aminoguanidine modulates oxidative stress and inflammation, it could theoretically interact with other compounds that affect these pathways. Caution is advised when co-administering aminoguanidine with other drugs that have a known potential for hepatotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Elevated ALT/AST levels in the aminoguanidine control group. | The dose of aminoguanidine may be too high for the specific animal strain or model, leading to direct hepatotoxicity. | 1. Review the literature for dose-ranging studies in your model. 2. Consider reducing the dose of aminoguanidine. 3. Perform a pilot study with a vehicle control and multiple aminoguanidine dose groups to establish a no-observed-adverse-effect level (NOAEL) for the liver.[1] |
| Unexpected variability in liver enzyme data within the same treatment group. | Inconsistent administration of aminoguanidine (e.g., intraperitoneal injection causing localized inflammation or variable absorption). | 1. Ensure proper and consistent administration technique. 2. Check the stability and solubility of your aminoguanidine solution. |
| Histopathology of the liver shows unexpected mild inflammation or cellular changes in the aminoguanidine group. | This could be an early indicator of a dose-related adverse effect. | 1. Correlate histological findings with biochemical markers (ALT/AST). 2. If markers are also elevated, a dose reduction is warranted. 3. Consider including additional control groups to differentiate between vehicle effects and compound effects. |
Data Summary Tables
Table 1: Effective Doses of Aminoguanidine in Rodent Models of Liver Injury
| Animal Model | Hepatotoxic Agent | Aminoguanidine Dose | Route of Administration | Observed Effect | Reference |
| Mice | Arsenic (50 ppm) | 50 mg/kg/day | i.p. | Optimal reduction in oxidative stress and improved histology. | [1][2] |
| Mice | Arsenic (50 ppm) | 100 mg/kg/day | i.p. | Less protective than 50 mg/kg dose. | [1][2] |
| Rats | Carbon Tetrachloride | 150 mg/kg/day | i.p. | Significant reduction in ALT, AST, and oxidative stress markers. | [10][11][12] |
| Mice | Carbon Tetrachloride | 50 mg/kg | i.p. | Protection against hepatic necrosis and reduced serum aminotransferases. | [8] |
| Rats | Thioacetamide | 50 mg/kg | i.p. | Diminished severity of liver injury and reduced oxidative stress. | [13][15] |
| Rats | Lipopolysaccharide (LPS) | 50, 100, 150 mg/kg | i.p. | Attenuated increases in ALT and AST. | [7][9] |
| Rats | Propylthiouracil (PTU) | 10, 20, 30 mg/kg | i.p. | Dose-dependent reduction in ALT and AST. | [6] |
| Rats | Bile Duct Ligation | 25 mg/kg/day | Not specified | Attenuated liver damage. | [14] |
Table 2: Effects of Aminoguanidine on Key Biomarkers of Hepatotoxicity and Oxidative Stress
| Biomarker | Effect of Hepatotoxic Agent | Effect of Aminoguanidine Treatment | References |
| ALT (Alanine Aminotransferase) | Increase | Decrease | [6][9][11] |
| AST (Aspartate Aminotransferase) | Increase | Decrease | [6][9][11] |
| MDA (Malondialdehyde) | Increase | Decrease | [1][9][13] |
| GSH (Glutathione) | Decrease | Increase/Preservation | [11][13] |
| SOD (Superoxide Dismutase) | Decrease | Increase/Preservation | [6][9] |
| CAT (Catalase) | Decrease | Increase/Preservation | [6][9] |
| TNF-α (Tumor Necrosis Factor-alpha) | Increase | Decrease | [10][11][12] |
| IL-6 (Interleukin-6) | Increase | Decrease | [9][10][11][12] |
| NO (Nitric Oxide) | Increase | Decrease | [7][9] |
Experimental Protocols
Protocol 1: Assessment of Liver Function Markers
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Animal Dosing: Administer aminoguanidine and the hepatotoxic agent according to the experimental design. Include a vehicle control group and an aminoguanidine-only control group to assess baseline effects.
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Blood Collection: At the end of the study period, collect blood from animals via appropriate methods (e.g., cardiac puncture under anesthesia).
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Serum Separation: Allow blood to clot and then centrifuge to separate the serum.
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Biochemical Analysis: Use commercial assay kits to measure the activity of ALT and AST in the serum samples according to the manufacturer's instructions.
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Data Analysis: Compare the mean ALT and AST levels between treatment groups. A significant increase in the aminoguanidine-only group compared to the vehicle control may indicate potential hepatotoxicity.
Protocol 2: Evaluation of Oxidative Stress in Liver Tissue
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Tissue Collection: Following blood collection, perfuse the liver with cold saline to remove remaining blood and excise the organ.
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Homogenate Preparation: Weigh a portion of the liver tissue and homogenize it in an appropriate buffer (e.g., phosphate buffer).
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Oxidative Stress Assays: Use the liver homogenate to perform assays for:
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Lipid Peroxidation: Measure malondialdehyde (MDA) levels using a TBARS (Thiobarbituric Acid Reactive Substances) assay kit.
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Antioxidant Enzymes: Measure the activity of superoxide dismutase (SOD) and catalase (CAT) using specific assay kits.
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Reduced Glutathione: Measure the concentration of glutathione (GSH) using a commercially available kit.
-
-
Data Analysis: Normalize the results to the protein concentration of the homogenate. Compare the levels of oxidative stress markers and antioxidant enzyme activities across all experimental groups.
Visualizations
Caption: Mechanism of Aminoguanidine's Hepatoprotective Action.
Caption: Workflow for Monitoring Potential Aminoguanidine Hepatotoxicity.
References
- 1. Aminoguanidine attenuates arsenic-induced hepatic oxidative stress: Dose-dependent effects in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoguanidine attenuates arsenic-induced hepatic oxidative stress: Dose-dependent effects in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The action of aminoguanidine on the liver of trained diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aminoguanidine Improved Liver Function and Attenuated Oxidative Stress in Hypothyroid Rats by Propylthiouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Protective effect of aminoguanidine, a nitric oxide synthase inhibitor, against carbon tetrachloride induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effect of aminoguanidine against lipopolysaccharide-induced hepatotoxicity and liver dysfunction in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The hepatoprotective effect of aminoguanidine in acute liver injury caused by CCl4 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The hepatoprotective effect of aminoguanidine in acute liver injury caused by CCl4 in rats | FSU Digital Repository [repository.lib.fsu.edu]
- 13. Influence of aminoguanidine on parameters of liver injury and regeneration induced in rats by a necrogenic dose of thioacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic administration of aminoguanidine reduces vascular nitric oxide production and attenuates liver damage in bile duct-ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of aminoguanidine on parameters of liver injury and regeneration induced in rats by a necrogenic dose of thioacetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aminoguanidine Interference with Creatinine Measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from aminoguanidine in creatinine assays.
Frequently Asked Questions (FAQs)
Q1: What is aminoguanidine and why might it interfere with creatinine measurement?
Aminoguanidine is a small molecule that has been investigated for its role in inhibiting advanced glycation end product (AGE) formation and as a selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Structurally, it is a guanidino compound.[3] This is significant because the Jaffe method for creatinine measurement, which is based on the reaction of creatinine with alkaline picrate, is known to be susceptible to interference from other non-creatinine chromogens, including some guanidino compounds.[4][5] While direct studies on aminoguanidine are limited, its chemical similarity to other interfering substances suggests a potential for cross-reactivity.
Q2: Which creatinine measurement methods are most likely to be affected by aminoguanidine?
The Jaffe method is the most likely to be affected. This method involves the reaction of creatinine with picric acid in an alkaline solution to form a colored complex.[6][7] The reaction is not entirely specific to creatinine, and other compounds with similar chemical structures or reactivity, known as "pseudo-chromogens," can also react and cause falsely elevated results.[4]
Enzymatic methods are generally more specific for creatinine and are less prone to interference.[8][9] These assays use enzymes like creatininase, creatinase, and sarcosine oxidase to produce a measurable signal proportional to the creatinine concentration. However, no method is entirely free from interference, and it is always advisable to validate the assay in the presence of the investigational compound.[8]
Q3: What is the potential mechanism of aminoguanidine interference with the Jaffe reaction?
While not definitively studied for aminoguanidine, the interference in the Jaffe reaction is often due to the presence of a reactive carbonyl group or a similar chemical moiety that can react with picric acid under alkaline conditions to form a colored product, thus adding to the absorbance reading and falsely elevating the measured creatinine concentration.[10] Given that aminoguanidine is a highly reactive molecule, it is plausible that it or its metabolites could participate in such a reaction.
Q4: Are there any studies showing aminoguanidine does not interfere with creatinine measurement?
Some studies investigating the physiological effects of aminoguanidine have reported creatinine levels without mentioning any analytical interference. For instance, a study on the renoprotective effects of aminoguanidine in a model of renal ischemia and reperfusion injury measured serum creatinine levels and did not report any analytical complications.[11] Similarly, a study on diabetic rats treated with aminoguanidine also measured creatinine as an endpoint without noting interference.[1] However, these studies were not designed to specifically investigate analytical interference, and the creatinine method used was not always specified. Therefore, the absence of reported interference is not conclusive proof that it does not occur.
Troubleshooting Guides
Issue: Unexpectedly high creatinine levels in samples containing aminoguanidine when using the Jaffe method.
Possible Cause: Positive interference from aminoguanidine acting as a non-creatinine chromogen.
Troubleshooting Steps:
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Confirm the Method: Verify that the creatinine assay being used is the Jaffe method.
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Use an Alternative Method: Re-assay the samples using a more specific enzymatic creatinine method. A significant difference in results between the two methods would suggest interference in the Jaffe assay.
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Perform a Spiking Study: To confirm the interference, perform a spiking study as detailed in the "Experimental Protocols" section below. This involves adding known concentrations of aminoguanidine to a baseline sample and observing the effect on the measured creatinine concentration.
-
Sample Dilution: In some cases, diluting the sample may reduce the impact of the interfering substance, though this may also lower the creatinine concentration below the limit of detection.
Quantitative Data on Interference
As there is a lack of published, direct quantitative data on aminoguanidine interference with creatinine assays, the following tables are provided as templates for researchers to present their own findings from validation studies.
Table 1: Hypothetical Data from a Spiking Recovery Study Using the Jaffe Method
| Base Creatinine (mg/dL) | Aminoguanidine Spiked (µg/mL) | Measured Creatinine (mg/dL) | Apparent Creatinine Increase (mg/dL) | % Interference |
| 1.0 | 0 | 1.02 | - | - |
| 1.0 | 10 | 1.15 | 0.13 | 13% |
| 1.0 | 50 | 1.58 | 0.56 | 56% |
| 1.0 | 100 | 2.10 | 1.08 | 108% |
| 5.0 | 0 | 5.05 | - | - |
| 5.0 | 10 | 5.18 | 0.13 | 2.6% |
| 5.0 | 50 | 5.61 | 0.56 | 11.2% |
| 5.0 | 100 | 6.13 | 1.08 | 21.6% |
Table 2: Hypothetical Data from a Method Comparison Study
| Sample ID | Jaffe Method Creatinine (mg/dL) | Enzymatic Method Creatinine (mg/dL) | Absolute Difference (mg/dL) | % Difference |
| Control 1 | 1.1 | 1.05 | 0.05 | 4.8% |
| Control 2 | 4.8 | 4.7 | 0.1 | 2.1% |
| Aminoguanidine Sample 1 | 2.5 | 1.2 | 1.3 | 108.3% |
| Aminoguanidine Sample 2 | 6.2 | 4.9 | 1.3 | 26.5% |
Experimental Protocols
Protocol 1: Evaluation of Aminoguanidine Interference in Creatinine Assays (Based on CLSI EP07 Guidelines)
This protocol outlines the steps to assess the potential interference of aminoguanidine with a specific creatinine measurement method.[12][13][14]
1. Materials:
- Aminoguanidine hydrochloride (ensure high purity)
- Pooled normal human serum or plasma
- Creatinine standard solution
- Your laboratory's creatinine assay reagents and analyzer (e.g., Beckman Coulter AU series, Roche Cobas)[15][16]
- Calibrated pipettes and laboratory glassware
- Saline or appropriate diluent
2. Preparation of Solutions:
- Creatinine Pools: Prepare two pools of serum with different creatinine concentrations (e.g., one within the normal range, ~1 mg/dL, and one at a higher, clinically relevant concentration, ~5 mg/dL).
- Aminoguanidine Stock Solution: Prepare a concentrated stock solution of aminoguanidine in the same matrix as the sample (e.g., serum or saline). The stability of aminoguanidine in aqueous solutions should be considered; fresh solutions are recommended.[17]
3. Experimental Procedure (Paired-Difference Study):
- For each creatinine pool, create a set of test samples by spiking with increasing concentrations of aminoguanidine.
- Create a corresponding set of control samples by adding an equal volume of the diluent (without aminoguanidine).
- The final concentrations of aminoguanidine should cover the expected therapeutic or experimental range.
- Measure the creatinine concentration in all test and control samples in triplicate.
4. Data Analysis:
- Calculate the mean creatinine concentration for each sample.
- Determine the difference in creatinine concentration between the aminoguanidine-spiked sample and its corresponding control sample.
- Calculate the percentage of interference:
- % Interference = [(Creatinine_spiked - Creatinine_control) / Creatinine_control] * 100
- Plot the apparent creatinine concentration versus the aminoguanidine concentration to assess the dose-dependency of the interference.
5. Acceptance Criteria:
- The interference is considered significant if the difference between the test and control samples exceeds a pre-defined limit, which is typically based on the allowable total error for the creatinine assay.
Visualizations
Caption: Potential interference of aminoguanidine in the Jaffe reaction.
Caption: Enzymatic creatinine assay pathway, highlighting higher specificity.
Caption: Troubleshooting workflow for suspected aminoguanidine interference.
References
- 1. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide-inhibitory effect of aminoguanidine on renal function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoguanidine | CH6N4 | CID 2146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Creatinine Estimation and Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity of creatine kinase for guanidino substrates. Kinetic and proton nuclear magnetic relaxation rate studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Creatinine determination according to Jaffe—what does it stand for? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlas-medical.com [atlas-medical.com]
- 8. Interferences in current methods for measurements of creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. saudijournals.com [saudijournals.com]
- 10. Primer on Drug Interferences with Test Results | Basicmedical Key [basicmedicalkey.com]
- 11. mdpi.com [mdpi.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Clinical Laboratory Testing Interference | CLSI [clsi.org]
- 14. researchgate.net [researchgate.net]
- 15. beckmancoulter.com [beckmancoulter.com]
- 16. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 17. 盐酸氨基胍 98 - 多种规格可供选择 [sigmaaldrich.com]
Technical Support Center: Aminoguanidine Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the preparation, storage, and long-term stability of aminoguanidine stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing aminoguanidine stock solutions?
The choice of solvent depends on the intended application and required storage duration.
-
For long-term storage , organic solvents are recommended. Stock solutions in fresh, anhydrous DMSO can be stored for extended periods at -80°C.[1] Ethanol and dimethylformamide (DMF) are also suitable organic solvents.[2]
-
For immediate use , aqueous buffers such as PBS (pH 7.2) can be used to dissolve aminoguanidine hydrochloride directly.[2] However, aqueous solutions of aminoguanidine are unstable and it is strongly recommended to prepare them fresh for each experiment.[2] Storing aqueous solutions for more than one day is not advised.[2]
Q2: What is the solubility of aminoguanidine hydrochloride in common laboratory solvents?
Aminoguanidine hydrochloride solubility varies significantly across different solvents. Heat may be required to achieve higher concentrations in water.[3] For DMSO, using a fresh, moisture-free solvent is important as absorbed moisture can reduce solubility.[1]
Table 1: Solubility of Aminoguanidine Hydrochloride
| Solvent | Approximate Solubility |
| PBS (pH 7.2) | ~100 mg/mL[2] |
| Water | ≥ 50 mg/mL[3][4] |
| DMSO | ~5.5 mg/mL to 22 mg/mL[1][2] |
| Dimethyl Formamide (DMF) | ~5 mg/mL[2] |
| Ethanol | ~1.6 mg/mL[2] |
Q3: How should I store aminoguanidine solid and stock solutions for maximum stability?
Proper storage is critical to ensure the integrity and activity of aminoguanidine.
-
Solid Form: Aminoguanidine hydrochloride as a crystalline solid is stable for at least four years when stored at room temperature.[2] It should be kept in a dry, dark, and well-ventilated place.[5]
-
Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use vials.[1][4] These aliquots should be stored in tightly sealed containers, protected from moisture.[6][7]
Q4: What is the expected long-term stability of aminoguanidine stock solutions under different storage conditions?
The stability of aminoguanidine in solution is highly dependent on the solvent and storage temperature. Aqueous solutions are particularly unstable.
Table 2: Recommended Storage Conditions and Stability of Aminoguanidine Stock Solutions
| Solvent | Storage Temperature | Recommended Duration |
| Aqueous Buffer (e.g., PBS) | 2-8°C | Not recommended (use within one day)[2] |
| DMSO / Other Organic Solvents | -20°C | Up to 1 month[1][6][7] |
| DMSO / Other Organic Solvents | -80°C | Up to 1 year[1] |
Note: The stability data represents a general guide. For critical applications, it is advisable to perform your own stability assessments.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aminoguanidine Hydrochloride Stock Solution in DMSO
Materials:
-
Aminoguanidine hydrochloride (FW: 110.55 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance, spatula, and weighing paper
-
Vortex mixer
Procedure:
-
Safety First: Handle aminoguanidine hydrochloride in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[6]
-
Calculation: To prepare a 100 mM solution, you need 11.055 mg of aminoguanidine hydrochloride per 1 mL of DMSO.
-
Weighing: Carefully weigh out the required amount of solid aminoguanidine hydrochloride.
-
Dissolution: Add the solid to the corresponding volume of anhydrous DMSO in a sterile tube.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution if needed.[8]
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed vials.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store them at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][7]
Protocol 2: General Method for Assessing Solution Stability
This protocol provides a framework for users to validate the stability of their own aminoguanidine solutions under specific experimental conditions.
Procedure:
-
Preparation: Prepare a fresh stock solution of aminoguanidine in the desired solvent at a known concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the fresh solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration and purity. This serves as the baseline.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect them from light.[9]
-
Time-Point Analysis: At regular intervals (e.g., 1 day, 1 week, 1 month, 3 months), retrieve an aliquot from storage.
-
Sample Analysis: Allow the aliquot to reach room temperature and analyze it using the same analytical method as in Step 2.
-
Data Comparison: Compare the concentration and purity of the stored sample to the initial T=0 data. A significant decrease in concentration or the appearance of new peaks may indicate degradation.
Troubleshooting Guide
Table 3: Troubleshooting Common Issues with Aminoguanidine Solutions
| Issue | Potential Cause | Recommended Solution |
| Inconsistent biological activity or variable experimental results. | Degradation of aminoguanidine in the working solution due to improper storage or multiple freeze-thaw cycles.[4] | Prepare fresh working solutions for each experiment from a properly stored stock aliquot. Avoid repeated freezing and thawing of the main stock.[1][4] |
| Precipitate forms in the solution upon thawing. | The compound's solubility limit was exceeded at lower temperatures, or the solvent evaporated due to a loose cap. | Warm the solution gently (e.g., in a 37°C water bath) and vortex to redissolve the precipitate. Ensure vials are sealed tightly. |
| Solution appears discolored (e.g., yellowing). | Chemical degradation or oxidation of aminoguanidine. | Discard the solution. When preparing new stock, consider purging the solvent with an inert gas (e.g., nitrogen, argon) before use.[2] Store solutions protected from light.[9] |
| Difficulty dissolving the solid compound. | Using a non-optimal solvent or insufficient mixing. The solvent may have absorbed moisture, reducing its solvating power (especially DMSO).[1] | Confirm the solubility of aminoguanidine in your chosen solvent (see Table 1). Use fresh, anhydrous solvent. Gentle heating or sonication may be applied to aid dissolution.[8] |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. アミノグアニジン 塩酸塩 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. abmole.com [abmole.com]
- 5. Aminoguanidine hydrochloride | 1937-19-5 [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Aminoguanidine hydrochloride | CAS:1937-19-5 | Irreversible iNOS inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Aminoguanidine and Diamine Oxidase
Welcome to the technical support center for researchers utilizing aminoguanidine in studies involving diamine oxidase (DAO). This resource provides essential information, troubleshooting guides, and detailed protocols to ensure the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which aminoguanidine inhibits diamine oxidase (DAO)?
A1: Aminoguanidine acts as an inhibitor of diamine oxidase by binding to the copper-containing active site of the enzyme.[1] This binding prevents DAO from carrying out its normal function of oxidatively deaminating biogenic amines like histamine and putrescine.[1][2]
Q2: What are the known off-target effects of aminoguanidine that I should be aware of in my experiments?
A2: Aminoguanidine is not entirely specific to DAO and has several well-documented off-target effects. The most significant of these include:
-
Inhibition of Nitric Oxide Synthase (NOS): Aminoguanidine is a known inhibitor of NOS, particularly the inducible isoform (iNOS).[2][3][4] This can be a confounding factor in studies where nitric oxide signaling is relevant.
-
Inhibition of Advanced Glycation End Product (AGE) Formation: Aminoguanidine can inhibit the formation of AGEs, which are associated with diabetic complications and aging.[2][5][6]
-
Interaction with Polyamines: It can interact with polyamines like spermidine and influence their oxidative degradation.[1]
Q3: How can I control for the off-target effects of aminoguanidine in my experimental design?
A3: To account for aminoguanidine's lack of complete specificity, consider the following controls:
-
Use a selective iNOS inhibitor: To distinguish the effects of DAO inhibition from those of iNOS inhibition, include a control group treated with a more selective iNOS inhibitor, such as L-NIL or 1400W.
-
Measure AGEs: If your experimental system is prone to AGE formation (e.g., high glucose conditions), quantify AGE levels to determine if aminoguanidine is having a significant effect.
-
Use alternative DAO inhibitors: Consider using other DAO inhibitors in parallel experiments to confirm that the observed effects are due to DAO inhibition. However, be aware of the specificity of these alternatives as well.
-
Rescue experiments: Attempt to rescue the phenotype observed with aminoguanidine by adding the product of DAO activity (e.g., imidazole acetaldehyde for histamine metabolism) to see if it reverses the effect.
Q4: What are some alternatives to aminoguanidine for inhibiting DAO?
A4: While aminoguanidine is a commonly used DAO inhibitor, other compounds can also inhibit DAO activity. Some of these include:
-
Cadaverine: This putrefactive amine can inhibit histamine metabolism, leading to increased uptake of unmetabolized histamine.[7]
-
Other Drugs: Various drugs have been shown to inhibit DAO to differing extents, including chloroquine, clavulanic acid, cimetidine, and verapamil.[8] It is crucial to check for potential DAO-inhibiting effects of any co-administered drugs in your experiments.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results with Aminoguanidine Treatment
Q: I am seeing variable or unexpected results in my cell culture/animal model after treatment with aminoguanidine. What could be the cause?
A: This could be due to several factors. Here's a troubleshooting workflow:
-
Aminoguanidine Concentration:
-
Is the concentration too high? High concentrations of aminoguanidine can lead to cytotoxicity or more pronounced off-target effects.[9] Review the literature for concentrations used in similar experimental systems.
-
Is the concentration too low? You may not be achieving sufficient DAO inhibition. Perform a dose-response curve to determine the optimal concentration for your specific model.
-
-
Off-Target Effects:
-
Experimental Model:
-
Cell Culture: Are your cells healthy? Stressed or unhealthy cells may respond differently to treatment. Ensure proper cell culture conditions and check for mycoplasma contamination.[10]
-
Animal Models: Consider the route of administration and the pharmacokinetics of aminoguanidine in your model. Subcutaneous administration has been used effectively in rats.[11][12]
-
-
Assay Validity:
-
Is your DAO activity assay working correctly? Validate your assay with positive and negative controls.
-
Are you measuring the correct endpoint? Ensure that your method for measuring histamine or other DAO substrates is sensitive and specific.
-
Issue 2: Difficulty in Measuring DAO Activity
Q: I am having trouble getting a reliable measurement of DAO activity in my samples.
A: Measuring DAO activity can be challenging, especially in complex biological matrices like plasma or tissue extracts.[13] Here are some tips:
-
Choice of Assay:
-
Radiometric Assays: The use of radiolabeled putrescine is a classic and sensitive method.[13]
-
Coupled Assays: Assays that measure hydrogen peroxide production using horseradish peroxidase (HRP) coupling are common but can be affected by antioxidants in the sample.[13]
-
Fluorometric Assays: Newer, highly sensitive fluorometric methods are available that may be less prone to interference.[13]
-
-
Sample Preparation:
-
Proper homogenization of tissues is crucial.
-
Be mindful of substances in your sample that could interfere with the assay, such as other enzymes that produce or degrade hydrogen peroxide.[13]
-
-
Controls:
-
Always include a blank (no enzyme source) to account for background signal.
-
Use a known amount of purified DAO as a positive control.
-
Include a sample with a known DAO inhibitor (like aminoguanidine) to confirm that the measured activity is indeed from DAO.
-
Quantitative Data Summary
Table 1: Inhibitory Effects of Various Compounds on Diamine Oxidase (DAO) Activity
| Compound | Concentration Tested | % Inhibition of DAO Activity | Reference |
| Aminoguanidine | Not specified | 85% | [14] |
| Dihydralazine | Not specified | 68% | [14] |
| Cimetidine | Highest dose tested | 25% | [14] |
| Chloroquine | Pharmacologic concentrations | > 90% | [8] |
| Clavulanic acid | Pharmacologic concentrations | > 90% | [8] |
| Verapamil | Pharmacologic concentrations | ~50% | [8] |
| Isoniazid | Pharmacologic concentrations | >20% | [8] |
| Metamizole | Pharmacologic concentrations | >20% | [8] |
| Acetylcysteine | Pharmacologic concentrations | >20% | [8] |
| Amitriptyline | Pharmacologic concentrations | >20% | [8] |
| Diclofenac | Pharmacologic concentrations | <20% | [8] |
| Metoclopramide | Pharmacologic concentrations | <20% | [8] |
| Suxamethonium | Pharmacologic concentrations | <20% | [8] |
| Thiamine | Pharmacologic concentrations | <20% | [8] |
| Cyclophosphamide | Pharmacologic concentrations | No effect | [8] |
| Ibuprofen | Pharmacologic concentrations | No effect | [8] |
Detailed Experimental Protocols
Protocol 1: In Vitro Measurement of Histamine Release from Whole Blood
This protocol is adapted from a general method for measuring histamine release.[15]
Materials:
-
Heparinized whole blood
-
Allergen or secretagogue of interest
-
Aminoguanidine solution (at desired concentration)
-
Control buffer (e.g., PBS)
-
Ice bath
-
Water bath (37°C)
-
Microcentrifuge tubes
-
Histamine ELISA kit
Procedure:
-
Sample Preparation: Aliquot heparinized whole blood into microcentrifuge tubes.
-
Treatment: Add the test substance (allergen, secretagogue) and aminoguanidine (or vehicle control) to the respective tubes.
-
Incubation: Mix gently and incubate the tubes for 60 minutes at 37°C in a water bath.
-
Stopping the Reaction: Stop the release by placing the tubes in an ice bath for 10 minutes.
-
Separation: Centrifuge the tubes to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, avoiding the cell pellet.
-
Histamine Quantification: Measure the histamine concentration in the supernatant using a histamine ELISA kit, following the manufacturer's instructions.
-
Total Histamine Control: To determine the total histamine content, lyse a separate aliquot of blood and measure the histamine concentration.
-
Spontaneous Release Control: Include a control with only buffer to measure spontaneous histamine release.
-
Calculation: Express the histamine release as a percentage of the total histamine, after subtracting the spontaneous release.
Protocol 2: In Vivo Inhibition of DAO in a Rat Model
This protocol is based on a study investigating the effects of aminoguanidine on intestinal DAO activity in rats.[11][12]
Materials:
-
Aminoguanidine hydrochloride
-
Sterile saline
-
Syringes and needles for subcutaneous injection
-
Animal model (e.g., Sprague-Dawley rats)
Procedure:
-
Animal Acclimatization: Allow the animals to acclimate to the housing conditions.
-
Aminoguanidine Preparation: Dissolve aminoguanidine hydrochloride in sterile saline to the desired concentration (e.g., for a dose of 25 mg/kg).
-
Administration: Administer aminoguanidine or saline (for the control group) via subcutaneous injection daily for the duration of the experiment (e.g., 11 days).[11]
-
Tissue Collection: At the end of the experimental period, euthanize the animals and collect the tissues of interest (e.g., intestinal mucosa).
-
Homogenate Preparation: Prepare tissue homogenates for subsequent analysis.
-
DAO Activity Assay: Measure DAO activity in the tissue homogenates using a suitable assay (see Troubleshooting Guide above).
-
Other Analyses: Measure other relevant parameters, such as mucosal mass, protein and DNA content, and polyamine concentrations.[12]
Visualizations
Caption: Inhibition of histamine degradation by aminoguanidine.
Caption: General experimental workflow for studying aminoguanidine's effects.
Caption: Logic diagram for troubleshooting unexpected experimental outcomes.
References
- 1. seebeyondshop.com [seebeyondshop.com]
- 2. Biological effects of aminoguanidine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of aminoguanidine and N omega-nitro-L-arginine methyl ester on the multiple organ dysfunction caused by endotoxaemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cadaverine and aminoguanidine potentiate the uptake of histamine in vitro in perfused intestinal segments of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.co.jp]
- 11. Aminoguanidine blocks intestinal diamine oxidase (DAO) activity and enhances the intestinal adaptive response to resection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Simple, sensitive and specific quantification of diamine oxidase activity in complex matrices using newly discovered fluorophores derived from natural substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Daily variations of serum diamine oxidase and the influence of H1 and H2 blockers: a critical approach to routine diamine oxidase assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. novamedline.com [novamedline.com]
Validation & Comparative
Aminoguanidine Sulfate vs. Pyridoxamine: A Comparative Guide to Advanced Glycation End-product Inhibition
For Researchers, Scientists, and Drug Development Professionals
The formation and accumulation of Advanced Glycation End-products (AGEs) are key pathogenic processes in diabetic complications, neurodegenerative diseases, and aging. This guide provides an objective, data-driven comparison of two prominent AGE inhibitors: aminoguanidine sulfate and pyridoxamine. We delve into their mechanisms of action, present supporting experimental data from in vitro and in vivo studies, and detail the methodologies of key experiments to inform research and development decisions.
Mechanisms of Action: A Tale of Two Inhibitors
Aminoguanidine and pyridoxamine inhibit AGE formation through distinct chemical interactions with the intermediates of the Maillard reaction cascade.
Aminoguanidine , a nucleophilic hydrazine compound, is considered a classic AGE inhibitor. Its primary mechanism involves the trapping of reactive α-dicarbonyl compounds such as methylglyoxal (MGO), glyoxal (GO), and 3-deoxyglucosone (3-DG), which are key precursors to AGEs.[1][2] By reacting with these intermediates, aminoguanidine prevents them from reacting with amino groups on proteins, thus averting the formation of AGEs.[2]
Pyridoxamine , a naturally occurring form of vitamin B6, exhibits a more multifaceted mechanism of action.[3][4] It not only traps reactive carbonyl species via its amino group but also inhibits the conversion of Amadori products to AGEs, a process known as post-Amadori inhibition.[3][5][6] Furthermore, pyridoxamine can chelate transition metal ions that catalyze the oxidation of Amadori compounds and possesses antioxidant properties, scavenging reactive oxygen species (ROS) that contribute to AGE formation.[7][8][9]
Quantitative Comparison of In Vitro AGE Inhibition
The following table summarizes quantitative data on the in vitro AGE inhibitory activities of aminoguanidine and pyridoxamine. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
| Inhibitor | Assay System | Protein | Glycating Agent | IC50 Value | Reference |
| Aminoguanidine | BSA-Glucose Assay | Bovine Serum Albumin (BSA) | Glucose | 1 mM | [1][10] |
| Aminoguanidine | Fructose-induced Glycated BSA | Bovine Serum Albumin (BSA) | Fructose | ~500 µg/mL | [11] |
| Pyridoxamine | More effective than aminoguanidine in post-Amadori inhibition | Ribonuclease A, BSA | Ribose | Potent inhibitor | [5] |
In Vivo and Clinical Studies: A Summary
| Study Type | Model/Population | Key Findings | Reference |
| Aminoguanidine | Animal models of diabetes | Shown to inhibit AGE formation and prevent or ameliorate diabetic complications like nephropathy, retinopathy, and neuropathy.[1][3] | [1] |
| Aminoguanidine | Human Clinical Trial (ACTION II) | Terminated prematurely due to safety concerns and a lack of efficacy in patients with type 2 diabetes and nephropathy.[1][2] | [1] |
| Pyridoxamine | Diabetic animal models | Potent inhibitor of AGE accumulation; reduces AGEs in diabetic animals.[3][12] | [12] |
| Pyridoxamine | Patients with T2D and nephropathy | Shown to reduce AGEs.[12] | [12] |
| Pyridoxamine | Older women with Type 2 Diabetes | Tended to increase bone formation marker (P1NP), increased bone mineral density, and reduced HbA1c.[12][13][14] | [12] |
| Aminoguanidine & Pyridoxamine | In vitro on human cortical bone | Both significantly decreased AGE content and prevented subsequent biomechanical degradation.[15][16][17] | [15] |
Signaling and Reaction Pathways
The following diagrams illustrate the key pathways in AGE formation and the points of intervention for aminoguanidine and pyridoxamine.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. morelife.org [morelife.org]
- 7. mdpi.com [mdpi.com]
- 8. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. The Effects of the AGE Inhibitor Pyridoxamine on Bone in Older Women With Type 2 Diabetes: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of aminoguanidine (AG) and pyridoxamine (PM) on ageing human cortical bone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. profiles.wustl.edu [profiles.wustl.edu]
- 17. The effect of aminoguanidine (AG) and pyridoxamine (PM) on ageing human cortical bone - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanisms of Aminoguanidine: A Comparative Guide to its Validation in Genetic and Pharmacological Models
For researchers, scientists, and professionals in drug development, understanding the precise mechanisms of a therapeutic agent is paramount. Aminoguanidine, a compound known for its dual role as an inhibitor of both Advanced Glycation End-product (AGE) formation and inducible nitric oxide synthase (iNOS), has been extensively studied for its potential in mitigating diabetic complications. This guide provides an objective comparison of aminoguanidine's effects, drawing upon experimental data from both traditional pharmacological models and, crucially, genetic models that offer a deeper validation of its therapeutic targets.
Probing the Dual Action of Aminoguanidine
Aminoguanidine's therapeutic potential stems from its ability to intervene in two key pathological pathways implicated in diabetes and other inflammatory conditions. Firstly, it acts as a scavenger of reactive carbonyl species, thereby inhibiting the formation of AGEs. These AGEs are culprits in the cross-linking of proteins, leading to tissue stiffness and dysfunction, particularly in the context of diabetic complications. Secondly, aminoguanidine selectively inhibits the inducible isoform of nitric oxide synthase (iNOS), an enzyme that, when overexpressed during inflammation, produces excessive nitric oxide (NO) that can contribute to tissue damage.
Comparative Efficacy: Insights from Pharmacological versus Genetic Models
The following sections present a comparative analysis of aminoguanidine's effects in chemically-induced diabetic animal models versus genetically modified models, which allow for the specific dissection of its mechanisms of action.
Data from Pharmacological Models (Streptozotocin-Induced Diabetes in Rats)
Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas, and is commonly used to induce a model of type 1 diabetes in laboratory animals. The data below summarizes the effects of aminoguanidine in this widely used pharmacological model.
| Parameter | Control | Diabetic (STZ) | Diabetic + Aminoguanidine | Reference |
| Blood Glucose (mg/dL) | ~100 | >300 | >300 (no significant change) | [1] |
| Urinary Albumin Excretion (µ g/24h ) | Baseline | Significantly Increased | Significantly Reduced | [1] |
| Glomerular Filtration Rate (mL/min) | Normal | Increased | No significant effect | [1] |
| Systolic Blood Pressure (mmHg) | Normal | Increased | Reduced to near normal | [2] |
| Cardiac Collagen Fluorescence (AGEs) | Baseline | Increased | Significantly Reduced | [3] |
| Aortic H2O2 Production | Baseline | Increased | Significantly Attenuated | [4][5] |
| eNOS expression (heart) | Normal | Significantly Lower | Significantly Higher | [6][7] |
Validating the iNOS-Inhibitory Effect with Genetic Models
To specifically investigate the contribution of iNOS inhibition to the protective effects of aminoguanidine, studies have utilized iNOS knockout (iNOS-/-) mice. These genetic models provide a clean background to assess whether the drug's effects are indeed mediated through the iNOS pathway.
| Experimental Model | Outcome Measure | Wild-Type + Aminoguanidine | iNOS Knockout + Aminoguanidine | Conclusion | Reference |
| Cerebral Ischemia | Infarct Volume | Reduced | No effect | Aminoguanidine's neuroprotective effect is mediated by iNOS inhibition. | |
| Lupus Nephritis (NZB/W F1 mice) | Glomerulosclerosis | Reduced | Not Applicable | Aminoguanidine reduces glomerular iNOS and protects against glomerulosclerosis. | |
| Renal Ischemia-Reperfusion Injury | iNOS mRNA expression | Upregulation prevented | Not Applicable | Aminoguanidine's antioxidant effect prevents iNOS upregulation. | [8] |
Dissecting the Role of AGEs with RAGE Knockout Models
The receptor for advanced glycation end products (RAGE) is a key mediator of AGE-induced cellular dysfunction. By using RAGE knockout (RAGE-/-) mice, researchers can differentiate the effects of aminoguanidine on AGE formation from the downstream signaling initiated by RAGE activation.
| Experimental Model | Outcome Measure | Wild-Type + Aminoguanidine | RAGE Knockout | Conclusion | Reference |
| Transverse Aortic Constriction (TAC) induced Cardiac Dysfunction | Left Ventricular Ejection Fraction (LVEF) | Improved | Improved | Both inhibiting AGEs (with aminoguanidine) and blocking their receptor (RAGE knockout) attenuate cardiac dysfunction. | [9][10] |
| TAC-induced Cardiac Fibrosis | Myocardial Fibrosis | Reduced | Reduced | The AGE-RAGE axis is a key driver of cardiac fibrosis. | [10] |
Experimental Protocols
A comprehensive understanding of the data necessitates a detailed look at the methodologies employed in these key studies.
Induction of Diabetes with Streptozotocin (STZ) in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[1][11]
-
Induction: A single intraperitoneal (IP) or intravenous (IV) injection of STZ, dissolved in a citrate buffer (pH 4.5), is administered. Doses typically range from 50-65 mg/kg body weight for a type 1 diabetes model.[1][12] For type 2 models, a high-fat diet may precede a lower dose of STZ.[11]
-
Confirmation of Diabetes: Blood glucose levels are measured 48-72 hours post-injection. Rats with fasting blood glucose levels consistently above 250-300 mg/dL are considered diabetic and included in the study.[1][11]
-
Aminoguanidine Administration: Aminoguanidine is typically administered in the drinking water at a concentration of 1 g/L or via daily intraperitoneal injections.[1][11] Treatment duration varies depending on the study, ranging from a few weeks to several months.
Cerebral Ischemia Model in Mice
-
Animal Model: Wild-type and iNOS knockout mice are used.
-
Procedure: Cerebral ischemia is induced by middle cerebral artery occlusion (MCAO).
-
Aminoguanidine Administration: Aminoguanidine is administered to a subset of the wild-type mice.
-
Outcome Assessment: Infarct volume and neurological deficits are assessed at various time points post-ischemia.
Transverse Aortic Constriction (TAC) Model in Mice
-
Animal Model: Wild-type and RAGE knockout mice are utilized.[9]
-
Procedure: A surgical constriction is placed on the transverse aorta to induce pressure overload and subsequent cardiac hypertrophy and dysfunction.[9]
-
Aminoguanidine Administration: A group of wild-type mice receives aminoguanidine treatment.[9]
-
Outcome Assessment: Cardiac function is evaluated using echocardiography, and cardiac fibrosis is assessed through histological analysis.[9][10]
Visualizing the Pathways and workflows
To further clarify the complex interactions and experimental designs, the following diagrams are provided.
Dual mechanism of aminoguanidine action.
Typical experimental workflow for validation.
Logical validation using genetic models.
Conclusion: The Indispensable Role of Genetic Models
The data presented clearly demonstrates the power of using genetic models to validate the mechanisms of action of a drug like aminoguanidine. While studies in pharmacological models, such as STZ-induced diabetic rats, have been instrumental in demonstrating the overall efficacy of aminoguanidine in mitigating diabetic complications, they cannot definitively parse out the relative contributions of its AGE-inhibitory and iNOS-inhibitory effects.
The use of iNOS knockout mice has provided compelling evidence that the neuroprotective effects of aminoguanidine in cerebral ischemia are indeed mediated through its inhibition of iNOS. Similarly, studies employing RAGE knockout mice have underscored the critical role of the AGE-RAGE axis in cardiac dysfunction and fibrosis, and have shown that both inhibiting AGE formation with aminoguanidine and genetically removing their receptor can lead to similar beneficial outcomes.
For drug development professionals, this comparative approach highlights the necessity of incorporating genetic models early in the preclinical validation process. Such models provide a more rigorous and targeted assessment of a drug's mechanism, leading to a more informed and efficient path towards clinical translation. The case of aminoguanidine serves as a powerful example of how genetic tools can move research beyond correlation to establish causation, providing a more solid foundation for therapeutic development.
References
- 1. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The receptor for advanced glycation endproducts (RAGE) and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoguanidine inhibits aortic hydrogen peroxide production, VSMC NOX activity and hypercontractility in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoguanidine inhibits aortic hydrogen peroxide production, VSMC NOX activity and hypercontractility in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscidiscovery.com [medscidiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Knockout RAGE alleviates cardiac fibrosis through repressing endothelial-to-mesenchymal transition (EndMT) mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
Aminoguanidine: A Comparative Guide to its Efficacy as a Diamine Oxidase Inhibitor
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of diamine oxidase (DAO) inhibitors is crucial for advancing research in histamine-related disorders and other therapeutic areas. This guide provides an objective comparison of aminoguanidine's performance against other known DAO inhibitors, supported by available experimental data.
Introduction to Diamine Oxidase and its Inhibition
Diamine oxidase (DAO) is a key enzyme responsible for the degradation of extracellular histamine and other biogenic amines, such as putrescine and cadaverine.[1] By catalyzing the oxidative deamination of these substrates, DAO plays a critical role in maintaining histamine homeostasis. Dysregulation of DAO activity has been implicated in various conditions, including histamine intolerance, which can manifest as headaches, gastrointestinal issues, and skin reactions. Consequently, inhibitors of DAO are of significant interest for therapeutic intervention.
Aminoguanidine is a well-known inhibitor of DAO, binding to the copper-containing active site of the enzyme and preventing it from carrying out its function.[1] This inhibition leads to an increase in histamine levels in various tissues. Beyond its role as a DAO inhibitor, aminoguanidine has also been studied for its effects on nitric oxide synthase and the prevention of advanced glycation end product formation.[2]
Comparative Efficacy of Diamine Oxidase Inhibitors
Data Presentation: Inhibitory Activity of Various Compounds on Diamine Oxidase
| Inhibitor | Class/Primary Use | IC50/Ki Value for DAO | Reported Inhibition | Source Organism/Enzyme |
| Aminoguanidine | DAO Inhibitor | ~2.4 µM (for Guanidine) | Potent Inhibitor | Not Specified |
| Chloroquine | Antimalarial | Data not available | > 90% | Human DAO |
| Clavulanic Acid | Beta-lactamase inhibitor | Data not available | > 90% | Human DAO |
| Cimetidine | H2 receptor antagonist | Data not available | ~ 50% | Human DAO |
| Verapamil | Calcium channel blocker | Data not available | ~ 50% | Human DAO |
| Isoniazid | Antibiotic | Ki = 970 ± 50 µM | > 20% | Human DAO |
| Metamizole | Analgesic | Data not available | > 20% | Human DAO |
| Amitriptyline | Antidepressant | Data not available | > 20% | Human DAO |
| Acetylcysteine | Mucolytic agent | Data not available | > 20% | Human DAO |
Note: The IC50 value for Guanidine is provided as a reference for a structurally related compound. The inhibitory percentages are reported from in vitro studies at pharmacological concentrations, but the exact concentrations for these percentages are not always specified, making direct potency comparisons challenging.[3]
Experimental Protocols
Accurate assessment of DAO inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for commonly used in vitro DAO inhibition assays.
Fluorometric Diamine Oxidase (DAO) Inhibitor Screening Assay
This assay quantifies DAO activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a DAO substrate like putrescine.[4] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to produce a highly fluorescent product (e.g., resorufin). The rate of fluorescence increase is directly proportional to DAO activity, and inhibitors will cause a dose-dependent reduction in this rate.[4]
Materials:
-
Recombinant human Diamine Oxidase (hDAO)
-
DAO Substrate: Putrescine dihydrochloride
-
Test Inhibitors (including Aminoguanidine as a reference)
-
Fluorogenic Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
DAO Assay Buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test inhibitor in DAO Assay Buffer to create a range of concentrations.
-
Prepare working solutions of hDAO, putrescine, HRP, and the fluorogenic probe in DAO Assay Buffer.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add 50 µL of the test inhibitor dilution. For control wells, add 50 µL of DAO Assay Buffer (with or without the solvent used for the inhibitors).
-
Add 25 µL of the hDAO enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Prepare a reaction mix containing the DAO substrate (putrescine), HRP, and the fluorogenic probe in DAO Assay Buffer.
-
Initiate the enzymatic reaction by adding 25 µL of the reaction mix to each well.
-
-
Measurement:
-
Immediately measure the increase in fluorescence in a microplate reader in kinetic mode at the appropriate excitation and emission wavelengths (e.g., ~535 nm excitation and ~587 nm emission for Amplex Red) over a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).
-
Determine the percent inhibition of DAO activity for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[5]
-
Colorimetric Diamine Oxidase (DAO) Inhibitor Screening Assay
This method also relies on the detection of H₂O₂ produced by DAO activity. In this assay, HRP catalyzes the reaction of H₂O₂ with a chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically.
Materials:
-
Recombinant human Diamine Oxidase (hDAO)
-
DAO Substrate: Putrescine dihydrochloride
-
Test Inhibitors
-
Chromogenic Substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)
-
Horseradish Peroxidase (HRP)
-
DAO Assay Buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.2)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare stock and working solutions of inhibitors, hDAO, putrescine, HRP, and ABTS in DAO Assay Buffer as described for the fluorometric assay.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of the test inhibitor dilutions.
-
Add 25 µL of the hDAO solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Prepare a reaction mix containing putrescine, HRP, and ABTS.
-
Start the reaction by adding 25 µL of the reaction mix to each well.
-
-
Measurement:
-
Immediately measure the increase in absorbance at the appropriate wavelength (e.g., 405-420 nm for oxidized ABTS) over time in kinetic mode using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition and calculate the IC50 values as described for the fluorometric assay.
-
Visualizations
Signaling Pathway of Histamine Degradation
References
- 1. seebeyondshop.com [seebeyondshop.com]
- 2. More Than a Diamine Oxidase Inhibitor: L-Aminoguanidine Modulates Polyamine-Related Abiotic Stress Responses of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
Aminoguanidine: A Comparative Analysis of its Specificity for iNOS versus eNOS
For researchers, scientists, and drug development professionals, understanding the selective inhibition of nitric oxide synthase (NOS) isoforms is critical. This guide provides a detailed comparison of aminoguanidine's specificity for inducible nitric oxide synthase (iNOS) over endothelial nitric oxide synthase (eNOS), supported by experimental data and detailed protocols.
Aminoguanidine has been identified as a selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), which is responsible for the excessive production of nitric oxide (NO) in various pathological conditions.[1][2][3] In contrast, the constitutive endothelial isoform (eNOS) plays a crucial role in maintaining vascular homeostasis. The selectivity of aminoguanidine for iNOS makes it a valuable tool in studying the distinct roles of these enzymes and a potential therapeutic agent for diseases characterized by NO overproduction.[1][4]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of aminoguanidine against iNOS and eNOS is most commonly quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values, demonstrating the preferential inhibition of iNOS.
| Enzyme Isoform | Aminoguanidine IC50 (µM) | Source Organism/Cell | Reference |
| iNOS | 30 ± 12 | Rat Lung Homogenate | [1] |
| iNOS | 2.1 | Mouse Macrophage (RAW 264.7) | [5] |
| Constitutive NOS * | 140 ± 10 | Rat Brain Homogenate | [1] |
| Note: Constitutive NOS in brain homogenate is primarily a mixture of neuronal NOS (nNOS) and eNOS. |
Studies have consistently shown that aminoguanidine is significantly more potent in inhibiting iNOS compared to the constitutive isoforms. Reports indicate that aminoguanidine is 10 to 100-fold less potent as an inhibitor of the constitutive isoform[4] and over 50-fold more effective at inhibiting the enzymatic activity of iNOS than eNOS or nNOS.[6]
Mechanism of Action
Aminoguanidine acts as a mechanism-based inactivator of nitric oxide synthase. This means that the enzyme itself metabolizes aminoguanidine into a reactive species that then irreversibly binds to and inhibits the enzyme. This mechanism contributes to its potent and selective action against iNOS.
Signaling Pathways of iNOS and eNOS
The differential regulation of iNOS and eNOS underlies their distinct physiological and pathological roles.
Caption: Inducible NOS (iNOS) Signaling Pathway.
Caption: Endothelial NOS (eNOS) Signaling Pathway.
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of aminoguanidine on iNOS and eNOS. This protocol is based on commonly used methods such as the Griess assay, which measures nitrite, a stable breakdown product of NO.
I. Induction of iNOS in Macrophages (for iNOS activity assay)
-
Cell Culture: Culture RAW 264.7 mouse macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Induction: Seed cells in a 96-well plate and allow them to adhere. Induce iNOS expression by treating the cells with lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 10 ng/mL) for 18-24 hours.
II. Preparation of Cell Lysates or Tissue Homogenates (for both iNOS and eNOS)
-
Cell Lysis (for cultured cells):
-
Wash the cells with cold PBS.
-
Lyse the cells in a buffer containing a detergent (e.g., Triton X-100) and protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Tissue Homogenization (for tissue sources):
-
Harvest tissues (e.g., lung for iNOS, aorta for eNOS) and immediately place them in ice-cold homogenization buffer.
-
Homogenize the tissue using a mechanical homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to remove particulate matter. The supernatant contains the enzyme.
-
-
Protein Quantification: Determine the protein concentration of the lysate/homogenate using a standard method (e.g., BCA assay) to normalize enzyme activity.
III. Nitric Oxide Synthase Activity Assay
This assay measures the conversion of L-arginine to L-citrulline and NO. The production of NO is indirectly quantified by measuring the accumulation of nitrite using the Griess reagent.
Caption: General Experimental Workflow for NOS Inhibition Assay.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:
-
NOS assay buffer
-
Enzyme source (cell lysate or tissue homogenate)
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Other necessary cofactors (e.g., FAD, FMN, tetrahydrobiopterin, calmodulin for eNOS)
-
Varying concentrations of aminoguanidine (or vehicle control).
-
-
Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 1-2 hours).
-
Nitrite Detection (Griess Assay):
-
Add Griess Reagent I (sulfanilamide in phosphoric acid) to each well and incubate.
-
Add Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubate.
-
A purple/magenta color will develop in the presence of nitrite.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each sample.
-
Determine the percentage of inhibition for each concentration of aminoguanidine.
-
Plot the percentage of inhibition against the logarithm of the aminoguanidine concentration to calculate the IC50 value.
-
Conclusion
The available data robustly demonstrates that aminoguanidine is a selective inhibitor of iNOS over eNOS. This selectivity is crucial for its use as a pharmacological tool to dissect the distinct roles of NOS isoforms and for its potential therapeutic applications in inflammatory and other diseases driven by excessive iNOS activity. The provided experimental framework offers a basis for researchers to further evaluate the specificity of aminoguanidine and other potential NOS inhibitors.
References
- 1. Aminoguanidine attenuates the delayed circulatory failure and improves survival in rodent models of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 3. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Shifting Landscape of Diabetic Nephropathy Treatment: A Comparative Analysis of Therapeutic Strategies
The promising yet ultimately unsuccessful clinical development of aminoguanidine for diabetic nephropathy serves as a stark reminder of the challenges in drug development. In contrast, several other drug classes have demonstrated significant efficacy in slowing the progression of this devastating complication of diabetes. This guide provides a detailed comparison of the clinical trial results of established and newer therapies for diabetic nephropathy, including Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, and Glucagon-Like Peptide-1 (GLP-1) receptor agonists.
The journey to find effective treatments for diabetic nephropathy has been marked by both breakthroughs and setbacks. Aminoguanidine, an inhibitor of advanced glycation end-product (AGE) formation, showed initial promise in preclinical studies by targeting a key pathogenic pathway in diabetic complications. However, the large-scale clinical trials, ACTION and ACTION II, were terminated prematurely in the late 1990s due to safety concerns and a perceived lack of efficacy.[1] The full results of these trials were never published, leaving a critical gap in our understanding of aminoguanidine's potential in a clinical setting and precluding a direct comparison with currently approved therapies.
This guide will, therefore, focus on the robust clinical evidence supporting the use of four major drug classes that have become the cornerstone of diabetic nephropathy management. We will delve into their mechanisms of action, present quantitative data from pivotal clinical trials, and provide insights into their experimental protocols.
Quantitative Comparison of Clinical Trial Results
The following table summarizes the key renal and cardiovascular outcomes from major clinical trials for ACE inhibitors, ARBs, SGLT2 inhibitors, and GLP-1 receptor agonists in patients with diabetic nephropathy.
| Drug Class | Key Clinical Trial(s) | Primary Renal Outcome | Change in Urinary Albumin-to-Creatinine Ratio (UACR) | Change in Estimated Glomerular Filtration Rate (eGFR) | Key Cardiovascular Outcome |
| ACE Inhibitors | Meta-analyses | Statistically significant reductions in albuminuria.[2] | Significant reduction. | Slowed rate of decline. | Reduction in cardiovascular events and mortality.[3] |
| ARBs | RENAAL, IDNT | Reduced risk of doubling of serum creatinine, end-stage renal disease (ESRD), or death. | Significant reduction. | Slower rate of decline in patients receiving irbesartan compared to placebo. | No significant difference in cardiovascular outcomes in some key trials. |
| SGLT2 Inhibitors | CREDENCE (Canagliflozin), DAPA-CKD (Dapagliflozin) | CREDENCE: 30% reduction in the composite of ESRD, doubling of serum creatinine, or renal or cardiovascular death. DAPA-CKD: 39% reduction in the composite of sustained ≥50% eGFR decline, ESRD, or renal or cardiovascular death.[4] | CREDENCE: 31% reduction. DAPA-CKD: Significant reduction. | CREDENCE: Slower rate of eGFR decline (difference of 2.74 ml/min/1.73 m² per year vs. placebo after initial dip).[5] DAPA-CKD: Slower rate of eGFR decline (difference of 0.95 mL/min per 1.73 m² per year vs. placebo).[6] | CREDENCE: 20% reduction in cardiovascular death, myocardial infarction, or stroke. DAPA-CKD: 29% reduction in cardiovascular death or hospitalization for heart failure.[4] |
| GLP-1 RAs | LEADER (Liraglutide), SUSTAIN-6 (Semaglutide), FLOW (Semaglutide) | LEADER: 22% reduction in new or worsening nephropathy.[7] SUSTAIN-6: Hazard ratio of 0.64 for new or worsening nephropathy. FLOW: 24% reduction in the composite primary kidney outcome.[8][9][10] | LEADER: 13.2% reduction.[11] SUSTAIN-6: Significant reduction. FLOW: 32% reduction compared to placebo.[8] | LEADER: Slower decline. SUSTAIN-6: Slower annual decline (ETD of 0.59 ml/min/1.73 m² vs. placebo).[12] FLOW: Reduced decline by 1.16 mL/min/1.73 m² per year.[8][13] | LEADER: 13% reduction in MACE. SUSTAIN-6: 26% reduction in MACE. FLOW: 18% reduction in MACE.[8][9] |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of pivotal clinical trials is crucial for interpreting their results. Below are summaries of the experimental protocols for key trials of the successful drug classes.
ACE Inhibitors and ARBs (General Protocol Design)
-
Study Design: Typically randomized, double-blind, placebo-controlled trials.
-
Participant Population: Patients with type 1 or type 2 diabetes and evidence of nephropathy (microalbuminuria or overt proteinuria).
-
Intervention: Administration of an ACE inhibitor (e.g., lisinopril, enalapril) or an ARB (e.g., losartan, irbesartan) versus placebo or another active comparator.
-
Primary Endpoints: Commonly a composite of doubling of serum creatinine, onset of end-stage renal disease (ESRD), or all-cause mortality.
-
Secondary Endpoints: Changes in urinary albumin excretion rate (UAER), rate of decline in eGFR, and cardiovascular events.
-
Duration: Several years to allow for the assessment of long-term outcomes.
CREDENCE Trial (Canagliflozin)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Participant Population: 4,401 patients with type 2 diabetes, an eGFR of 30 to <90 ml/min/1.73 m², and albuminuria (urinary albumin-to-creatinine ratio >300 to 5000 mg/g).[14]
-
Intervention: Canagliflozin 100 mg daily or placebo, in addition to standard of care including an ACE inhibitor or ARB.
-
Primary Outcome: A composite of end-stage kidney disease, a doubling of the serum creatinine level, or death from renal or cardiovascular causes.
-
Key Secondary Outcomes: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke; a composite of cardiovascular death or hospitalization for heart failure; and various other renal and cardiovascular outcomes.
-
Trial Registration: NCT02065791.[14]
DAPA-CKD Trial (Dapagliflozin)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Participant Population: 4,304 patients with chronic kidney disease (eGFR of 25 to 75 ml/min/1.73 m² and a urinary albumin-to-creatinine ratio of 200 to 5000 mg/g), with or without type 2 diabetes.[4][15]
-
Intervention: Dapagliflozin 10 mg daily or placebo, in addition to standard of care.
-
Primary Outcome: A composite of a sustained decline in the eGFR of at least 50%, end-stage kidney disease, or death from renal or cardiovascular causes.[4]
-
Key Secondary Outcomes: A composite of a sustained decline in the eGFR of at least 50%, end-stage kidney disease, or renal death; a composite of cardiovascular death or hospitalization for heart failure; and death from any cause.[4]
-
Trial Registration: NCT03036150.[6]
LEADER Trial (Liraglutide)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[16]
-
Participant Population: 9,340 patients with type 2 diabetes and high cardiovascular risk.[16]
-
Intervention: Liraglutide (up to 1.8 mg daily) or placebo, in addition to standard care.[16]
-
Primary Outcome: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[16]
-
Key Secondary Renal Outcome: A composite of new-onset persistent macroalbuminuria, persistent doubling of the serum creatinine level, end-stage renal disease, or death due to renal disease.[7]
-
Trial Registration: NCT01179048.
FLOW Trial (Semaglutide)
-
Study Design: A global, multinational, randomized, double-blind, parallel-group, placebo-controlled trial.[10]
-
Participant Population: 3,533 participants with type 2 diabetes and chronic kidney disease.[10][17]
-
Intervention: Once-weekly subcutaneous semaglutide 1.0 mg or placebo, in addition to standard of care.[10][17]
-
Primary Outcome: A composite of kidney failure (defined as eGFR <15 mL/min/1.73 m² or initiation of chronic kidney replacement therapy), a ≥50% decline in eGFR, or death related to kidney or cardiovascular causes.[17]
-
Trial Registration: NCT03819153.[17]
Signaling Pathways and Mechanisms of Action
The therapeutic success of these drug classes stems from their distinct mechanisms of action that target key pathways in the pathophysiology of diabetic nephropathy.
Aminoguanidine (Proposed Mechanism)
Aminoguanidine was designed to inhibit the non-enzymatic glycation of proteins, a process that leads to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to diabetic nephropathy by promoting inflammation, oxidative stress, and fibrosis. Preclinical studies suggested that aminoguanidine could attenuate the overexpression of profibrotic growth factors like TGF-β1 and PDGF-B.[18]
ACE Inhibitors and Angiotensin II Receptor Blockers (ARBs)
Both ACE inhibitors and ARBs target the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and renal hemodynamics. ACE inhibitors block the conversion of angiotensin I to angiotensin II, while ARBs directly block the action of angiotensin II at the AT1 receptor. By inhibiting the effects of angiotensin II, these drugs reduce intraglomerular pressure, decrease proteinuria, and inhibit pro-inflammatory and pro-fibrotic signaling pathways.
References
- 1. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin-converting enzyme inhibitors and type 2 diabetic nephropathy: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of angiotensin-converting enzyme inhibitors and angiotensin receptor blockers on cardiovascular events in patients with diabetes and overt nephropathy: a meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DAPA-CKD: The Beginning of a New Era in Renal Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycemic Control and Effects of Canagliflozin in Reducing Albuminuria and eGFR: A Post Hoc Analysis of the CREDENCE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. natap.org [natap.org]
- 7. medscape.com [medscape.com]
- 8. Semaglutide FLOW Trial Result | EASD 2024 [delveinsight.com]
- 9. FLOW: Semaglutide Scores Big in Diabetic Patients With CKD | tctmd.com [tctmd.com]
- 10. patientcareonline.com [patientcareonline.com]
- 11. Prediction of the Effects of Liraglutide on Kidney and Cardiovascular Outcomes Based on Short-Term Changes in Multiple Risk Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Original Article [sciencehub.novonordisk.com]
- 13. The FLOW study: Effects of Semaglutide on chronic kidney disease in patients with type 2 diabetes - International Society of Nephrology [theisn.org]
- 14. Glycemic Control and Effects of Canagliflozin in Reducing Albuminuria and eGFR: A Post Hoc Analysis of the CREDENCE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SGLT2 inhibitor slows eGFR decline in patients with CKD - - PACE-CME [pace-cme.org]
- 16. Cardiovascular and renal outcomes by baseline albuminuria status and renal function: Results from the LEADER randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FLOW Trial Results Categorized by CKD Severity | Docwire News [docwirenews.com]
- 18. Aminoguanidine ameliorates overexpression of prosclerotic growth factors and collagen deposition in experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminoguanidine vs. Semicarbazide: A Comparative Guide to Methylglyoxal Scavenging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of aminoguanidine and semicarbazide as scavengers of methylglyoxal (MGO), a reactive dicarbonyl species implicated in diabetic complications and neurodegenerative diseases. The comparison is based on available experimental data, focusing on reaction kinetics, mechanisms, and in vivo efficacy.
Introduction to Methylglyoxal and Scavengers
Methylglyoxal is an endogenous metabolite formed primarily from glycolysis.[1] Due to its high reactivity, MGO can modify proteins, lipids, and nucleic acids, leading to the formation of advanced glycation end products (AGEs).[1] This process, known as dicarbonyl stress, contributes to cellular dysfunction and the pathology of various diseases.
Aminoguanidine and semicarbazide are nucleophilic compounds that can "trap" or scavenge MGO, neutralizing its reactivity. Aminoguanidine has been extensively studied as a prototype MGO scavenger.[2] Semicarbazide is another well-known carbonyl reagent, and its potential as an MGO scavenger has been explored, particularly in the context of neuroprotection.
Reaction Mechanisms and Products
Aminoguanidine:
Aminoguanidine reacts with methylglyoxal under physiological conditions (pH 7.4, 37°C) to form stable, non-toxic 3-amino-1,2,4-triazine derivatives.[2][3] The reaction proceeds via the formation of a guanylhydrazone intermediate, which then cyclizes to form two primary isomeric triazines: 3-amino-5-methyl-1,2,4-triazine and 3-amino-6-methyl-1,2,4-triazine.[3]
Semicarbazide:
The reaction of semicarbazide with methylglyoxal is expected to follow a similar pathway to its reaction with other carbonyl compounds, forming a semicarbazone. The nucleophilic nitrogen of the hydrazine moiety in semicarbazide attacks the electrophilic carbonyl carbons of methylglyoxal. This initial adduct then dehydrates to form the more stable semicarbazone. It is plausible that bis-semicarbazones could form, with semicarbazide reacting with both carbonyl groups of methylglyoxal.
Quantitative Data Presentation
A direct quantitative comparison of the reaction kinetics between aminoguanidine and semicarbazide with methylglyoxal is challenging due to a lack of published kinetic data for semicarbazide under identical physiological conditions. However, detailed kinetic studies have been conducted for aminoguanidine.
Table 1: Reaction Kinetics of Aminoguanidine with Methylglyoxal
| Parameter | Value | Conditions | Reference |
| Second-order rate constant (k) | 0.39 ± 0.06 M⁻¹s⁻¹ | pH 7.4, 37°C | [3] |
| Rate constant with unhydrated MGO | 178 ± 15 M⁻¹s⁻¹ | pH 7.4, 37°C | [2] |
| Rate constant with MGO monohydrate | 0.102 ± 0.001 M⁻¹s⁻¹ | pH 7.4, 37°C | [2] |
| IC₅₀ for preventing MGO-protein modification | 203 ± 16 µM | Human plasma protein, 1 µM MGO | [3] |
In Vivo Comparative Data
A study comparing the neuroprotective effects of aminoguanidine and semicarbazide in rats exposed to methylglyoxal provides valuable in vivo insights.[4]
Table 2: In Vivo Effects of Aminoguanidine and Semicarbazide on Methylglyoxal-Induced Neurological Toxicity
| Parameter | Methylglyoxal (MG) | MG + Aminoguanidine (AG) | MG + Semicarbazide (SC) | Reference |
| Memory Impairment | Significant Impairment | - | Prevention of Impairment | [4] |
| Anxiety-like Behavior | Increased | Alleviated | - | [4] |
| Brain Protein Carbonyl Content | Increased | Reduced | Reduced | [4] |
| Neuronal Survival in Hippocampus | Decreased | Improved | Improved | [4] |
These findings suggest that while both compounds exhibit neuroprotective effects against MGO-induced toxicity, they may have different profiles of action. Semicarbazide appeared more effective at preventing memory impairment, while aminoguanidine was effective in alleviating anxiety-like behaviors.[4] Both compounds were able to reduce the MGO-induced increase in brain protein carbonylation, indicating effective scavenging in a biological system.[4]
Experimental Protocols
Determination of Methylglyoxal Scavenging by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common method for assessing the in vitro scavenging of methylglyoxal by a test compound.
Objective: To quantify the reduction in methylglyoxal concentration in the presence of a scavenger over time.
Materials:
-
Methylglyoxal (MGO) solution
-
Aminoguanidine or Semicarbazide solution
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Derivatizing agent (e.g., o-phenylenediamine or 4-nitro-1,2-phenylenediamine)[5]
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., methanol-water-acetonitrile mixture)[5]
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled environment (e.g., 37°C water bath), prepare reaction mixtures containing a known concentration of MGO and the scavenger in phosphate buffer. Include a control with MGO and buffer only.
-
Incubation: Incubate the reaction mixtures. At specified time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of each mixture.
-
Derivatization: Immediately add the derivatizing agent to the collected aliquots to stop the scavenging reaction and form a stable, UV-active derivative of the remaining MGO.
-
HPLC Analysis: Inject the derivatized samples into the HPLC system. The MGO derivative is separated on the C18 column and detected by the UV detector.[5]
-
Quantification: Create a standard curve using known concentrations of the MGO derivative. Use this curve to determine the concentration of MGO remaining in each sample at each time point.
-
Data Analysis: Calculate the percentage of MGO scavenged by the test compound at each time point compared to the control.
Conclusion
Both aminoguanidine and semicarbazide demonstrate the capacity to scavenge methylglyoxal and mitigate its toxic effects. Aminoguanidine has been more extensively characterized in terms of its reaction kinetics, with established rate constants for its interaction with methylglyoxal under physiological conditions.
While direct kinetic comparisons are limited by the available data for semicarbazide, in vivo studies indicate that both compounds are effective in reducing MGO-induced cellular damage. The choice between these scavengers for research or therapeutic development may depend on the specific biological context and desired outcome, with potential differences in their efficacy against different pathological endpoints. Further research is warranted to fully elucidate the reaction kinetics and products of semicarbazide with methylglyoxal to enable a more direct and quantitative comparison.
References
- 1. Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. asianpubs.org [asianpubs.org]
A Comparative Guide to Aminoguanidine and N-Acetylcysteine as Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent antioxidant compounds: aminoguanidine and N-acetylcysteine (NAC). By examining their distinct mechanisms of action, supported by experimental data and detailed protocols, this document aims to inform research and development decisions in the context of oxidative stress-related pathologies.
At a Glance: Key Differences
| Feature | Aminoguanidine | N-Acetylcysteine (NAC) |
| Primary Antioxidant Mechanism | Inhibitor of Advanced Glycation End Products (AGEs) and scavenger of reactive carbonyl species. | Precursor to glutathione (GSH), a major intracellular antioxidant, and a direct scavenger of reactive oxygen species (ROS). |
| Mode of Action | Primarily extracellular, trapping precursors to AGEs. | Primarily intracellular, boosting the endogenous antioxidant defense system. |
| Key Applications in Research | Studied extensively in the context of diabetic complications and age-related diseases. | Widely used as a general antioxidant in a broad range of oxidative stress models and as a mucolytic agent. |
Quantitative Performance Comparison
The following tables summarize quantitative data from comparative in vivo studies, highlighting the differential effects of aminoguanidine and N-acetylcysteine on key biomarkers of oxidative stress and tissue damage.
Table 1: Effects on Hepatotoxicity Biomarkers in Azathioprine-Induced Liver Injury in Rats
In a study comparing the hepatoprotective effects of aminoguanidine and N-acetylcysteine against azathioprine-induced liver toxicity, the following results were observed.[1][2]
| Treatment Group | Serum AST (IU/L) | Serum ALT (IU/L) | Liver Lipid Peroxides (nmol/g tissue) | Liver GSH (µmol/g tissue) |
| Control | 125.3 ± 8.7 | 45.6 ± 3.1 | 1.25 ± 0.11 | 4.8 ± 0.2 |
| Azathioprine (AZA) | 289.5 ± 15.2 | 112.8 ± 7.5 | 2.89 ± 0.23 | 2.1 ± 0.15 |
| AZA + Aminoguanidine (100 mg/kg) | 145.2 ± 10.1 | 58.7 ± 4.3 | 2.75 ± 0.21 | 2.3 ± 0.18 |
| AZA + N-Acetylcysteine (100 mg/kg) | 132.6 ± 9.5 | 51.4 ± 3.9 | 1.58 ± 0.14 | 4.2 ± 0.25 |
Data presented as mean ± SEM.
Interpretation: N-acetylcysteine demonstrated superior efficacy in mitigating azathioprine-induced hepatotoxicity by significantly reducing lipid peroxidation and restoring glutathione levels, bringing them close to control levels. Aminoguanidine showed a moderate effect on liver enzymes but did not significantly alter lipid peroxidation or glutathione levels in this model.[1][2]
Table 2: Effects on Oxidative and Nitrosative Stress in Experimental Autoimmune Encephalomyelitis (EAE) in Rats
A comparative study in a rat model of multiple sclerosis evaluated the impact of aminoguanidine and N-acetylcysteine on brain oxidative and nitrosative stress markers.
| Treatment Group | Brain Nitric Oxide (µmol/g protein) | Brain Malondialdehyde (MDA) (nmol/g protein) | Brain Glutathione (GSH) (µmol/g protein) |
| Control | 2.5 ± 0.3 | 25.1 ± 2.8 | 15.2 ± 1.3 |
| EAE | 8.9 ± 0.7 | 68.4 ± 5.1 | 7.8 ± 0.6 |
| EAE + Aminoguanidine | 4.1 ± 0.4 | 35.2 ± 3.1 | 12.1 ± 1.1 |
| EAE + N-Acetylcysteine | 3.8 ± 0.5 | 32.7 ± 2.9 | 13.5 ± 1.2 |
Data presented as mean ± SEM.
Interpretation: Both aminoguanidine and N-acetylcysteine effectively suppressed oxidative and nitrosative stress in the brains of EAE rats, as evidenced by the significant reduction in nitric oxide and malondialdehyde levels and the restoration of glutathione. N-acetylcysteine showed a slightly more pronounced effect in replenishing glutathione levels.
Mechanisms of Action
Aminoguanidine: An Extracellular Guardian Against Glycation
Aminoguanidine's primary antioxidant role is not direct radical scavenging but rather the inhibition of the formation of Advanced Glycation End Products (AGEs). AGEs are harmful compounds formed when sugars react with proteins or lipids, contributing to cellular damage and aging. Aminoguanidine, a nucleophilic compound, traps reactive dicarbonyl species like methylglyoxal, which are precursors to AGEs, thereby preventing their formation.
N-Acetylcysteine: A Precursor to the Master Antioxidant
N-acetylcysteine's principal antioxidant effect is indirect. It readily enters cells and is deacetylated to L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH). Glutathione is a crucial intracellular antioxidant that directly neutralizes reactive oxygen species and is a cofactor for antioxidant enzymes like glutathione peroxidase. NAC can also directly scavenge some ROS, although its primary role is to replenish GSH levels. Furthermore, NAC has been shown to modulate key signaling pathways involved in the cellular antioxidant response, such as the Nrf2 pathway, and to inhibit pro-inflammatory pathways like NF-κB.
Experimental Protocols
This section provides an overview of the methodologies used in the comparative studies cited.
In Vivo Hepatoprotective Study Design
The following is a generalized protocol based on the comparative study of aminoguanidine and N-acetylcysteine in a rat model of azathioprine-induced hepatotoxicity.[1][2]
Malondialdehyde (MDA) Assay (TBARS Method)
Lipid peroxidation is commonly quantified by measuring malondialdehyde (MDA), a byproduct of polyunsaturated fatty acid peroxidation. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method.[3][4][5]
-
Homogenate Preparation: A 10% (w/v) tissue homogenate is prepared in ice-cold 1.15% KCl buffer.
-
Reaction Mixture: 1.0 mL of the homogenate is mixed with 2.0 mL of a reagent solution containing trichloroacetic acid (TCA), thiobarbituric acid (TBA), and hydrochloric acid (HCl).
-
Incubation: The mixture is heated in a boiling water bath for 15 minutes.
-
Centrifugation: After cooling, the mixture is centrifuged at 1000 x g for 10 minutes to remove precipitated proteins.
-
Measurement: The absorbance of the supernatant is measured at 532 nm.
-
Calculation: The concentration of MDA is calculated using an extinction coefficient of 1.56 x 10^5 M⁻¹cm⁻¹.
Glutathione (GSH) Assay
Total glutathione levels in tissue homogenates are typically determined using an enzymatic recycling method.[6][7][8]
-
Homogenate Preparation: Brain tissue is homogenized in a suitable buffer, and proteins are precipitated using metaphosphoric acid.
-
Reaction Mixture: The supernatant is added to a reaction mixture containing NADPH, 5,5'-dithiobis-2-nitrobenzoic acid (DTNB), and glutathione reductase.
-
Principle: Glutathione reductase reduces oxidized glutathione (GSSG) to GSH, which then reacts with DTNB to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB). The rate of TNB formation is proportional to the total glutathione concentration.
-
Measurement: The absorbance is measured kinetically at 412 nm.
-
Quantification: The total glutathione concentration is determined by comparison to a standard curve prepared with known concentrations of GSH.
Conclusion
Aminoguanidine and N-acetylcysteine are both valuable tools in the study of oxidative stress, but they operate through fundamentally different mechanisms.
-
Aminoguanidine is a specific inhibitor of advanced glycation end product formation, making it particularly relevant for research into diabetic complications and other glycation-related pathologies. Its antioxidant effects are primarily extracellular.
-
N-Acetylcysteine acts as a broad-spectrum antioxidant by replenishing the intracellular glutathione pool, the cornerstone of the cell's endogenous antioxidant defense system. Its ability to modulate key signaling pathways like Nrf2 and NF-κB makes it a versatile agent for mitigating oxidative stress and inflammation in a wide range of experimental models.
The choice between these two compounds should be guided by the specific research question and the targeted molecular pathways. For studies focused on the pathological consequences of glycation, aminoguanidine is a more specific tool. For research requiring a general boost of intracellular antioxidant capacity and modulation of cellular redox signaling, N-acetylcysteine is a well-established and effective option.
References
- 1. A comparison of hepatoprotective activities of aminoguanidine and N-acetylcysteine in rat against the toxic damage induced by azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elkbiotech.com [elkbiotech.com]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. Age-related changes in glutathione and glutathione-related enzymes in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
Aminoguanidine in Diabetic Animal Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of aminoguanidine across various diabetic animal models. Aminoguanidine, a nucleophilic hydrazine compound, has been extensively studied for its potential to mitigate diabetic complications primarily through the inhibition of Advanced Glycation End-product (AGE) formation. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective overview of its performance.
Efficacy of Aminoguanidine Across Diabetic Animal Strains
The therapeutic effects of aminoguanidine have been evaluated in several key animal models of diabetes, each representing different aspects of the human condition. The following tables summarize the quantitative outcomes of these studies.
Streptozotocin (STZ)-Induced Diabetic Rats (Type 1 Diabetes Model)
Streptozotocin is a chemical that is toxic to the insulin-producing beta cells of the pancreas, inducing a state of hyperglycemia that models Type 1 diabetes.
Table 1: Efficacy of Aminoguanidine in STZ-Induced Diabetic Rats
| Parameter | Diabetic Control | Aminoguanidine-Treated Diabetic | Percentage Improvement | Reference |
| General Health | ||||
| Blood Glucose (mg/dL) | 462.3 ± 18.6 | 295.9 ± 50.69 | 36% | [1][2] |
| Diabetic Nephropathy | ||||
| Albuminuria | Increased | Retarded Rise | Not specified | [3] |
| Glomerular Filtration Rate (GFR) | Significantly Increased | No significant effect | - | [1][2] |
| Urinary Sodium Excretion (mmol/L) | 3.24 ± 0.40 | 2.12 ± 0.63 | 35% | [2] |
| Diabetic Neuropathy | ||||
| Motor Nerve Conduction Velocity (m/s) | 38.2 ± 1.5 | 43.4 ± 5.9 | Deficit attenuated | [4][5] |
| Nerve Blood Flow | Reduced by 57% | Normalized | 100% of deficit | [6] |
| Diabetic Retinopathy | ||||
| Acellular Capillaries (fold increase) | 18.6 | 3.6 | 81% reduction in increase | [7][8] |
| Pericyte Loss | Significant | Diminished | Not specified | [7][8] |
| Vitreous Fluorescein Concentration | Increased | Increase reduced | Not specified | [9] |
| Cardiac Complications | ||||
| Cardiac Fibrosis | Increased | Significantly Reduced | Not specified | [10] |
| α-Smooth Muscle Actin (αSMA) | Increased | Significantly Reduced | Not specified | [10] |
Non-Obese Diabetic (NOD) Mice (Spontaneous Type 1 Diabetes Model)
The NOD mouse is a model of spontaneous autoimmune diabetes that shares many characteristics with human Type 1 diabetes.
Table 2: Efficacy of Aminoguanidine in Non-Obese Diabetic (NOD) Mice
| Parameter | Diabetic Control | Aminoguanidine-Treated Diabetic | Outcome | Reference |
| Diabetes Incidence | ||||
| Onset of Diabetes | - | Delayed by 7-10 days | Delayed Onset | [11] |
| Pancreatic Islets | ||||
| Insulitis Score | Higher | Reduced | Attenuated Inflammation | [12][13] |
Obese Zucker Rats (Type 2 Diabetes and Obesity Model)
The obese Zucker rat is a genetic model of obesity and insulin resistance, making it a relevant model for Type 2 diabetes.
Table 3: Efficacy of Aminoguanidine in Obese Zucker Rats
| Parameter | Obese Control | Aminoguanidine-Treated Obese | Outcome | Reference |
| Metabolic Parameters | ||||
| Body Weight Gain | Unchanged | No significant change | - | [14] |
| Hyperinsulinemic State | Unchanged | No significant change | - | [14] |
| Subcutaneous Fat Deposition | - | Slightly Reduced | Minor Reduction | [14] |
db/db Mice (Type 2 Diabetes Model)
The db/db mouse is a genetic model of obesity, insulin resistance, and Type 2 diabetes.
Table 4: Efficacy of Aminoguanidine in db/db Mice
| Parameter | Diabetic Control | Aminoguanidine-Treated Diabetic | Outcome | Reference |
| Metabolic Parameters | ||||
| Serum and Pancreatic Insulin Levels | Decreased over time | Beneficially affected | Improved Insulin Profile | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols cited in this guide.
Induction of Diabetes in STZ Rats
-
Animal Strain: Male Sprague-Dawley or Wistar rats.
-
Inducing Agent: A single intraperitoneal (IP) or intravenous (IV) injection of streptozotocin (STZ), typically dissolved in a citrate buffer (pH 4.5).
-
Dosage: Varies between studies, commonly ranging from 55 mg/kg to 65 mg/kg body weight.[1][2][10]
-
Confirmation of Diabetes: Blood glucose levels are measured 48-72 hours post-injection. Rats with blood glucose levels exceeding a certain threshold (e.g., >300 mg/dL) are considered diabetic.[1][2]
-
For Type 2 Model: A high-fat, high-carbohydrate diet is provided for a period before a lower dose of STZ (e.g., 20 mg/kg) is administered to induce insulin resistance alongside hyperglycemia.[10][16]
Aminoguanidine Administration
-
Route of Administration: Commonly administered in drinking water (e.g., 1 g/L) or via daily intraperitoneal or subcutaneous injections.[1][2][4][5]
-
Dosage: Varies depending on the study and administration route, with common doses ranging from 20 mg/kg to 100 mg/kg per day.[9][10]
-
Duration of Treatment: Treatment duration varies widely, from a few weeks to several months, depending on the diabetic complication being investigated.[1][3]
Assessment of Diabetic Complications
-
Nephropathy: Assessed by measuring urinary albumin excretion, glomerular filtration rate (GFR), and histological examination of kidney tissue for mesangial expansion and glomerulosclerosis.[1][2][3]
-
Neuropathy: Evaluated by measuring motor nerve conduction velocity (MNCV) and nerve blood flow.[4][5][6]
-
Retinopathy: Assessed through techniques such as vitreous fluorophotometry to measure vascular permeability, and histological analysis of retinal tissue to quantify acellular capillaries and pericyte loss.[7][8][9]
-
Cardiac Fibrosis: Determined by histological analysis of heart tissue and measurement of markers like α-smooth muscle actin (αSMA).[10]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by aminoguanidine and a typical experimental workflow.
Conclusion
Aminoguanidine demonstrates considerable efficacy in mitigating a range of diabetic complications in various animal models, particularly in STZ-induced diabetic rats. Its primary mechanism of action is the inhibition of AGE formation, which plays a crucial role in the pathogenesis of diabetic nephropathy, neuropathy, and retinopathy. The compound also exhibits inhibitory effects on iNOS, contributing to its protective effects. While the data in NOD mice and obese Zucker rats are less extensive, they suggest potential benefits in delaying diabetes onset and reducing fat deposition, respectively. Further research is warranted to fully elucidate its efficacy and mechanisms in models of Type 2 diabetes. This guide provides a foundational overview for researchers and professionals in the field of diabetes drug development.
References
- 1. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of aminoguanidine in preventing experimental diabetic nephropathy are related to the duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoguanidine – effects on endoneurial vasoactive nitric oxide and on motor nerve conduction velocity in control and streptozotocin-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoguanidine--effects on endoneurial vasoactive nitric oxide and on motor nerve conduction velocity in control and streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoguanidine effects on nerve blood flow, vascular permeability, electrophysiology, and oxygen free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Aminoguanidine treatment inhibits the development of experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.healio.com [journals.healio.com]
- 10. Aminoguanidine reduces diabetes-associated cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insulitis and diabetes in NOD mice reduced by prophylactic insulin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Amelioration of Autoimmune Diabetes of NOD Mice by Immunomodulating Probiotics [frontiersin.org]
- 13. Combination Therapy Reverses Hyperglycemia in NOD Mice With Established Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prolonged treatment with aminoguanidine strongly inhibits adipocyte semicarbazide-sensitive amine oxidase and slightly reduces fat deposition in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor T-1095 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
A Head-to-Head Comparison of Aminoguanidine and Other Advanced Glycation End-product (AGE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The formation and accumulation of Advanced Glycation End-products (AGEs) are implicated in the pathogenesis of diabetic complications, neurodegenerative diseases, and the aging process. Consequently, the development of effective AGE inhibitors is a significant area of therapeutic research. This guide provides an objective, data-driven comparison of aminoguanidine, the prototypical AGE inhibitor, with other notable inhibitors, including pyridoxamine, alagebrium (ALT-711), benfotiamine, and tenilsetam.
Overview of Aminoguanidine and Other AGE Inhibitors
Aminoguanidine was one of the first synthetic compounds identified as an inhibitor of AGE formation.[1] Its primary mechanism involves trapping reactive dicarbonyl species like methylglyoxal, which are key intermediates in the Maillard reaction that leads to AGEs.[2] While it has shown efficacy in numerous preclinical studies, its clinical development has been hampered by safety concerns and a lack of robust efficacy in human trials.[2][3] This has spurred the investigation of alternative AGE inhibitors with different mechanisms of action and potentially better safety profiles.
Pyridoxamine , a natural form of vitamin B6, inhibits AGE formation through multiple mechanisms, including the scavenging of reactive carbonyl species, chelation of metal ions that catalyze AGE formation, and inhibition of the post-Amadori oxidative steps.[4][5] Alagebrium (ALT-711) is an AGE cross-link breaker, meaning it can reverse existing AGE-related damage, a different mode of action compared to inhibitors of formation.[6][7] Benfotiamine , a lipid-soluble derivative of thiamine (vitamin B1), acts by activating the enzyme transketolase, which shunts glycolytic intermediates away from pathways leading to AGE formation.[8][9] Tenilsetam , initially developed as a cognition-enhancing drug, has also been shown to inhibit AGE formation, potentially by covalently attaching to glycated proteins and blocking further crosslinking.[2]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes available quantitative data from in vitro studies comparing the AGE-inhibiting effects of aminoguanidine and its alternatives. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
| Compound | Assay | Protein | Glycating Agent | Efficacy Metric | Reference |
| Aminoguanidine | BSA-Glucose Assay | Bovine Serum Albumin (BSA) | Glucose | IC50: ~1 mM | [2] |
| Lysozyme Polymerization Inhibition | Lysozyme | Glucose, Fructose | Concentration-dependent inhibition | [10] | |
| Inhibition of Fluorescent AGEs on β2-microglobulin | β2-microglobulin | Glucose | 30-70% inhibition at molar ratios of 1:8 to 1:1 (inhibitor:glucose) | [11] | |
| Pyridoxamine | Antigenic AGE Formation | BSA, Ribonuclease A, Hemoglobin | Not specified | More effective than aminoguanidine | [12][13] |
| Inhibition of Post-Amadori Glycation | Not specified | Ribose | Potent inhibitor, more effective than aminoguanidine | [12] | |
| Inhibition of Ascorbate Oxidation | Not specified | Ascorbate | IC50: 1–5 mmol/L | [5] | |
| Tenilsetam | Lysozyme Polymerization Inhibition | Lysozyme | Glucose, Fructose | Concentration-dependent inhibition | [2] |
| Dicarbonyl Scavenging | Not specified | Not specified | Effective in the millimolar range | [2] | |
| Transition Metal Ion Chelation | Not specified | Not specified | Effective in the micromolar range | [2] | |
| Benfotiamine | AGE Formation in Diabetic Rats | Not specified | Not specified | Prevented diabetes-induced glycoxidation products | [8] |
In Vivo and Clinical Efficacy: A Comparative Summary
| Compound | Model/Study Population | Key Findings | Reference |
| Aminoguanidine | Streptozotocin-induced diabetic rats | Prevented increase in blood sugar levels.[14] In some studies, did not significantly lower plasma AGEs at certain doses.[15] | [14][15] |
| ACTION II Clinical Trial (Type 2 Diabetes with Nephropathy) | Terminated prematurely due to safety concerns and lack of efficacy.[2] | [2] | |
| Diabetic Dogs (5-year study) | Prevented retinopathy, but had no significant influence on AGE levels in tail collagen and aorta.[16] | [16] | |
| Pyridoxamine | Diabetic Rats | Reduced AGE levels and suppressed the formation of AGEs.[3][17] | [3][17] |
| Alagebrium (ALT-711) | Streptozotocin-induced diabetic rats | Reversed erectile dysfunction, unlike aminoguanidine which was only preventive.[6][18] Reduced renal AGE accumulation and expression of PKC isoforms.[7] | [6][7][18] |
| Benfotiamine | Diabetic Rats | Prevented diabetic nephropathy and normalized nerve conduction velocity.[8][19] | [8][19] |
| Human Clinical Trial (Type 2 Diabetes with Nephropathy) | Did not significantly reduce plasma or urinary AGEs after 12 weeks.[8] | [20] | |
| Tenilsetam | Streptozotocin-induced diabetic rats | Suppressed elevated levels of AGE-derived fluorescence in the renal cortex and aorta.[2] | [2] |
Signaling Pathways and Mechanisms of Action
The formation of AGEs is a complex process known as the Maillard reaction. It begins with the non-enzymatic reaction of a reducing sugar with a protein to form a Schiff base, which then rearranges to a more stable Amadori product. Over time, these Amadori products undergo a series of reactions, including oxidation, dehydration, and condensation, to form irreversible, cross-linked structures known as AGEs. Reactive dicarbonyl species are key intermediates in this process. The various AGE inhibitors target different stages of this pathway.
Figure 1: Simplified Maillard reaction pathway and points of intervention for various AGE inhibitors.
Experimental Protocols
In Vitro AGE Inhibition Assay (BSA-Glucose Model)
This assay is widely used to screen for AGE inhibitors.
1. Reagent Preparation:
- Bovine Serum Albumin (BSA) solution: Prepare a 20 mg/mL solution of BSA in 0.2 M phosphate buffer (pH 7.4).
- Glucose solution: Prepare an 80 mmol/L solution of D-glucose in the same phosphate buffer.
- Test compound solutions: Dissolve aminoguanidine and other test inhibitors in the phosphate buffer to achieve desired final concentrations.
- Control: Aminoguanidine is often used as a positive control.
2. Incubation:
- In a reaction tube, mix the BSA solution, glucose solution, and the test compound solution.
- Add sodium azide (0.02%) to prevent bacterial growth.
- Incubate the mixture at 37°C for a period ranging from 7 to 28 days.[21]
3. Measurement of AGE Formation:
- After incubation, measure the fluorescence intensity of the samples using a fluorescence spectrophotometer at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.[21][22]
- The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Fluorescence of test sample / Fluorescence of control)] x 100
// Nodes
Prepare_Reagents [label="Prepare Reagents\n(BSA, Glucose, Inhibitor)", fillcolor="#F1F3F4", fontcolor="#202124"];
Mix_Components [label="Mix BSA, Glucose,\nand Inhibitor", fillcolor="#F1F3F4", fontcolor="#202124"];
Incubate [label="Incubate at 37°C\n(7-28 days)", fillcolor="#FBBC05", fontcolor="#202124"];
Measure_Fluorescence [label="Measure Fluorescence\n(Ex: 370nm, Em: 440nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Calculate_Inhibition [label="Calculate % Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Prepare_Reagents -> Mix_Components;
Mix_Components -> Incubate;
Incubate -> Measure_Fluorescence;
Measure_Fluorescence -> Calculate_Inhibition;
}
Figure 2: Workflow for the in vitro BSA-glucose AGE inhibition assay.
Lysozyme Polymerization Inhibition Assay
This assay assesses the ability of a compound to inhibit protein cross-linking induced by reducing sugars.
1. Reagent Preparation:
- Lysozyme solution: Prepare a 10 mg/mL stock solution of hen egg white lysozyme in 0.1 M sodium phosphate buffer (pH 7.4).
- Glycating agent solutions: Prepare 1 M stock solutions of glucose and fructose in the same buffer.
- Test compound solutions: Prepare stock solutions of the test inhibitors at various concentrations.
2. Assay Setup and Incubation:
- In microcentrifuge tubes, combine the lysozyme solution, glycating agent, and test compound to the desired final concentrations.
- Include a control group with lysozyme and the glycating agent but without the inhibitor, and a negative control with only lysozyme.
- Incubate all tubes at 37°C for 28 days.[10]
3. Analysis by SDS-PAGE:
- After incubation, take an aliquot from each reaction mixture and mix it with SDS-PAGE sample loading buffer.
- Boil the samples for 5 minutes.
- Run the samples on an SDS-polyacrylamide gel to separate the proteins by size.
- Stain the gel (e.g., with Coomassie Brilliant Blue) to visualize the protein bands.
- Inhibition of polymerization is observed as a decrease in the formation of lysozyme dimers and trimers in the presence of the inhibitor compared to the control.[10]
Conclusion
While aminoguanidine has been a foundational tool in AGE research, its clinical limitations have driven the search for alternatives. Pyridoxamine and benfotiamine, with their natural origins and multiple mechanisms of action, show promise, although clinical evidence for benfotiamine's AGE-lowering effects in humans is mixed.[8][20] Alagebrium's unique ability to break existing AGE cross-links offers a different therapeutic strategy.[6] Tenilsetam presents an interesting profile with dual functions as an AGE inhibitor and anti-inflammatory agent.[2] The choice of an AGE inhibitor for research or therapeutic development will depend on the specific context, including the target tissue, the stage of disease (prevention vs. treatment), and the desired safety profile. The experimental protocols and comparative data presented in this guide are intended to aid researchers in making informed decisions in the ongoing effort to combat the detrimental effects of advanced glycation.
References
- 1. Biological effects of aminoguanidine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Chelation: A Fundamental Mechanism of Action of AGE Inhibitors, AGE Breakers, and Other Inhibitors of Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]
- 7. MoreLife: Research Chemicals - Aminoguanidine [morelife.org]
- 8. droracle.ai [droracle.ai]
- 9. kmshc.com [kmshc.com]
- 10. benchchem.com [benchchem.com]
- 11. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thiamine pyrophosphate and pyridoxamine inhibit the formation of antigenic advanced glycation end-products: comparison with aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological inhibition of diabetic retinopathy: aminoguanidine and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uk.advfn.com [uk.advfn.com]
- 19. Protecting-Glycation and High Blood Sugar - Life Extension [lifeextension.com]
- 20. Effect of Benfotiamine on Advanced Glycation Endproducts and Markers of Endothelial Dysfunction and Inflammation in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis [frontiersin.org]
- 22. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Aminoguanidine Sulfate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our ecosystems. Aminoguanidine sulfate, a compound utilized in various research applications, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] In some forms, it may also be toxic to aquatic life with long-lasting effects.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.[1]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4][5]
-
Waste Collection:
-
Collect waste this compound, including any surplus or non-recyclable solutions, in a designated and compatible waste container.[4]
-
Ensure the container is sturdy, leak-proof, and clearly labeled as "Hazardous Waste."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
Properly label the hazardous waste container with the full chemical name ("this compound"), the approximate quantity, and any associated hazard symbols.
-
Include the date of waste accumulation.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[4]
-
Follow all institutional and local regulations for scheduling a waste pickup.
-
-
Handling Spills:
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as gloves, weighing papers, or pipette tips, should be considered contaminated and disposed of as hazardous waste. Place these items in a designated container for solid hazardous waste. Contaminated clothing should be removed and washed before reuse.[5] Empty containers of this compound should be treated as hazardous waste and disposed of through the same channels as the chemical itself.
Summary of Hazard and Disposal Information
| Parameter | Information | Source |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1][2][6] |
| Environmental Precautions | Should not be released into the environment; do not empty into drains. | [1][4][5] |
| Spill Containment | Sweep up and shovel into suitable containers for disposal. | [1][4][6] |
| Container Handling | Keep in suitable, closed containers for disposal. | [1][4][6] |
| Regulatory Compliance | Consult local, regional, and national hazardous waste regulations. | [1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Aminoguanidine Sulfate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Aminoguanidine sulfate is paramount. This document provides immediate, procedural guidance for the safe use, storage, and disposal of this compound, forming a critical component of laboratory safety protocols.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous chemical and requires careful handling to avoid adverse health effects. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to personal protective equipment (PPE) guidelines is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] | To prevent eye irritation from splashes or dust. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[1][2] | To avoid direct skin contact which can cause irritation. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2] Ensure adequate ventilation, such as working in a fume hood.[2] | To prevent inhalation of dust which may cause respiratory tract irritation.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal minimizes risks.
Step-by-Step Handling Protocol
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep away from heat, sparks, and flame.[3]
-
Weighing and Preparation:
-
During Use:
-
Spill Management: In the event of a spill, follow the emergency procedures outlined below.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1][2] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[2] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][2] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[2] |
Spill and Leak Cleanup
-
Evacuate: Evacuate unnecessary personnel from the area.
-
Ventilate: Ensure adequate ventilation.[2]
-
Contain: Use proper personal protective equipment as indicated in the PPE section.
-
Clean-up:
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[1][4] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4] Do not empty into drains.[1]
-
Contaminated Packaging: Handle uncleaned containers like the product itself.[4] Do not reuse empty containers.
Safe Handling Workflow
Caption: Workflow for handling this compound, including emergency procedures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
